Streptothricin
描述
属性
CAS 编号 |
54003-27-9 |
|---|---|
分子式 |
C19H34N8O8 |
分子量 |
502.5 g/mol |
IUPAC 名称 |
[6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate |
InChI |
InChI=1S/C19H34N8O8/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27)/t7?,8-,9?,11-,12+,13?,14?,15?,17?/m1/s1 |
InChI 键 |
NRAUADCLPJTGSF-WJPMJIHPSA-N |
SMILES |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O |
手性 SMILES |
C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O |
规范 SMILES |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O |
其他CAS编号 |
54003-27-9 |
同义词 |
Nourseothricin Racemomycins Streptothricin Streptothricins Yazumycins |
产品来源 |
United States |
Foundational & Exploratory
The Rediscovery of a Lost Antibiotic: A Technical Guide to the History and Science of Streptothricin
For Immediate Release
This technical guide provides an in-depth analysis of the discovery, historical development, and recent re-evaluation of streptothricin, a once-abandoned antibiotic now poised as a potential weapon against multidrug-resistant pathogens. Tailored for researchers, scientists, and drug development professionals, this document details the key scientific milestones, experimental methodologies, and critical data that narrate the 80-year journey of this potent antimicrobial agent.
Executive Summary
First isolated in 1942, this compound generated significant excitement as the first antibiotic demonstrating potent activity against Gram-negative bacteria.[1][2] However, issues with delayed renal toxicity led to the cessation of its development, leaving it largely forgotten for decades.[1][3] The escalating crisis of antibiotic resistance has spurred a renewed interest in this class of molecules.[4] Modern purification and analytical techniques have revealed that the original "this compound" was a mixture of several variants (now termed nourseothricin), with toxicity correlating to the length of a poly-β-lysine chain.[3][5] One specific form, this compound-F, has shown a promising therapeutic window, exhibiting strong bactericidal activity against contemporary multidrug-resistant pathogens with significantly lower toxicity than other variants.[3][6] This guide traces the historical timeline of these developments, presents key quantitative data, outlines foundational experimental protocols, and visualizes the underlying biological processes.
Historical Timeline and Key Milestones
The history of this compound is one of early promise, subsequent disappointment, and modern-day resurrection. The timeline below captures the pivotal moments in its scientific journey.[4][7]
Caption: Key milestones in the discovery and development of this compound.
Quantitative Data Summary
Recent research has focused on purifying and characterizing the individual components of the nourseothricin mixture, primarily this compound-F (S-F) and this compound-D (S-D). The data clearly show a structure-activity and structure-toxicity relationship tied to the length of the β-lysine chain.
In Vivo Toxicity of this compound Analogs
Toxicity studies in mice revealed that lethality is directly influenced by the number of β-lysine residues. This compound-F, with a single β-lysine, is markedly less toxic than its longer-chain counterparts.
| Compound | β-Lysine Units (n) | LD₅₀ (mg/kg, mice) | Citation |
| This compound F | 1 | 300 | [5] |
| This compound E | 2 | 26 | [5] |
| This compound D | 3 | ~10 | [5] |
| This compound C | 4 | ~10 | [5] |
Antimicrobial Activity (MIC) of Purified Streptothricins
Both S-F and S-D show potent activity against highly drug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE). The D form is more potent but also more toxic.
| Organism Type | Compound | MIC₅₀ (µM) | MIC₉₀ (µM) | Citation |
| CRE | This compound-F | 2 | 4 | [8] |
| CRE | This compound-D | 0.25 | 0.5 | [8] |
Key Experimental Protocols
The methodologies employed to study this compound have evolved significantly since its discovery. This section details the protocols for its original isolation, modern purification, and mechanism of action studies.
Original Isolation and Production (Waksman & Woodruff, 1942)
The foundational work by Waksman and Woodruff established the basis for isolating this compound from soil actinomycetes.
1. Organism Culturing: The producing organism, Streptomyces lavendulae, was grown in a suitable liquid medium (e.g., glucose-tryptone broth) under aerobic conditions until maximum antibiotic activity was reached in the culture filtrate.[7][9] 2. Adsorption: The active substance was removed from the culture filtrate by adsorption onto activated carbon (Norit).[9] 3. Elution: The this compound was eluted from the carbon using acidified ethanol. 4. Concentration: The eluate was concentrated under vacuum to remove the ethanol. 5. Precipitation: The active principle was precipitated from the aqueous concentrate by adding excess ether or acetone, yielding a crude, water-soluble powder.[5]
Caption: Workflow for the original isolation of crude this compound.
Modern Purification of S-F and S-D
Modern protocols achieve the separation of individual streptothricins from the commercial nourseothricin mixture using size-exclusion chromatography.
1. Sample Preparation: Commercially available nourseothricin sulfate (B86663) is dissolved in the mobile phase buffer. 2. Chromatography: The sample is loaded onto a Sephadex LH-20 column.[10] 3. Elution: Isocratic elution is performed using an appropriate buffer system. 4. Fraction Collection: Fractions are collected and monitored for purity. 5. Analysis: The purity of fractions containing this compound-F and this compound-D is confirmed using analytical techniques such as HPLC and mass spectrometry.[10][11]
Mechanism of Action Determination (Cryo-Electron Microscopy)
Recent breakthroughs in defining this compound's target were achieved using cryo-EM to visualize its interaction with the bacterial ribosome.[8]
1. Complex Formation: Highly purified this compound-F is incubated with 70S ribosomes isolated from a relevant bacterial species (e.g., Acinetobacter baumannii) to allow binding.[7][8] 2. Vitrification: The ribosome-antibiotic complex solution is applied to a cryo-EM grid and rapidly plunge-frozen in liquid ethane (B1197151) to create a vitrified, glass-like sample. 3. Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of images of the individual complexes from different angles. 4. Image Processing: The images are computationally processed, aligned, and averaged to reconstruct a high-resolution 3D density map of the ribosome bound to this compound-F. 5. Model Building: An atomic model of the ribosome and the antibiotic is built into the 3D map, revealing the precise binding site and molecular interactions.[8]
Mechanism of Action and Resistance
Ribosomal Inhibition
This compound exerts its bactericidal effect by targeting the bacterial ribosome, the essential machinery for protein synthesis.[5][12] Unlike some antibiotics that cause translational errors indirectly, this compound-F binds directly to the 30S ribosomal subunit.[2][8]
The binding site is centered on helix 34 of the 16S rRNA, specifically interacting with nucleotides C1054 and A1196 (E. coli numbering).[7][8] This interaction is thought to stabilize non-cognate tRNAs in the ribosomal A-site, leading to misreading of the mRNA code and the synthesis of non-functional, toxic proteins, ultimately causing cell death.[5][7]
Caption: Mechanism of action for this compound-F on the bacterial ribosome.
Mechanisms of Resistance
The primary mechanism of resistance to this compound is enzymatic modification by this compound Acetyltransferases (SATs or STATs).[4][7]
1. Enzyme Action: These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the β-amino group of the β-lysine moiety of this compound.[7] 2. Inactivation: This acetylation neutralizes the positive charge of the amino group, which is critical for the antibiotic's interaction with the negatively charged ribosomal RNA. 3. Loss of Activity: The modified, inactive this compound is no longer able to bind to its ribosomal target, rendering the bacterium resistant.[7]
Caption: Enzymatic inactivation of this compound by acetyltransferase.
Conclusion and Future Outlook
The journey of this compound from a forgotten antibiotic to a promising clinical candidate underscores the importance of re-evaluating historical compounds with modern scientific tools. The ability to separate and test individual congeners has been crucial in identifying this compound-F as a viable lead compound with a favorable therapeutic index.[1][3] Its unique interactions with the ribosome suggest it may be effective against pathogens that have developed resistance to other protein synthesis inhibitors.[2] Further preclinical development, including medicinal chemistry efforts to optimize the scaffold for enhanced efficacy and safety, is now a critical priority in the fight against antimicrobial resistance.[2][13]
References
- 1. Old Antibiotic Effective against Highly Drug-Resistant Gram-Negative Bacteria, Researchers Claim | Sci.News [sci.news]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Welcome to Labcompare | Labcompare.com [labcompare.com]
- 4. researchgate.net [researchgate.net]
- 5. The convergent total synthesis and antibacterial profile of the natural product this compound F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 6. 80-Year-Old Antibiotic Is Effective Against Today’s Superbugs | Technology Networks [technologynetworks.com]
- 7. History of the this compound antibiotics and evidence for the neglect of the this compound resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production and Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The convergent total synthesis and antibacterial profile of the natural product this compound F - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 13. Development of this compound Class Antimicrobials as Novel Therapeutics | National Agricultural Library [nal.usda.gov]
The Original Isolation of Streptothricin from Streptomyces lavendulae: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the original isolation of streptothricin from the soil actinomycete, Streptomyces lavendulae, as first described by Waksman and Woodruff in 1942. At the time of its discovery, this compound was a subject of significant interest due to its potent bactericidal and bacteriostatic activity against a broad spectrum of Gram-negative bacteria, a notable advantage over penicillin.[1] This document collates and presents the core methodologies for the fermentation, isolation, purification, and biological activity assessment of this compound based on the foundational publications. Quantitative data from these early studies are summarized, and key experimental workflows are visualized to provide a comprehensive resource for researchers, scientists, and drug development professionals interested in the historical context and methodologies of early antibiotic discovery.
Introduction
In the early 1940s, the groundbreaking success of penicillin spurred a systematic search for new antimicrobial agents from microbial sources.[1][2] This effort, led by Selman Waksman and his colleagues at Rutgers University, involved screening soil-dwelling microorganisms for their ability to inhibit the growth of pathogenic bacteria.[2] In 1942, Waksman and H. Boyd Woodruff reported the discovery of this compound, a novel antibiotic isolated from a strain of Streptomyces lavendulae.[1][2][3][4] This discovery was a significant milestone, as this compound was one of the first antibiotics to demonstrate broad-spectrum activity, particularly against Gram-negative bacteria.[1][2]
It is now understood that the substance originally identified as this compound is, in fact, a complex of closely related compounds, primarily streptothricins F and D, often referred to collectively as nourseothricin. This guide focuses on the original methods used to isolate this antibiotic complex, providing a detailed look into the techniques that laid the groundwork for future antibiotic research.
Fermentation and Production of this compound
The production of this compound was achieved through the cultivation of Streptomyces lavendulae in a liquid medium. The composition of the medium was a critical factor in achieving high yields of the antibiotic.
Culture Medium Composition
The optimal medium for this compound production consisted of organic sources of carbon and nitrogen, supplemented with mineral salts. While the precise initial formulation from the 1942 paper is not detailed in the available abstracts, a 1943 publication by Waksman provides insight into the preferred nutrient sources.
| Component Category | Preferred Source(s) | Notes |
| Carbon Source | Glucose, Starch | |
| Nitrogen Source | Tryptone, Glycine, Glutamic Acid | Tryptone appeared to yield the highest activity. |
| Mineral Salts | Limited concentrations of inorganic salts | |
| Solvent | Tap Water |
Table 1: Composition of the Production Medium for this compound.
Fermentation Protocol
-
Medium Preparation: The culture medium was prepared with the components listed in Table 1 and distributed in shallow layers in flasks to ensure adequate aeration.
-
Sterilization: The flasks containing the medium were sterilized using standard autoclaving procedures.
-
Inoculation: The sterilized medium was inoculated with a culture of Streptomyces lavendulae.
-
Incubation: The inoculated flasks were incubated at 28°C for a period of 7 to 12 days. The antibiotic substance is secreted by the bacterium into the culture broth during this time. Shaken cultures were found to produce significantly higher activity in a shorter time frame compared to stationary cultures.
Isolation and Purification of this compound
The original isolation and purification of this compound from the culture broth was a multi-step process involving adsorption, elution, and precipitation.
Initial Isolation from Culture Broth
-
Mycelium Removal: The first step after fermentation was the removal of the Streptomyces lavendulae mycelium from the culture broth, typically by filtration.
-
Adsorption to Activated Charcoal: The active this compound compound in the clarified culture filtrate was adsorbed onto activated charcoal (Norit-A). This step effectively concentrated the antibiotic from the dilute broth.
-
Elution: The this compound was then eluted from the charcoal using acidified alcohol.
-
Neutralization and Concentration: The acidic alcoholic extract was neutralized with a sodium hydroxide (B78521) solution.
Further Purification
Later refinements to the purification process were developed to obtain a more purified and crystalline form of this compound.
-
Precipitation with Picric Acid: A significant advancement in purification involved the use of picric acid. The addition of picric acid to an aqueous solution of this compound resulted in the formation of a yellow, gummy precipitate of this compound picrate (B76445).
-
Purification of the Picrate Salt: The crude picrate precipitate could be further purified by dissolving it in methanol (B129727) and then re-precipitating it as a yellow powder by adding ether.
-
Conversion to Hydrochloride Salt: The purified this compound picrate was converted to the more soluble hydrochloride salt. This was achieved by dissolving the picrate in methanol, acidifying the solution with hydrochloric acid, and then precipitating the this compound hydrochloride by adding a large volume of ether.
Experimental Workflow Diagram
Caption: Workflow for the original isolation and purification of this compound.
Quantitative Data and Biological Activity
The potency of this compound preparations was determined using a biological assay. The activity was expressed in dilution units, often referred to as "E. coli units."
Bioassay for this compound Activity
-
Test Organisms: The primary test organisms used to determine the activity of this compound were Escherichia coli (a Gram-negative bacterium) and Bacillus subtilis (a Gram-positive bacterium).
-
Dilution Method: A serial dilution of the this compound-containing solution was prepared.
-
Inhibition Measurement: The highest dilution of the sample that completely inhibited the growth of the test organism was determined. This dilution factor was reported as the activity in units.
-
Unit Definition: An "E. coli unit" was defined as the amount of this compound in 1 ml of a solution that just inhibits the growth of a specific strain of E. coli under defined conditions. The ratio of activity against E. coli to B. subtilis was consistently found to be approximately 1:5 to 1:10, indicating greater potency against the Gram-positive organism in this assay.
Antibacterial Spectrum
This compound demonstrated a broad spectrum of activity, which was a key feature highlighted in its initial discovery.
| Bacterial Type | Representative Species | Activity |
| Gram-negative | Escherichia coli | Active |
| Brucella abortus | Active | |
| Salmonella paratyphi B | Active | |
| Gram-positive | Bacillus subtilis | Highly Active |
| Micrococcus lysodeikticus | Active | |
| Mycobacteria | Mycobacterium tuberculosis | Active |
Table 2: Antibacterial Spectrum of Early this compound Preparations.
Conclusion
The original isolation of this compound by Waksman and Woodruff was a pivotal moment in the history of antibiotics, demonstrating the potential of soil actinomycetes as a source of novel therapeutics with broad-spectrum activity. The methodologies they developed for fermentation, isolation using charcoal adsorption, and subsequent purification laid a foundation for the discovery and development of numerous other antibiotics. While this compound itself did not ultimately see widespread clinical use due to issues of delayed toxicity, the principles and techniques employed in its discovery were instrumental in the "Golden Age" of antibiotic research. This guide provides a detailed overview of these seminal techniques, offering valuable insights for today's researchers in natural product discovery and development.
References
- 1. History of the this compound antibiotics and evidence for the neglect of the this compound resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. History of the this compound antibiotics and evidence for the neglect of the this compound resistome [ouci.dntb.gov.ua]
- 4. The convergent total synthesis and antibacterial profile of the natural product this compound F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
An In-depth Technical Guide to the Chemical Structures of Streptothricin F and D
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the chemical structures of Streptothricin F and this compound D, two prominent members of the this compound class of antibiotics. This document outlines their core structural features, presents key physicochemical data, details the experimental methodologies used for their structural elucidation, and visualizes their molecular architecture and the workflow for their characterization.
Introduction to Streptothricins
Streptothricins are a group of broad-spectrum aminoglycoside antibiotics first isolated in 1942 from Streptomyces lavendulae.[1][2] They exhibit potent activity against both Gram-positive and Gram-negative bacteria, including highly drug-resistant strains.[3][4][5] Despite early interest, their clinical development was hampered by toxicity concerns.[1] Renewed interest has emerged due to the rising crisis of antibiotic resistance, focusing on specific congeners like this compound F, which shows a more favorable therapeutic index.[6][7]
All streptothricins share a unique and complex chemical scaffold consisting of three core components: a streptolidine (B1256088) lactam ring, a carbamoylated gulosamine sugar, and a variable-length β-lysine homopolymer chain.[6][7][8] The primary distinction between different streptothricins, such as F and D, lies in the number of β-lysine residues in this chain.[5][6]
Core Chemical Architecture
The fundamental structure of the this compound family is defined by the assembly of three distinct moieties:
-
Streptolidine Lactam: This is an unusual guanidine-containing bicyclic amino acid derivative that is unique to this class of natural products.[9] Its integrity is crucial for antimicrobial activity.
-
Gulosamine Sugar: A carbamoylated D-gulosamine sugar acts as the central core of the molecule, linking the streptolidine ring and the β-lysine chain.[8][9]
-
β-Lysine Homopolymer: A peptide side chain composed of repeating β-lysine units, linked end-to-end. The length of this chain dictates the specific this compound congener and influences both its potency and toxicity.[4][6][8]
Specific Structures: this compound F vs. This compound D
The key structural difference between this compound F and this compound D is the length of the β-lysine side chain.
-
This compound F (S-F) contains a single β-lysine residue.[4][6]
-
This compound D (S-D) contains a chain of three β-lysine residues.[4][5][6]
This variation in the number of β-lysine units significantly impacts the molecule's overall size, charge, and biological properties, including its toxicity profile. Studies have shown that toxicity in mice increases with the length of the β-lysine chain, making this compound F (with one residue) considerably less toxic than this compound D (with three residues).[7]
Physicochemical Data
The quantitative properties of this compound F and this compound D are summarized below for direct comparison.
| Property | This compound F | This compound D |
| Chemical Formula | C₁₉H₃₄N₈O₈[10] | C₃₁H₅₈N₁₂O₁₀[11] |
| Molecular Weight | 502.53 g/mol [10] | 758.9 g/mol [11] |
| Exact Mass | 502.2500 Da[10] | 758.43988609 Da[11] |
| CAS Number | 3808-42-2[3][10] | 3776-37-2[11] |
| β-Lysine Residues | 1[6] | 3[6] |
Experimental Protocols for Structural Elucidation
The determination of the complex structures of this compound F and D relies on a combination of chromatographic separation and advanced spectroscopic techniques.
Isolation and Purification
Streptothricins are typically isolated from the fermentation broth of Streptomyces species, such as Streptomyces qinlingensis.[12] The general protocol involves the following key steps:
-
Fermentation: Culturing of the producing microorganism under optimal conditions to generate the antibiotic mixture.
-
Initial Separation: Application of the fermentation broth to an ion-exchange resin column to capture the positively charged this compound molecules.[12]
-
Purification: Further purification of the isolated mixture using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the individual congeners (F, D, etc.) based on their polarity differences.[12]
Structure Determination
Once purified, the structures of the individual streptothricins are elucidated using a suite of analytical methods:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and deduce the elemental formula of each compound.[12] Tandem MS (MS/MS) is employed to fragment the molecules and analyze the resulting patterns, providing critical information about the connectivity of the core components (streptolidine, gulosamine, and β-lysine units).[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the precise chemical structure.[7][14] These techniques map the carbon-hydrogen framework of the molecule, allowing for the assignment of protons and carbons and the determination of stereochemistry.[7][15]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as amides, hydroxyls, and carbamates, which are characteristic features of the this compound scaffold.[12][16]
Visualizations
Chemical Structures
Caption: Core components of this compound F.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The convergent total synthesis and antibacterial profile of the natural product this compound F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. History of the this compound antibiotics and evidence for the neglect of the this compound resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The convergent total synthesis and antibacterial profile of the natural product this compound F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 10. medkoo.com [medkoo.com]
- 11. 2-((3-Amino-6-((3-amino-6-((3,6-diamino-1-hydroxyhexylidene)amino)-1-hydroxyhexylidene)amino)-1-hydroxyhexylidene)amino)-2-deoxy-N-(4,7-dihydroxy-3a,6,7,7a-tetrahydro-3H-imidazo(4,5-c)pyridin-2-yl)-4-O-(hydroxy(imino)methyl)hexopyranosylamine | C31H58N12O10 | CID 199159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Isolation, structure elucidation and antibacterial activities of this compound acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. storage.googleapis.com [storage.googleapis.com]
- 16. Chemical structure of streptothricins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Antibiotic Assembly: A Technical Guide to Streptothricin Biosynthesis in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Streptothricins, a class of broad-spectrum antibiotics, have garnered renewed interest for their potent activity against multidrug-resistant pathogens. Produced by various species of the genus Streptomyces, these unique compounds are assembled through a complex and fascinating biosynthetic pathway. This technical guide provides an in-depth exploration of the core mechanisms of streptothricin biosynthesis, presenting key data, experimental methodologies, and a visual representation of the molecular assembly line.
The this compound Biosynthetic Gene Cluster: A Genetic Blueprint
The production of this compound is orchestrated by a dedicated gene cluster, often designated as the stt cluster. Found in various Streptomyces species, including Streptomyces rochei and Streptomyces lavendulae, this cluster encodes a suite of enzymes responsible for synthesizing the three key moieties of the this compound molecule: the streptolidine (B1256088) core, the gulosamine sugar, and the characteristic poly-β-lysine chain.[1][2] The organization of this gene cluster is crucial for the coordinated expression of the biosynthetic machinery. Mining of Streptomyces genomes has revealed cryptic this compound gene clusters, suggesting a largely untapped potential for discovering novel analogs.[3][4]
The Biosynthetic Pathway: A Step-by-Step Assembly
The biosynthesis of this compound is a non-ribosomal process, relying on a multienzymatic system to construct the final molecule.[1] The pathway can be dissected into the formation of its three primary components and their subsequent linkage.
Formation of the Streptolidine Core
The intricate streptolidine ring, a defining feature of streptothricins, is derived from L-arginine. This transformation is a multi-step enzymatic cascade:
-
Hydroxylation: The process is initiated by a dihydroxylase, OrfP, which catalyzes the Fe(II)-dependent double hydroxylation of L-arginine to produce (3R,4R)-dihydroxy-L-arginine, proceeding through a (3S)-hydroxy-L-arginine intermediate.[5]
-
Cyclization: Subsequently, a PLP-dependent cyclase, OrfR, facilitates an unusual elimination and addition reaction to cyclize (3R,4R)-dihydroxy-L-arginine into the six-membered ring structure, (4R)-hydroxy-capreomycidine.[5]
Synthesis of the Gulosamine Moiety
The aminosugar D-gulosamine is another critical building block. Isotopic labeling studies have demonstrated that D-glucosamine is a direct precursor to the gulosamine moiety in this compound F.[6] This suggests the involvement of enzymes capable of epimerization and other modifications to convert D-glucosamine into its gulosamine form, which is then incorporated into the growing this compound scaffold.
Elongation of the Poly-β-Lysine Chain
The length of the poly-β-lysine chain is a key determinant of the specific this compound analog produced (e.g., this compound F has one β-lysine residue, while others have more).[7] The β-lysine monomers are supplied through the action of an aminomutase, encoded by the stnO gene, which converts α-lysine to β-lysine.[3] The polymerization of these β-lysine units is believed to be carried out by a non-ribosomal peptide synthetase (NRPS)-like enzymatic system.[1][8]
Assembly and Final Maturation
The final assembly of this compound involves the intricate linkage of the streptolidine core, the gulosamine sugar, and the poly-β-lysine chain. While the exact order of assembly is still under investigation, it is proposed that the gulosamine sugar is first linked to the streptolidine core, followed by the attachment and elongation of the poly-β-lysine chain. The entire process is a sophisticated interplay of various enzymes encoded by the stt gene cluster.
Quantitative Data on this compound Biosynthesis
Quantitative analysis of biosynthetic pathways is crucial for understanding reaction efficiencies and for metabolic engineering efforts aimed at improving product yields. The following table summarizes key quantitative data related to this compound production.
| Parameter | Value | Organism/Condition | Reference |
| This compound F Yield | 0.5 g/L | Streptomyces coelicolor M1146 (heterologous host) | [4] |
| [1-14C]-D-glucosamine Incorporation | ~9% | Streptomyces L-1689-23 | [6] |
| [2-13C, 15N]-D-glucosamine Enrichment | 3.1% | Streptomyces L-1689-23 | [6] |
Key Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are outlines of key experimental protocols.
Gene Inactivation and Heterologous Expression
Objective: To determine the function of specific genes within the stt cluster.
Methodology:
-
Gene Disruption: A target gene (e.g., stnO) is inactivated in the producing Streptomyces strain via homologous recombination, often using a temperature-sensitive plasmid carrying a disrupted version of the gene.[3]
-
Confirmation: Successful gene knockout is confirmed by PCR and Southern blot analysis.
-
Phenotypic Analysis: The mutant strain is cultivated, and the fermentation broth is analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the absence of this compound production.[3]
-
Heterologous Expression: The entire stt gene cluster is cloned into a suitable expression vector and introduced into a heterologous host, such as Streptomyces coelicolor.[4]
-
Production Analysis: The heterologous host is fermented, and the production of streptothricins is monitored by HPLC and MS to confirm the functionality of the cloned gene cluster.[4]
Isotopic Labeling and Feeding Studies
Objective: To identify the precursors and intermediates of the biosynthetic pathway.
Methodology:
-
Precursor Synthesis: Isotopically labeled precursors (e.g., [1-14C]-D-glucosamine, [2-13C, 15N]-D-glucosamine) are chemically synthesized.[6]
-
Feeding Experiment: The labeled precursor is added to the culture medium of the this compound-producing Streptomyces strain.
-
Antibiotic Purification: After a suitable incubation period, the this compound produced is purified from the fermentation broth.
-
Incorporation Analysis: The purified antibiotic is analyzed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to determine the position and extent of isotopic label incorporation, thereby confirming its role as a precursor.[6]
Visualizing the Pathway and Experimental Logic
Diagrams are essential tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz DOT language scripts to generate such visualizations.
This compound Biosynthesis Pathway
Caption: The biosynthetic pathway of this compound from primary metabolite precursors.
Experimental Workflow for Gene Function Analysis
Caption: A typical experimental workflow for determining gene function in the this compound pathway.
Conclusion and Future Directions
The biosynthesis of this compound in Streptomyces is a testament to the intricate and efficient metabolic capabilities of these microorganisms. A thorough understanding of this pathway, from the genetic blueprint to the final assembled molecule, is paramount for several key reasons. It lays the groundwork for rational metabolic engineering strategies to enhance the production of known streptothricins and provides a roadmap for the discovery of novel, potentially more potent analogs through pathway manipulation and genome mining. As the threat of antibiotic resistance continues to grow, a deep dive into the biosynthesis of potent, yet historically under-explored, antibiotics like this compound will be a critical component of our strategy to develop next-generation therapeutics. Further research focusing on the structural biology of the biosynthetic enzymes and the regulatory networks governing the expression of the stt cluster will undoubtedly unlock new avenues for antibiotic development.
References
- 1. This compound biosynthesis is catalyzed by enzymes related to nonribosomal peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. History of the this compound antibiotics and evidence for the neglect of the this compound resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mining of a this compound gene cluster from Streptomyces sp. TP-A0356 genome via heterologous expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the this compound and tunicamycin biosynthetic gene clusters by genome mining in Streptomyces sp. strain fd1-xmd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of streptolidine involved two unexpected intermediates produced by a dihydroxylase and a cyclase through unusual mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of this compound F. Part 6. Formation and intermediacy of D-glucosamine in Streptomyces L-1689-23 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tRNA-Dependent Aminoacylation of an Amino Sugar Intermediate in the Biosynthesis of a this compound-Related Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mechanism of Streptothricin Action on the 30S Ribosomal Subunit: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action for Streptothricin, a potent bactericidal antibiotic with significant activity against highly drug-resistant gram-negative bacteria. The document is intended for researchers, scientists, and drug development professionals engaged in antibiotic research and development. It details the unique interaction of this compound with the 30S ribosomal subunit, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying molecular processes and workflows.
Core Mechanism of Action: A Unique Engagement with the 30S Subunit
This compound, and its primary active components this compound F (S-F) and this compound D (S-D), exert their bactericidal effects by targeting and inhibiting bacterial protein synthesis.[1][2] The primary molecular target is the 30S subunit of the 70S ribosome.[1][3] Unlike many conventional aminoglycosides that bind to helix 44 of the 16S rRNA, this compound possesses a unique binding site, offering a novel angle for antibiotic development.[1]
Cryo-electron microscopy (cryo-EM) studies have precisely mapped the interaction site on the Acinetobacter baumannii 70S ribosome.[3][4] this compound binds principally to helix 34 (h34) of the 16S rRNA, establishing extensive interactions with universally conserved nucleotides, including C1054, U1052, and A1196 (E. coli numbering).[4][5]
The key interactions include:
-
Hydrogen Bonding: The streptolidine (B1256088) moiety of S-F, acting as a guanine (B1146940) mimetic, forms crucial hydrogen bonds with C1054 of the 16S rRNA.[3][5]
-
Electrostatic Interactions: The carbamoylated gulosamine sugar moiety engages in electrostatic interactions with A1196, while the β-amino group of the β-lysine chain interacts with the 2'-hydroxyl groups of C1054 and U1052.[5]
This binding event leads to two primary functional consequences:
-
Inhibition of Translocation: this compound F significantly impairs the EF-G-dependent translocation step of elongation, which is the movement of the ribosome along the mRNA.[4][6] This effectively stalls protein synthesis.
-
Induction of Translational Miscoding: Similar to aminoglycosides, this compound causes misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[1][2][4][7] The structural basis for this appears to be the antibiotic's probing of the A-site decoding center.[1][5] It is hypothesized that S-F may directly interact with the third "wobble" position of the codon, thereby stabilizing non-cognate tRNA binding and compromising translational fidelity.[5]
Notably, this compound does not significantly inhibit the peptidyl transferase reaction, the formation of the peptide bond itself.[4][6] Its action is concentrated on interfering with the dynamic movement and fidelity-checking functions of the ribosome.
Quantitative Analysis of this compound Activity
The efficacy of this compound components has been quantified through various microbiological and biochemical assays. S-F and S-D demonstrate potent activity against multidrug-resistant pathogens and exhibit significant selectivity for prokaryotic ribosomes.
Minimum Inhibitory Concentrations (MIC)
The MIC values underscore the potent antibacterial activity of S-F and S-D against clinically relevant, carbapenem-resistant pathogens.
| Compound | Organism Group | MIC₅₀ (µM) | MIC₉₀ (µM) | Citation(s) |
| This compound F (S-F) | Carbapenem-Resistant Enterobacterales (CRE) | 2 | 4 | [1][8] |
| This compound D (S-D) | Carbapenem-Resistant Enterobacterales (CRE) | 0.25 | 0.5 | [1][8] |
| This compound F (S-F) | Acinetobacter baumannii | 2 | 32 | [5] |
In Vitro Translation Inhibition
Cell-free translation assays reveal the potency and selectivity of this compound for bacterial ribosomes over their eukaryotic counterparts.
| Compound | Target Ribosome | Potency / Selectivity | Citation(s) |
| S-F and S-D | Prokaryotic vs. Eukaryotic | ~40-fold more selective for prokaryotic ribosomes | [1][5] |
| This compound D (S-D) | Prokaryotic (E. coli) | ~10-fold more potent than S-F on a molar basis | [5] |
Key Experimental Methodologies
The elucidation of this compound's mechanism of action relies on a combination of biochemical and structural biology techniques. Detailed protocols for the key assays are provided below.
Protocol: In Vitro Translation Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the synthesis of a reporter protein in a cell-free system.[9][10]
Objective: To determine the IC₅₀ value of this compound F and D against prokaryotic and eukaryotic ribosomes.
Materials:
-
PURExpress® In Vitro Protein Synthesis Kit (or similar E. coli S30 extract system)[9]
-
Rabbit Reticulocyte Lysate System (for eukaryotic counterpart)
-
Plasmid DNA encoding a reporter gene (e.g., Luciferase)[9]
-
This compound F and D, purified
-
Nuclease-free water
-
Luminometer for signal detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of S-F and S-D in nuclease-free water. Include a vehicle-only control (no inhibitor).
-
Reaction Setup: In a microplate, assemble the reaction mixtures on ice. For a typical 10 µL reaction:
-
3 µL E. coli S30 Extract
-
1 µL 10x Reaction Buffer
-
1 µL Amino Acid Mix
-
1 µL Energy Mix
-
1 µL Luciferase Plasmid DNA (e.g., 100 ng/µL stock)
-
1 µL this compound dilution (or vehicle)
-
2 µL Nuclease-free water
-
-
Incubation: Gently mix the components by pipetting. Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.[9]
-
Signal Detection:
-
Allow the reactions to cool to room temperature.
-
Prepare and add the luciferin (B1168401) substrate according to the manufacturer's protocol (e.g., add 10 µL to each well).
-
Measure the luminescence using a plate reader.[9]
-
-
Data Analysis:
-
Subtract the background signal from a reaction with no DNA template.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve (e.g., using the Hill equation).[5]
-
Protocol: Nitrocellulose Filter Binding Assay
This is a standard method to directly quantify the binding affinity of a ligand to ribosomes.[11]
Objective: To measure the direct binding of radiolabeled this compound to purified 70S ribosomes.
Materials:
-
Purified, active 70S ribosomes
-
Radiolabeled this compound (e.g., ³H- or ¹⁴C-labeled)
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)[11]
-
Wash Buffer (same as Binding Buffer)
-
Nitrocellulose filters (0.45 µm pore size)[11]
-
Vacuum filtration apparatus
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Preparation: Pre-soak nitrocellulose filters in ice-cold wash buffer for at least 15 minutes before use.
-
Binding Reaction:
-
In microcentrifuge tubes, set up reactions containing a fixed concentration of radiolabeled this compound and varying concentrations of 70S ribosomes.
-
Include a "no ribosome" control for background measurement.
-
The final volume should be constant (e.g., 50 µL).
-
Incubate reactions at 37°C for 30 minutes to allow binding to reach equilibrium.[11]
-
-
Filtration:
-
Quickly filter each reaction mixture through a pre-soaked nitrocellulose filter under vacuum.
-
Immediately wash the filter with 2-3 volumes of ice-cold wash buffer to remove unbound ligand.[11]
-
-
Detection:
-
Carefully transfer the filter to a scintillation vial.
-
Add 5 mL of scintillation fluid and vortex.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.[11]
-
-
Data Analysis:
-
Subtract the CPM from the "no ribosome" control to determine the amount of specifically bound this compound.
-
Plot the amount of bound ligand as a function of ribosome concentration to determine binding parameters like the dissociation constant (Kd).
-
Protocol: Cryo-Electron Microscopy (Cryo-EM) Structural Analysis
Cryo-EM is a powerful technique used to determine the high-resolution, three-dimensional structure of macromolecular complexes in a near-native state.[12][13]
Objective: To solve the atomic structure of the this compound-70S ribosome complex.
High-Level Procedure:
-
Complex Formation: Incubate purified 70S ribosomes with a molar excess of this compound (S-F or S-D) under appropriate buffer conditions to ensure saturation of the binding site.
-
Sample Vitrification: Apply a small volume (3-4 µL) of the complex solution to an EM grid. The grid is then rapidly plunged into liquid ethane, which freezes the sample so quickly that water molecules cannot form ice crystals, instead forming a glass-like "vitreous" ice.
-
Data Collection: The vitrified grid is loaded into a transmission electron microscope (TEM) equipped with a cryo-stage to maintain the low temperature. Thousands of high-magnification images (micrographs), each containing many randomly oriented views of the ribosome complex, are automatically collected.[14]
-
Image Processing and 3D Reconstruction:
-
Motion Correction: Individual image frames are aligned to correct for beam-induced motion.
-
Particle Picking: Individual ribosome-antibiotic complex "particles" are computationally selected from the micrographs.
-
2D Classification: Particles are grouped into classes based on their different views, removing noise and damaged particles.
-
3D Reconstruction: An initial 3D model is generated, and the 2D class averages are used to refine this model iteratively until a high-resolution 3D density map is achieved. Software such as RELION is commonly used for this process.[15]
-
-
Model Building and Refinement: An atomic model of the ribosome and the bound this compound molecule is built into the 3D density map and refined to fit the data, revealing the precise molecular interactions.[12]
Conclusion
This compound's mechanism of action is distinguished by its unique binding site on helix 34 of the 30S ribosomal subunit, leading to potent inhibition of translocation and induction of translational miscoding. This mode of action differs from that of many established ribosome-targeting antibiotics, providing a promising scaffold for the development of new therapeutics to combat multidrug-resistant bacterial infections. The quantitative data underscore its high potency and selectivity, while the established experimental protocols provide a clear framework for further investigation and analog development. The continued study of the this compound scaffold is highly warranted in the search for next-generation antibiotics.[1]
References
- 1. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound F, an inhibitor of protein synthesis with miscoding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. History of the this compound antibiotics and evidence for the neglect of the this compound resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]
- 6. Action of this compound F on ribosomal functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound F, AN INHIBITOR OF PROTEIN SYNTHESIS WITH MISCODING ACTIVITY [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells | Springer Nature Experiments [experiments.springernature.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
Streptothricin: A Technical Guide to its Inhibition of Bacterial Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Streptothricin, a potent natural antibiotic, has garnered renewed interest for its efficacy against multidrug-resistant Gram-negative bacteria. This technical guide provides an in-depth exploration of this compound's mechanism of action as a bacterial protein synthesis inhibitor. It details its binding site on the 30S ribosomal subunit, its impact on the crucial stages of translation, and the primary mechanisms of bacterial resistance. This document also furnishes detailed experimental protocols for key assays used to characterize this compound's activity and presents quantitative data in a clear, tabular format. Visual diagrams generated using Graphviz are included to elucidate the signaling pathways and experimental workflows.
Mechanism of Action: Targeting the Bacterial Ribosome
This compound exerts its bactericidal effects by targeting the bacterial 70S ribosome, the cellular machinery responsible for protein synthesis. Its primary site of action is the 30S ribosomal subunit, where it binds to a specific region of the 16S rRNA.[1][2] This interaction disrupts the fidelity and efficiency of the translation process, ultimately leading to cell death.
Ribosomal Binding Site
Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to helix 34 of the 16S rRNA within the 30S subunit.[1][3] The binding site involves crucial interactions with nucleotides C1054 and A1196 (Escherichia coli numbering).[1][4] Specifically, the streptolidine (B1256088) moiety of this compound forms hydrogen bonds with the C1054 nucleobase, mimicking a guanine (B1146940) base.[1][4] The carbamoylated gulosamine portion of the molecule interacts with A1196.[1] This unique binding pocket is distinct from that of many other ribosome-targeting antibiotics, including aminoglycosides, which typically bind to helix 44.[1]
Inhibition of Translation Elongation
This compound's primary inhibitory effect occurs during the elongation phase of protein synthesis. It significantly impairs the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, a critical step catalyzed by elongation factor G (EF-G).[3][5] To a lesser extent, it also interferes with the EF-Tu-dependent binding of aminoacyl-tRNA to the A-site.[5] Notably, this compound does not significantly affect peptide bond formation itself.[3][5]
Induction of Miscoding
A key aspect of this compound's mechanism is its ability to induce miscoding, a phenomenon also observed with aminoglycoside antibiotics.[1][6][7] By binding near the decoding center, this compound perturbs the intricate process of codon-anticodon recognition. This interference leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.[8] The accumulation of these aberrant proteins contributes significantly to the bactericidal activity of this compound.
Resistance Mechanisms
The primary mechanism of resistance to this compound is enzymatic inactivation through acetylation.[9][10][11] this compound acetyltransferases (SATs) catalyze the transfer of an acetyl group from acetyl-CoA to the β-amino group of the β-lysine moiety of this compound.[3][10] This modification prevents the antibiotic from binding to its ribosomal target.[10] Another, less common, resistance mechanism involves the hydrolysis of the streptolidine lactam ring.[10][11]
Quantitative Data
The following tables summarize key quantitative data regarding the activity of this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound F and D against Carbapenem-Resistant Enterobacterales (CRE) [1][2][4]
| Compound | MIC₅₀ (µM) | MIC₉₀ (µM) |
| This compound F (S-F) | 2 | 4 |
| This compound D (S-D) | 0.25 | 0.5 |
Table 2: In Vitro Translation Inhibition (IC₅₀) of this compound F and D [1][2]
| Compound | Prokaryotic Ribosomes (IC₅₀, µM) | Eukaryotic Ribosomes (IC₅₀, µM) | Selectivity (Eukaryotic/Prokaryotic) |
| This compound F (S-F) | ~1.5 | ~60 | ~40-fold |
| This compound D (S-D) | ~0.1 | ~4 | ~40-fold |
Table 3: Composition of Nourseothricin [1][12]
| Component | Percentage |
| This compound F (S-F) | ~65.5% |
| This compound D (S-D) | ~29.6% |
| This compound E (S-E) | ~4.9% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound's inhibitory effects on bacterial protein synthesis.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antibiotic that prevents visible bacterial growth.
Materials:
-
This compound F or D stock solution of known concentration
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains for testing (e.g., E. coli, K. pneumoniae)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%) or PBS
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or plate reader (optional, for OD measurement)
Procedure:
-
Preparation of Antibiotic Dilutions: Prepare a series of twofold dilutions of this compound in MHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. This will further dilute the antibiotic and the inoculum by a factor of 2.
-
Controls:
-
Growth Control: A well containing 100 µL of MHB and 50 µL of the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing 100 µL of MHB only (no bacteria, no antibiotic).
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye.
In Vitro Transcription-Translation (IVTT) Inhibition Assay
This assay measures the direct inhibitory effect of this compound on protein synthesis in a cell-free system.
Materials:
-
Commercial E. coli S30 extract-based IVTT kit (e.g., PURExpress®)
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)
-
This compound F or D stock solution of known concentration
-
Nuclease-free water
-
Luminometer or fluorometer
Procedure:
-
Reaction Setup: On ice, prepare the IVTT reactions according to the manufacturer's protocol. A typical 10 µL reaction might include:
-
4 µL Solution A (Reaction buffer, amino acids, etc.)
-
3 µL Solution B (S30 extract, energy source)
-
1 µL Plasmid DNA (50-200 ng)
-
1 µL this compound dilution (or vehicle control)
-
1 µL Nuclease-free water
-
-
Inhibitor Addition: Add this compound at a range of final concentrations to the reactions. Include a no-antibiotic control (vehicle only) and a no-DNA template control (background).
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Signal Detection:
-
Luciferase: Allow the reactions to cool to room temperature. Add the luciferin (B1168401) substrate according to the manufacturer's instructions and measure luminescence.
-
GFP: Measure fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background signal (no-DNA control) from all readings.
-
Normalize the results to the no-antibiotic control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Streptothricin Complex
This technique provides high-resolution structural information about the interaction between this compound and the ribosome.
Procedure Outline:
-
Ribosome Preparation: Isolate and purify 70S ribosomes from a suitable bacterial strain (e.g., Acinetobacter baumannii or E. coli).
-
Complex Formation: Incubate the purified ribosomes with a molar excess of this compound (e.g., 100 µM) to ensure saturation of the binding site.
-
Grid Preparation and Vitrification: Apply a small volume of the ribosome-streptothricin complex solution to a glow-discharged cryo-EM grid. Blot the grid to create a thin film and rapidly plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: Collect a large dataset of images (micrographs) of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing:
-
Particle Picking: Computationally identify individual ribosome particles from the micrographs.
-
2D Classification: Group particles with similar views to assess sample quality and heterogeneity.
-
3D Reconstruction: Generate an initial 3D model and refine it to high resolution using iterative alignment and classification of the particles.
-
-
Model Building and Analysis: Build an atomic model of the ribosome-streptothricin complex into the final cryo-EM density map. Analyze the interactions between this compound and the ribosomal RNA and proteins.
Ribosome Profiling (Ribo-Seq)
This high-throughput sequencing technique maps the positions of ribosomes on mRNA transcripts, revealing the effects of this compound on translation in vivo.
Procedure Outline:
-
Cell Culture and Treatment: Grow a bacterial culture to mid-log phase and treat with a sub-lethal concentration of this compound for a defined period. An untreated culture serves as a control.
-
Harvesting and Lysis: Rapidly harvest the cells (e.g., by flash-freezing in liquid nitrogen) to arrest translation. Lyse the cells under conditions that maintain the integrity of ribosome-mRNA complexes.
-
Nuclease Footprinting: Treat the cell lysate with a nuclease (e.g., RNase I or micrococcal nuclease) to digest mRNA regions not protected by ribosomes.
-
Ribosome Recovery: Isolate the monosome-mRNA complexes, typically by sucrose (B13894) gradient centrifugation or size-exclusion chromatography.
-
Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints), which are typically 20-30 nucleotides in length.
-
Library Preparation and Sequencing: Ligate adapters to the 3' and 5' ends of the footprints, perform reverse transcription to generate cDNA, and amplify the library by PCR. Sequence the library using a next-generation sequencing platform.
-
Data Analysis:
-
Remove adapter sequences and filter for high-quality reads.
-
Align the footprint sequences to the bacterial genome or transcriptome.
-
Analyze the distribution of ribosome footprints along transcripts to identify changes in ribosome occupancy and pausing sites induced by this compound.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Mechanism of action of this compound.
Caption: Workflow for the in vitro translation inhibition assay.
Caption: Workflow for ribosome profiling (Ribo-Seq).
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. A systematically-revised ribosome profiling method for bacteria reveals pauses at single-codon resolution - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Streptothricin in Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptothricin, an antibiotic discovered in the 1940s, is re-emerging as a promising candidate against multidrug-resistant Gram-negative bacteria.[1][2] Its potent bactericidal activity and unique mechanism of action make it a subject of renewed interest in the face of the growing antibiotic resistance crisis. This technical guide provides a comprehensive overview of the molecular targets of this compound in Gram-negative bacteria, with a focus on its interaction with the bacterial ribosome. It includes quantitative data on its efficacy, detailed experimental protocols for studying its mechanism of action, and visualizations of key pathways and workflows.
Core Molecular Target: The 30S Ribosomal Subunit
The primary molecular target of this compound in Gram-negative bacteria is the 30S subunit of the 70S ribosome, the cellular machinery responsible for protein synthesis.[3][4] Specifically, this compound binds to helix 34 of the 16S rRNA, a component of the 30S subunit.[3][5] This interaction is distinct from that of many other ribosome-targeting antibiotics, highlighting its novel mechanism.[1][6]
Cryo-electron microscopy (cryo-EM) studies have revealed the precise binding site of this compound F (S-F) in the Acinetobacter baumannii 70S ribosome.[4][5] The streptolidine (B1256088) moiety of S-F engages in extensive hydrogen bonding with the C1054 nucleobase of the 16S rRNA (Escherichia coli numbering), while the carbamoylated gulosamine moiety interacts with A1196.[4][5] These interactions are critical for this compound's activity, as mutations in these residues confer high-level resistance.[5][7]
By binding to this site, this compound is thought to interfere with the decoding of mRNA, leading to translational miscoding and ultimately inhibiting protein synthesis.[6][8] This disruption of protein synthesis is a key factor in its bactericidal effect.[4][6]
Quantitative Data: In Vitro Efficacy of this compound Derivatives
The antimicrobial activity of this compound varies depending on the specific derivative, which is characterized by the number of β-lysine residues in its side chain. The most well-studied derivatives are this compound F (S-F, with one β-lysine) and this compound D (S-D, with three β-lysines). Nourseothricin is a commercially available mixture predominantly containing S-F and S-D.[3][5]
| Antibiotic | Organism(s) | MIC50 (µM) | MIC90 (µM) | Reference(s) |
| This compound F (S-F) | Carbapenem-resistant Enterobacterales (CRE) | 2 | 4 | [4] |
| This compound D (S-D) | Carbapenem-resistant Enterobacterales (CRE) | 0.25 | 0.5 | [4] |
| Nourseothricin | Klebsiella pneumoniae Nevada strain | 0.25 | [3] | |
| This compound F (S-F) | Klebsiella pneumoniae Nevada strain | 1 | [3] |
| Antibiotic | Assay | IC50 (Prokaryotic) | IC50 (Eukaryotic) | Selectivity (Eukaryotic/Prokaryotic) | Reference(s) |
| This compound F (S-F) | In vitro translation (E. coli vs. Rabbit reticulocyte) | ~1 µM | ~40 µM | ~40-fold | [6] |
| This compound D (S-D) | In vitro translation (E. coli vs. Rabbit reticulocyte) | ~0.1 µM | ~4 µM | ~40-fold | [6] |
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the proposed mechanism of action of this compound at the bacterial ribosome.
Caption: Mechanism of this compound Action on the Bacterial Ribosome.
Experimental Protocols
Purification of this compound F (S-F) and this compound D (S-D) from Nourseothricin
This protocol is adapted from previously reported methods for the purification of this compound derivatives.[2]
Materials:
-
Nourseothricin sulfate (B86663)
-
Sephadex LH-20 size exclusion gel
-
Deionized water
-
Glass chromatography column (e.g., 150 cm x 2.4 cm)
-
Fraction collector
-
Lyophilizer
-
Ninhydrin (B49086) solution for staining
Procedure:
-
Column Packing: Prepare a slurry of Sephadex LH-20 in 10% methanol in water and pack the glass column.
-
Equilibration: Equilibrate the column with the mobile phase (10% methanol in water) at a flow rate of approximately 0.6 mL/min.
-
Sample Preparation: Dissolve approximately 300 mg of nourseothricin sulfate in a minimal volume of deionized water (e.g., 0.6 mL).
-
Sample Loading: Carefully load the dissolved nourseothricin sample onto the top of the column.
-
Elution: Elute the column with the 10% methanol in water mobile phase.
-
Fraction Collection: Collect fractions of a defined volume (e.g., 3 mL).
-
Fraction Analysis: Spot a small aliquot of each fraction onto a TLC plate and stain with ninhydrin to detect the presence of amino groups.
-
Identification of S-F and S-D: Analyze the ninhydrin-positive fractions by LC-MS to identify those containing pure S-F and S-D. Typically, S-D elutes before S-F.
-
Pooling and Lyophilization: Pool the pure fractions of S-F and S-D separately, freeze, and lyophilize to obtain the purified compounds as a powder.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the general guidelines for broth microdilution MIC testing.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains of interest (e.g., E. coli, K. pneumoniae)
-
Purified this compound derivatives (S-F, S-D)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Antibiotic Dilution: Prepare a serial two-fold dilution of the this compound derivative in MHB in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
In Vitro Translation Inhibition Assay
This assay measures the effect of this compound on prokaryotic and eukaryotic protein synthesis using a coupled transcription-translation system and a luciferase reporter.[6]
Materials:
-
Prokaryotic (e.g., E. coli S30) and eukaryotic (e.g., rabbit reticulocyte lysate) coupled in vitro transcription-translation kits
-
Plasmid DNA encoding a reporter protein (e.g., NanoLuc® luciferase)
-
Purified this compound derivatives
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Reaction Setup: Assemble the in vitro transcription-translation reactions according to the manufacturer's protocol.
-
Inhibitor Addition: Add varying concentrations of the this compound derivative to the reaction mixtures. Include a no-inhibitor control.
-
Incubation: Incubate the reactions at the recommended temperature (e.g., 37°C for prokaryotic systems, 30°C for eukaryotic systems) for a sufficient time to allow for protein expression (e.g., 1-2 hours).
-
Luciferase Assay: Add the luciferase assay reagent to each reaction and measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition of translation for each this compound concentration relative to the no-inhibitor control. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in luciferase activity.
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Streptothricin Complexes
This protocol provides a general workflow for the structural determination of antibiotic-ribosome complexes using cryo-EM.
Materials:
-
Purified 70S ribosomes from the Gram-negative bacterium of interest (e.g., A. baumannii)
-
Purified this compound derivative
-
Cryo-EM grids (e.g., C-flat™)
-
Plunge freezer (e.g., Vitrobot™)
-
Transmission electron microscope (TEM) equipped with a direct electron detector
-
Image processing software (e.g., RELION, CryoSPARC)
Procedure:
-
Complex Formation: Incubate the purified 70S ribosomes with an excess of the this compound derivative to ensure saturation of the binding site.
-
Grid Preparation: Apply a small volume (e.g., 3-4 µL) of the ribosome-streptothricin complex solution to a cryo-EM grid.
-
Vitrification: Plunge-freeze the grid in liquid ethane (B1197151) using a plunge freezer to create a thin layer of vitrified ice.
-
Data Collection: Screen the vitrified grids and collect high-resolution images (micrographs) using a TEM.
-
Image Processing:
-
Motion Correction: Correct for beam-induced motion in the raw movie frames.
-
CTF Estimation: Determine and correct for the contrast transfer function of the microscope.
-
Particle Picking: Automatically select individual ribosome particles from the micrographs.
-
2D Classification: Classify the particles into different 2D views to remove junk particles.
-
3D Reconstruction: Generate an initial 3D model and refine it to high resolution using the classified particles.
-
-
Model Building and Analysis: Build an atomic model of the ribosome-streptothricin complex into the final 3D map and analyze the interactions between the antibiotic and the ribosome.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures used to study this compound's molecular targets.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Workflow for Cryo-EM Structural Analysis.
Conclusion
This compound represents a promising class of antibiotics with a distinct mechanism of action against Gram-negative bacteria. Its primary molecular target, the 30S ribosomal subunit, and its specific binding site on the 16S rRNA, offer opportunities for the development of novel therapeutics that can overcome existing resistance mechanisms. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working to advance our understanding and application of this important antibiotic. Further investigation into the structure-activity relationships of different this compound analogs will be crucial for optimizing their efficacy and safety profiles for potential clinical use.
References
- 1. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. m.youtube.com [m.youtube.com]
Streptothricin Resistance in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core mechanisms of streptothricin resistance in bacteria. As interest in streptothricins as potential therapeutics against multidrug-resistant pathogens resurges, a thorough understanding of existing and potential resistance mechanisms is critical for the development of effective and durable antibiotics.[1][2][3] This document outlines the primary modes of resistance, presents quantitative data on their effects, details relevant experimental methodologies, and provides visual representations of key pathways and workflows.
Core Resistance Mechanisms
Bacteria have evolved several strategies to counteract the antimicrobial effects of streptothricins. These mechanisms can be broadly categorized into three main types: enzymatic modification of the antibiotic, alteration of the cellular target, and active efflux of the drug.[4]
Enzymatic Modification
The most prevalent and well-characterized mechanism of this compound resistance is the enzymatic inactivation of the antibiotic molecule.[1] This is primarily achieved through two types of enzymes: this compound Acetyltransferases (SATs) and this compound Hydrolases.
This compound Acetyltransferases (SATs), also referred to as N-acetyltransferases (NATs), represent the most significant and widely studied mechanism of this compound resistance.[1][5] These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the β-amino group of the β-lysine moiety of this compound.[5][6][7] This modification prevents the antibiotic from binding to its ribosomal target, thereby rendering it inactive.[8]
Several classes of sat genes have been identified, including sat1, sat2, sat3, and sat4, which encode for different this compound acetyltransferase proteins.[6][9] These genes are often located on mobile genetic elements such as plasmids and transposons, facilitating their dissemination among bacterial populations.[4] For instance, sat or sat2 genes are commonly found on gene cassettes in class 1 or class 2 integrons in Enterobacteriaceae, while the sat4 gene has been identified in staphylococci.[4]
The GCN5-related N-acetyltransferase (GNAT) superfamily includes enzymes like SatA from Bacillus subtilis and Bacillus anthracis, which have been shown to detoxify this compound through lysine (B10760008) acetylation.[10][11][12][13]
A less common but biochemically validated resistance mechanism involves the hydrolysis of the streptolidine (B1256088) lactam ring by this compound hydrolases (SttH).[1][14] This enzymatic action opens the lactam ring, resulting in an inactive this compound acid.[14] The first isolation of a this compound hydrolase was reported in 2006.[1][2] In Streptomyces albulus, the SttH protein has been shown to inactivate the antibiotic by hydrolyzing an amine bond of the streptolidine.[15]
Target Modification
Resistance to ribosome-targeting antibiotics can also arise from the protection or modification of the ribosome itself.[1]
Point mutations in the 16S rRNA, a component of the 30S ribosomal subunit, can confer high-level resistance to this compound.[8][16] These mutations decrease the binding affinity of the antibiotic to its target while preserving translational activity.[1] Cryo-electron microscopy studies have shown that this compound F (S-F) interacts with the 16S rRNA at nucleobase C1054 in helix 34 and with A1196.[8][16] Mutations at these residues have been linked to high-level resistance.[8][16]
Efflux Pumps
Active efflux is a common mechanism of resistance to a wide range of antibiotics.[4] While not as extensively documented for this compound as for other antibiotics like kanamycin, evidence suggests that efflux pumps may play a role in this compound resistance.[17][18] For instance, in Burkholderia thailandensis and B. pseudomallei, the AmrAB-OprA efflux pump, which is known to extrude aminoglycosides, also confers intrinsic resistance to nourseothricin.[19]
Quantitative Data on this compound Resistance
The following tables summarize key quantitative data related to this compound resistance, including Minimum Inhibitory Concentrations (MICs) and enzyme kinetic parameters.
Table 1: Minimum Inhibitory Concentrations (MICs) of Streptothricins Against Various Bacteria
| Antibiotic | Bacterial Strain(s) | MIC50 (µM) | MIC90 (µM) | MIC Range (µM) | Reference |
| This compound F (S-F) | Carbapenem-resistant Enterobacterales (CRE) (n=39) | 2 | 4 | 1 - 4 | [16][20] |
| This compound D (S-D) | Carbapenem-resistant Enterobacterales (CRE) (n=39) | 0.25 | 0.5 | 0.25 - 2 | [16][20] |
| Nourseothricin | Carbapenem-resistant Enterobacterales (CRE) (n=39) | 0.5 | 1 | 0.25 - 2 | [16][20] |
| Nourseothricin | Acinetobacter baumannii (MDR/XDR, n=104) | 2 | 32 | <0.125 - 64 | [16][20] |
| Nourseothricin | Klebsiella pneumoniae Nevada strain | 0.25 | - | - | [16] |
| This compound F (S-F) | Klebsiella pneumoniae Nevada strain | 1 | - | - | [16] |
MDR/XDR: Multidrug-resistant/Extensively drug-resistant
Table 2: Kinetic Parameters of this compound Acetyltransferases (SATs)
| Enzyme | Source Organism | Substrate | K_m_ (µM) | Reference |
| BsSatA | Bacillus subtilis | This compound | 1 | [10][11] |
| BsSatA | Bacillus subtilis | Acetyl-CoA | 107 | [10][11] |
| StaT | Streptomyces lavendulae | This compound | 2.3 | [11] |
| StaT | Streptomyces lavendulae | Acetyl-CoA | 69 | [11] |
Table 3: Dissociation Constants (K_d_) for SATs
| Enzyme | Ligand | K_d_ (µM) | Reference |
| BsSatA | This compound | 1 | [10][11] |
| BaSatA | This compound | ~4 | [21] |
Experimental Protocols
This section details methodologies for key experiments used to study this compound resistance.
Minimum Inhibitory Concentration (MIC) Testing
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic against a bacterial strain.[22]
Protocol:
-
Preparation of Antibiotic Solutions: Prepare a stock solution of the this compound compound in an appropriate solvent. Create a series of twofold serial dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Preparation: Grow the bacterial strain to be tested in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard. Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Inoculate the wells of the microtiter plate with the prepared bacterial suspension. Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[23]
This compound Resistance Bioassay
This bioassay is used to determine the inactivation of this compound by bacterial enzymes.[10][24]
Protocol:
-
Preparation of Indicator Strain: Prepare a lawn of a this compound-susceptible indicator strain (e.g., Bacillus subtilis or Streptomyces lividans) on an agar (B569324) plate by pouring a soft agar overlay seeded with the bacteria.[10][24]
-
Inactivation Reaction: Set up reaction mixtures containing a defined concentration of this compound, a suitable buffer, acetyl-CoA (for acetyltransferase activity), and the cell extract or purified enzyme to be tested.[10][24] A control reaction without the enzyme should be included.
-
Incubation of Reaction: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour) to allow for enzymatic inactivation of the antibiotic.[10]
-
Spotting on Agar Plate: Spot a small volume (e.g., 5 µL) of each reaction mixture onto the prepared agar lawn.[10]
-
Incubation of Plate: Incubate the plate overnight at the optimal growth temperature for the indicator strain.
-
Analysis: The presence of a zone of inhibition around the spotted area indicates that the this compound was not inactivated. The absence of a zone of inhibition signifies successful inactivation of the antibiotic by the enzyme. The diameter of the inhibition zone can be measured to quantify the level of inactivation.[10][24]
In Vitro Translation Assay
This assay measures the effect of this compound on prokaryotic and eukaryotic protein synthesis.[16][22]
Protocol:
-
System Setup: Utilize commercially available in vitro coupled transcription-translation systems (e.g., from E. coli for prokaryotic and rabbit reticulocyte lysate for eukaryotic).
-
Reporter Construct: Use a reporter gene, such as nanoluciferase, to quantify protein synthesis.
-
Assay Execution: Perform the in vitro translation reaction in the presence of varying concentrations of the this compound compound.
-
Data Analysis: Measure the activity of the reporter protein (e.g., luminescence for nanoluciferase). Plot the dose-response curves and determine the IC50 values (the concentration of antibiotic that inhibits 50% of protein synthesis). This allows for the assessment of the antibiotic's selectivity for prokaryotic versus eukaryotic ribosomes.[16]
Conclusion
This compound resistance in bacteria is a multifaceted phenomenon dominated by enzymatic inactivation through acetylation. However, other mechanisms, including hydrolysis, target site mutations, and efflux, contribute to the overall resistance landscape. A comprehensive understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for the strategic development of novel this compound-based antibiotics that can overcome existing and emerging resistance. Continued surveillance and characterization of novel resistance determinants in clinical and environmental settings will be crucial to the long-term success of this promising class of antibiotics.[1]
References
- 1. History of the this compound antibiotics and evidence for the neglect of the this compound resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 80-year-old antibiotic could be used against drug-resistant bacteria [medicalnewstoday.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. goldbio.com [goldbio.com]
- 7. Nourseothricin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. goldbio.com [goldbio.com]
- 10. In Bacillus subtilis, the SatA (Formerly YyaR) Acetyltransferase Detoxifies this compound via Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. croftsmicrolab.org [croftsmicrolab.org]
- 15. journals.asm.org [journals.asm.org]
- 16. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Researchers capture new antibiotic resistance mechanisms with trace amounts of DNA | Carl R. Woese Institute for Genomic Biology [igb.illinois.edu]
- 19. Versatile Nourseothricin and Streptomycin/Spectinomycin Resistance Gene Cassettes and Their Use in Chromosome Integration Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.plos.org [journals.plos.org]
- 21. Insights into the Function of the N-Acetyltransferase SatA That Detoxifies this compound in Bacillus subtilis and Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]
- 23. idexx.dk [idexx.dk]
- 24. journals.asm.org [journals.asm.org]
The Role of Streptothricin Acetyltransferase (SAT) in Antibiotic Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Streptothricin acetyltransferases (SATs) are a family of enzymes that confer resistance to this compound-class antibiotics. These enzymes catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the β-amino group of a β-lysine residue within the this compound molecule. This modification sterically hinders the antibiotic's ability to bind to its target, the 30S ribosomal subunit, thereby rendering it inactive. The genes encoding SATs are found in a variety of bacteria, including the this compound-producing actinomycetes, where they play a role in self-protection, as well as in other environmental and clinical isolates. The dissemination of sat genes poses a potential challenge to the clinical utility of this compound antibiotics, necessitating a thorough understanding of their function and mechanism for the development of effective countermeasures.
Mechanism of Action
The primary mechanism of this compound resistance mediated by SAT is the enzymatic inactivation of the antibiotic.[1][2] The reaction involves the transfer of an acetyl group from the cofactor acetyl-CoA to the β-amino group of the first β-lysyl moiety of the this compound molecule.[1][2][3] This N-acetylation results in a modified antibiotic that can no longer effectively bind to its ribosomal target, thus preventing the inhibition of protein synthesis.[2] Structural modeling suggests that the acetylated this compound cannot be accommodated in its binding pocket on the 16S rRNA due to steric clashes.[4]
Data Presentation: Quantitative Analysis of SAT Activity and Resistance
The efficacy of SAT-mediated resistance is quantifiable through kinetic analysis of the enzyme and by measuring the increase in the minimum inhibitory concentration (MIC) of this compound antibiotics in bacteria expressing sat genes.
Table 1: Kinetic Parameters of this compound Acetyltransferases
| Enzyme Source | Substrate | KM (µM) | kcat/KM (M-1s-1) | Reference |
| Unspecified | Acetyl-CoA | 69 | Not Reported | [1] |
| Unspecified | This compound | 2.3 | Not Reported | [1] |
| Bacillus subtilis SatA | This compound | Not Reported | 5 x 106 | [1] |
| Bacillus anthracis SatA | This compound | Not Reported | 8.9 x 108 | [1] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Streptothricins
| Organism | Antibiotic | MIC (µg/mL) | Condition | Reference |
| Escherichia coli | Nourseothricin | 2 | Susceptible | [5] |
| Staphylococcus aureus | Nourseothricin | 2 | Susceptible | [5] |
| Enterococcus faecium | Nourseothricin | 64 | Intrinsic Resistance | [5] |
| Enterococcus faecium | Nourseothricin | ≥1024 | Acquired Resistance (sat4) | [5] |
| Carbapenem-resistant Enterobacterales (CRE) | This compound F | 2 (MIC50), 4 (MIC90) | - | [4][6] |
| Carbapenem-resistant Enterobacterales (CRE) | This compound D | 0.25 (MIC50), 0.5 (MIC90) | - | [4][6] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the role of SAT in this compound resistance.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic against a specific bacterium.[7]
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of the this compound antibiotic is prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: A bacterial culture is grown to a specific turbidity, typically corresponding to a 0.5 McFarland standard, and then diluted to the final inoculum concentration.
-
Inoculation: Each well of the microtiter plate, containing the antibiotic dilutions and a growth control well (no antibiotic), is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a growth indicator dye.[8]
This compound Acetyltransferase (SAT) Activity Assay
Enzyme activity can be measured using a continuous spectrophotometric assay that detects the release of Coenzyme A (CoA).[3]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., HEPES, pH 7), a reducing agent (e.g., TCEP), acetyl-CoA, and the this compound substrate.
-
Enzyme Addition: The reaction is initiated by the addition of purified SAT enzyme.
-
Detection: The production of free thiols from the released CoA is monitored by the reduction of a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which results in an increase in absorbance at 412 nm.[9]
-
Kinetic Analysis: By measuring the initial reaction rates at varying substrate concentrations, kinetic parameters such as KM and Vmax can be determined using Michaelis-Menten kinetics.[1]
Cloning and Expression of sat Genes
Heterologous expression of sat genes is a common method to confirm their role in conferring this compound resistance.[10][11]
-
Gene Amplification: The sat gene is amplified from the genomic DNA of the source organism using polymerase chain reaction (PCR).
-
Vector Ligation: The amplified gene is ligated into an appropriate expression vector, often containing a selectable marker and an inducible promoter.
-
Transformation: The recombinant plasmid is transformed into a suitable host organism, such as Escherichia coli.
-
Expression Induction: The expression of the sat gene is induced, for example, by the addition of an inducer like IPTG if an inducible promoter is used.
-
Resistance Confirmation: The transformed cells are then tested for their resistance to this compound, typically by determining the MIC or by plating on agar (B569324) containing the antibiotic. An increase in resistance compared to the control strain (containing an empty vector) confirms the function of the sat gene.
Visualizations: Pathways and Workflows
Enzymatic Inactivation of this compound
Experimental Workflow for Characterizing a Putative sat Gene
Transcriptional Regulation of Resistance Genes (General Overview)
While specific regulatory pathways for sat genes are not extensively detailed in the literature, a general model for the transcriptional regulation of bacterial genes, including antibiotic resistance genes, involves transcription factors that can act as activators or repressors.[12][13][14][15] The expression of these resistance genes can be either constitutive or inducible in the presence of the antibiotic.
Conclusion and Future Directions
This compound acetyltransferases represent a significant mechanism of resistance to this compound antibiotics. The enzymatic inactivation of these drugs through acetylation is an efficient means of bacterial self-defense. The presence of sat genes in a diverse range of bacteria highlights the potential for the spread of resistance, which could impact the future clinical application of streptothricins. Further research is warranted in several key areas:
-
Structural Biology: Elucidating the crystal structures of various SAT enzymes in complex with their substrates will provide insights for the design of novel this compound derivatives that are poor substrates for these enzymes.
-
Regulatory Mechanisms: A deeper understanding of the transcriptional regulation of sat genes could reveal new targets for therapeutic intervention aimed at preventing the expression of these resistance determinants.
-
Inhibitor Development: The development of small molecule inhibitors of SAT enzymes could be a promising strategy to restore the efficacy of this compound antibiotics against resistant strains.
-
Surveillance: Continuous surveillance for the prevalence and diversity of sat genes in clinical and environmental settings is crucial for monitoring the evolution and spread of this compound resistance.
By addressing these research priorities, the scientific community can work towards mitigating the threat of SAT-mediated resistance and preserving the therapeutic potential of the this compound class of antibiotics.
References
- 1. History of the this compound antibiotics and evidence for the neglect of the this compound resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Bacillus subtilis, the SatA (Formerly YyaR) Acetyltransferase Detoxifies this compound via Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoglycoside-Streptothricin Resistance Gene Cluster aadE–sat4–aphA-3 Disseminated among Multiresistant Isolates of Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Enzymatic Assay of Chloramphenicol Acetyltransferase [sigmaaldrich.com]
- 10. Cloning and characterization of the this compound-resistance gene which encodes this compound acetyltransferase from Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nucleotide sequence of the this compound acetyltransferase gene from Streptomyces lavendulae and its expression in heterologous hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation by transcription factors in bacteria: beyond description - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptional Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Editorial: Transcription and its regulation in bacteria [frontiersin.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Derivatives and Analogs of the Streptothricin Class of Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The streptothricin class of antibiotics, first discovered in 1942 from Streptomyces lavendulae, represents a group of broad-spectrum antimicrobial agents with potent activity against both Gram-positive and Gram-negative bacteria.[1][2] These natural products are characterized by a unique chemical scaffold consisting of a streptolidine (B1256088) lactam ring, a carbamoylated gulosamine sugar, and a β-lysine homopolymer chain of varying lengths.[1][2][3] The number of β-lysine residues defines the specific this compound analog, designated as streptothricins A-F and X.[1][2]
Initially, the clinical development of streptothricins was halted due to issues of nephrotoxicity.[4][5] However, with the escalating crisis of antimicrobial resistance, there has been a renewed interest in this class of compounds.[1][6] Recent research has revealed that the toxicity of streptothricins is directly related to the length of the β-lysine chain, with this compound F (containing a single β-lysine) being significantly less toxic than its longer-chain counterparts like this compound D (three β-lysine residues).[1][7] This has opened up new avenues for the development of safer and more effective this compound-based therapeutics.[1]
This technical guide provides a comprehensive overview of the natural derivatives and analogs of the this compound class, with a focus on their chemical structures, biological activities, and mechanisms of action. It also includes detailed experimental protocols for their isolation, characterization, and evaluation, as well as a summary of key quantitative data to aid in drug development efforts.
Natural Derivatives of this compound
The most well-characterized natural derivatives of this compound are the individual components of the nourseothricin complex, primarily this compound F and this compound D.[1][8] Nourseothricin is a commercially available mixture of this compound congeners.[1]
2.1. Chemical Structures
The core structure of streptothricins is composed of three key moieties: the streptolidine lactam, the gulosamine sugar, and the β-lysine chain. The general structure is shown below:
-
This compound F: Contains one β-lysine residue (n=0 in the general structure's repeating unit).
-
This compound D: Contains three β-lysine residues (n=2 in the general structure's repeating unit).
Other natural variations exist, including modifications to the streptolidine ring (methylation, hydroxylation, stereochemistry), changes in the carbamoyl (B1232498) group position on the gulosamine sugar, and the presence of different amino acid residues in place of β-lysine.[1]
2.2. Biological Activity and Quantitative Data
Streptothricins exhibit broad-spectrum antibacterial activity, including against multidrug-resistant (MDR) pathogens.[6][7] The length of the β-lysine chain influences both antimicrobial potency and toxicity. Generally, longer chains are associated with higher potency but also greater toxicity.[7]
| Compound | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |
| This compound F | K. pneumoniae (Nevada strain AR-0636) | 1 | [7] | |
| CRE (E. coli, Klebsiella, Enterobacter) | 2 (MIC₅₀), 4 (MIC₉₀) | [8][9] | ||
| This compound D | K. pneumoniae (Nevada strain AR-0636) | 0.19 | [7] | |
| CRE (E. coli, Klebsiella, Enterobacter) | 0.25 (MIC₅₀), 0.5 (MIC₉₀) | [8][9] | ||
| Nourseothricin | K. pneumoniae (Nevada strain AR-0636) | 0.15 | [7] |
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives.
| Compound | Animal Model | LD₅₀ (mg/kg) | Reference |
| This compound F | Mice | 300 | [7] |
| This compound D | Mice | ~10 | [7] |
| This compound E | Mice | 26 | [7] |
| This compound C | Mice | ~10 | [7] |
Table 2: Acute Toxicity (LD₅₀) of this compound Derivatives in Mice.
Synthetic Analogs and Structure-Activity Relationships
The total synthesis of this compound F has been achieved, paving the way for the generation of novel analogs with improved therapeutic properties.[7][10] Synthetic efforts focus on modifying the three core components of the this compound scaffold to enhance antibacterial activity, reduce toxicity, and overcome resistance mechanisms.
Key areas for synthetic modification include:
-
β-Lysine Chain: Varying the length and composition of the amino acid chain can modulate the activity and toxicity profile.[6]
-
Streptolidine Ring: Modifications to this moiety can impact target binding and resistance.
-
Gulosamine Sugar: Alterations to the sugar and its carbamoyl group can influence pharmacokinetic properties.
A convergent synthetic approach allows for the independent modification of these three fragments, facilitating the creation of a diverse library of analogs for structure-activity relationship (SAR) studies.[7]
Mechanism of Action and Resistance
4.1. Ribosomal Inhibition
Streptothricins exert their antibacterial effect by inhibiting protein synthesis. They bind to the 30S ribosomal subunit, specifically interacting with the 16S rRNA.[1][9] This binding occurs at a site distinct from other aminoglycoside antibiotics, suggesting a unique mechanism of action.[9] The interaction of this compound with the ribosome leads to misreading of the mRNA template and ultimately blocks the translocation step of protein synthesis.[1][6]
4.2. Resistance Mechanisms
The primary mechanism of resistance to streptothricins is enzymatic inactivation by this compound acetyltransferases (SATs).[6] These enzymes catalyze the acetylation of the β-amino group of the β-lysine residue, which prevents the antibiotic from binding to its ribosomal target.[6] Another, less common, resistance mechanism involves the enzymatic hydrolysis of the streptolidine lactam ring.[7]
Experimental Protocols
5.1. Purification of this compound F from Nourseothricin
This protocol is adapted from the method described by Dowgiallo et al.[1]
-
Column Preparation: A glass column (e.g., 150 cm x 2.4 cm) is packed with Sephadex LH-20 size-exclusion gel. The mobile phase is 10% methanol (B129727) in water.
-
Sample Preparation: A sample of commercially available nourseothricin sulfate (B86663) (e.g., ~300 mg) is dissolved in a small volume of water (e.g., 0.6 mL).
-
Chromatography: The dissolved sample is loaded onto the prepared column. The elution is carried out with the mobile phase at a controlled flow rate (e.g., 0.6 mL/min).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by a suitable method, such as mass spectrometry or HPLC, to identify those containing pure this compound F and this compound D.
-
Purification: The fractions containing the desired compound are pooled and lyophilized to obtain the purified this compound.
5.2. Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the general principles of broth microdilution.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of the this compound derivatives in an appropriate solvent (e.g., water). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: Grow the bacterial strain to be tested overnight on an appropriate agar (B569324) medium. Suspend colonies in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of ~5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Incubation: Add the bacterial inoculum to the wells containing the serially diluted antibiotic. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
5.3. Cytotoxicity Assay using SYTOX Green
This protocol is based on the method described for assessing this compound cytotoxicity against mammalian cell lines.[11]
-
Cell Culture: Culture mammalian cell lines (e.g., J774 macrophages or LLC-PK-1 renal epithelial cells) in the appropriate medium and conditions.
-
Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in the cell culture medium. Add the compounds to the wells containing the cells.
-
SYTOX Green Staining: Add SYTOX Green nucleic acid stain to each well. This dye is membrane-impermeant and only fluoresces upon binding to nucleic acids in cells with compromised membrane integrity.
-
Incubation and Measurement: Incubate the plates for the desired period (e.g., up to 5 days). Measure the fluorescence at appropriate intervals using a fluorescence plate reader. An increase in fluorescence indicates an increase in cell death.
5.4. In Vivo Efficacy and Toxicity Testing in a Murine Thigh Infection Model
This is a general protocol that can be adapted for this compound evaluation.
-
Animal Model: Use a suitable mouse strain (e.g., neutropenic mice for immunosuppressed models).
-
Infection: Induce a localized thigh infection by intramuscular injection of a standardized inoculum of the target bacterial pathogen (e.g., a carbapenem-resistant Acinetobacter baumannii strain).
-
Treatment: At a specified time post-infection, administer the this compound compound (e.g., this compound F) via a suitable route (e.g., subcutaneous or intravenous injection). Include a vehicle control group.
-
Efficacy Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice and aseptically remove the infected thigh muscle. Homogenize the tissue and perform serial dilutions to determine the bacterial burden (CFU/gram of tissue). A significant reduction in bacterial load compared to the control group indicates efficacy.
-
Toxicity Assessment: Monitor the animals for signs of toxicity throughout the study (e.g., weight loss, changes in behavior). At the end of the study, collect blood and organs for histopathological and clinical chemistry analysis to assess for any adverse effects, particularly nephrotoxicity.
Visualizations
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
References
- 1. The convergent total synthesis and antibacterial profile of the natural product this compound F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound biosynthesis is catalyzed by enzymes related to nonribosomal peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial resistance to streptothricins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of nourseothricin (this compound) on the outer membrane of sensitive and resistant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. History of the this compound antibiotics and evidence for the neglect of the this compound resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The convergent total synthesis and antibacterial profile of the natural product this compound F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 8. The convergent total synthesis and antibacterial profile of the natural product this compound F - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
The Antibacterial Spectrum of Streptothricin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptothricin, a historically significant antibiotic, is re-emerging as a promising candidate in the fight against multidrug-resistant bacteria. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound and its primary components, this compound F (S-F) and this compound D (S-D). With a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action and resistance, this document serves as a comprehensive resource for researchers in the field of antimicrobial drug discovery and development. This compound exhibits broad-spectrum activity, with notable potency against challenging Gram-negative pathogens.[1][2]
Antibacterial Activity Spectrum
The antibacterial activity of this compound is primarily attributed to its interaction with the bacterial ribosome, leading to inhibition of protein synthesis.[3][4][5] Its efficacy varies among its different forms, with this compound D generally showing greater potency than this compound F.[6] However, this increased activity is also associated with higher toxicity.[6] The natural product mixture, often referred to as nourseothricin, contains predominantly S-F and S-D.[6]
Quantitative Antibacterial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound F, this compound D, and nourseothricin against a range of clinically relevant bacteria. The data highlights their potent activity against multidrug-resistant Gram-negative bacteria.
| Bacterial Species | Strain Information | This compound F MIC (µM) | This compound D MIC (µM) | Nourseothricin MIC (µM/µg/mL) | Reference |
| Gram-Negative | |||||
| Escherichia coli | Carbapenem-Resistant Enterobacterales (CRE) (n=39) | MIC₅₀: 2, MIC₉₀: 4 | MIC₅₀: 0.25, MIC₉₀: 0.5 | MIC₅₀: 0.5, MIC₉₀: 1 | [6] |
| Klebsiella pneumoniae | Carbapenem-Resistant Enterobacterales (CRE) (n=39) | MIC₅₀: 2, MIC₉₀: 4 | MIC₅₀: 0.25, MIC₉₀: 0.5 | MIC₅₀: 0.5, MIC₉₀: 1 | [6] |
| Klebsiella pneumoniae | Nevada strain (pandrug-resistant) | 1 | - | 0.25 | [6] |
| Klebsiella pneumoniae | Carbapenem-Resistant (n=15) | - | - | MIC₉₀: 16 µg/mL | [7] |
| Acinetobacter baumannii | Carbapenem-Resistant Enterobacterales (CRE) | Potent Activity | Potent Activity | Potent Activity | [6] |
| Enterobacterales | Carbapenem-Resistant (CRE) (n=39) | MIC₅₀: 2, MIC₉₀: 4 | MIC₅₀: 0.25, MIC₉₀: 0.5 | MIC₅₀: 0.5, MIC₉₀: 1 | [6] |
| Neisseria gonorrhoeae | Clinical Isolates | - | - | MIC₅₀: 32 µg/mL, MIC₉₀: 32 µg/mL | [8] |
| Gram-Positive | |||||
| Staphylococcus aureus | Methicillin-Resistant (MRSA) (n=20) | - | - | MIC₉₀: 4 µg/mL | [7] |
| Enterococci | Vancomycin-Resistant (VRE) (n=10) | - | - | MIC₉₀: 8 µg/mL | [7] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for assessing the antibacterial activity of a compound. The broth microdilution method is a standard and widely accepted technique.
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11][12]
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test bacterium grown in appropriate broth (e.g., Mueller-Hinton Broth).
- Antimicrobial Agent: A stock solution of this compound (or its components) of known concentration.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most aerobic bacteria.
- Microtiter Plates: Sterile 96-well plates.
2. Inoculum Preparation:
- Aseptically pick several colonies from the fresh bacterial culture and suspend them in saline or broth.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Antimicrobial Agent:
- In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with CAMHB to obtain a range of desired concentrations.
- Typically, 100 µL of broth is added to each well, and then 100 µL of the antibiotic stock is added to the first well and serially diluted down the plate.
4. Inoculation and Incubation:
- Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted antibiotic.
- Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
- Following incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the study of this compound's antibacterial activity.
Conclusion
This compound and its derivatives, particularly this compound F, demonstrate significant promise as potent antibacterial agents against a spectrum of challenging pathogens, most notably multidrug-resistant Gram-negative bacteria.[1][6] The data and methodologies presented in this guide underscore the importance of continued research into this historic antibiotic class. A thorough understanding of its antibacterial spectrum, mechanism of action, and resistance pathways is critical for its potential revival and development into a clinically viable therapeutic for treating infections caused by "superbugs". Further preclinical exploration of the this compound scaffold is warranted to fully assess its therapeutic potential.[6]
References
- 1. Old Antibiotic Effective against Highly Drug-Resistant Gram-Negative Bacteria, Researchers Claim | Sci.News [sci.news]
- 2. Old antibiotic fights multidrug resistant infections - study | The Jerusalem Post [jpost.com]
- 3. journals.asm.org [journals.asm.org]
- 4. History of the this compound antibiotics and evidence for the neglect of the this compound resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action of this compound F on ribosomal functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nourseothricin as a novel therapeutic agent against Neisseria gonorrhoeae: in vitro and in vivo evaluations using Galleria mellonella—a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. researchgate.net [researchgate.net]
Streptothricin: A Technical Overview of Early Clinical and Toxicity Findings
A Renewed Look at a Forgotten Antibiotic
Discovered in 1942 by Waksman and Woodruff, streptothricin was one of the first antibiotics identified with potent activity against Gram-negative bacteria.[1][2][3] This generated significant initial interest, as it appeared to be a promising broad-spectrum therapeutic agent.[1] However, early investigations were quickly hampered by significant toxicity findings, leading to the abandonment of its clinical development.[1][4][5] With the escalating crisis of antimicrobial resistance, there is now a renewed effort to re-evaluate previously discarded antibiotics.[6] This guide provides a detailed technical summary of the early pre-clinical and clinical data on this compound, with a focus on the toxicity findings that curtailed its initial development and the modern understanding that is paving the way for its potential revival.
Early Toxicity and Clinical Observations
Initial studies in the 1940s used impure mixtures of this compound homologs, collectively known as nourseothricin.[1][3][4][7] These early preparations led to severe and often delayed toxicity in animal models, which became a defining characteristic of this antibiotic class.[6]
An early study in rabbits using intravenous, intradermal, oral, and topical applications resulted in organ failure and death.[4][6] Subsequent extensive testing in mice and rats further characterized this delayed toxicity, with the kidneys being identified as the primary site of damage.[4][6] Following intravenous administration in mice, this compound F was found to distribute largely to the kidneys.[6]
These concerning preclinical findings culminated in a limited human trial by Merck, the details of which were never formally published.[3][4] In this trial, all four volunteers experienced a loss of ability to urinate, indicating kidney failure.[6] Although this renal toxicity was reportedly reversible and the volunteers recovered, the event, coupled with the discovery of less toxic broad-spectrum antibiotics, led to a cessation of clinical interest in streptothricins.[4][6]
Quantitative Toxicity and Efficacy Data
More recent research, utilizing purified forms of individual this compound components, has revealed that toxicity is directly related to the length of the β-lysine homopolymer chain. This compound F (S-F), which contains a single β-lysine residue, is significantly less toxic than variants with longer chains like this compound D (S-D), which has three.[3][6][7][8] Conversely, antimicrobial activity tends to increase with the length of the β-lysine chain.[7][8]
Table 1: Comparative Toxicity of this compound Homologs in Mice
| This compound Homolog | Number of β-lysine Residues | LD₅₀ (mg/kg) | Reference(s) |
| This compound F (S-F) | 1 | 300 | [3][6][7][8] |
| This compound E (S-E) | 2 | 26 | [7][8] |
| This compound D (S-D) | 3 | ~10 | [3][6][7][8] |
| This compound C (S-C) | 4 | ~10 | [7][8] |
Table 2: Maximum Tolerated Dose (MTD) in Mice
| Compound | MTD (mg/kg) | Observations | Reference(s) |
| This compound F (S-F) | Up to 200 | No signs of distress observed over 72 hours. | [3] |
| Nourseothricin | 20 | No signs of distress observed over 72 hours. | [3] |
Table 3: In Vitro Activity (MIC) of Streptothricins Against Carbapenem-Resistant Enterobacterales (CRE)
| Compound | MIC₅₀ (µM) | MIC₉₀ (µM) | Reference(s) |
| This compound F (S-F) | 2 | 4 | [3] |
| This compound D (S-D) | 0.25 | 0.5 | [3] |
| Nourseothricin | 0.5 | 1 | [3] |
Experimental Protocols
Murine Thigh Infection Model
This model was utilized to assess the in vivo efficacy of this compound F against pandrug-resistant CRE.
-
Animal Model : Neutropenic mice were used to mimic an immunocompromised state.
-
Inducing Renal Insufficiency : To better simulate human excretion kinetics, mice were rendered mildly renal deficient with uranyl nitrate.[3]
-
Infection : Mice were infected with a pandrug-resistant Klebsiella pneumoniae Nevada strain (AR-0636) in the thigh muscle.
-
Treatment : A single dose of this compound F (at 50 mg/kg or 100 mg/kg) was administered.[3]
-
Endpoint : Colony-forming units (CFU) in the thigh tissue were quantified 24 hours post-infection.
-
Results : Treatment with S-F at 50 mg/kg or 100 mg/kg resulted in a greater than 5-log₁₀ reduction in CFU.[3]
Murine Thigh Infection Model Workflow
In Vitro Time-Kill Analysis
This protocol was used to determine the bactericidal activity of this compound.
-
Organism : The pandrug-resistant CRE K. pneumoniae Nevada isolate (AR-0636) was used.[3]
-
Treatment : The isolate was exposed to this compound F and nourseothricin at 4 times their respective Minimum Inhibitory Concentrations (MIC).[3]
-
Time Points : Samples were taken at various time points to determine viable bacterial counts.
-
Results : Rapid bactericidal activity was observed for both S-F and nourseothricin within 2 hours of exposure, without any regrowth.[3]
Mechanism of Action and Resistance
Streptothricins exert their antibacterial effect by targeting the bacterial ribosome.[6]
-
Target : They bind to the 30S subunit of the 70S ribosome.[3]
-
Action : This interaction disrupts the translation process, leading to misreading of the mRNA message and the incorporation of incorrect amino acids into growing peptide chains.[6][7][8]
-
Outcome : The accumulation of non-functional or toxic proteins ultimately leads to bacterial cell death.[7][8] This mechanism of inducing miscoding is similar to that of aminoglycoside antibiotics.[6]
This compound Mechanism of Action
The primary mechanism of bacterial resistance to streptothricins is enzymatic modification of the drug molecule. This is achieved through acetylation of the β-lysine amino group by this compound acetyltransferase (STAT) enzymes.[3][6]
Conclusion and Future Directions
The historical narrative of this compound is a clear example of how early, impure antibiotic preparations can lead to the premature dismissal of a potentially valuable therapeutic class. The initial findings of severe nephrotoxicity were largely a consequence of using nourseothricin, a mixture containing highly toxic variants with longer β-lysine chains.[4]
Modern purification and analytical techniques have demonstrated that this compound F possesses a significantly wider therapeutic window, exhibiting potent bactericidal activity against highly resistant Gram-negative pathogens while being markedly less toxic than its counterparts.[3][4][5][9] The recent achievement of a total synthesis for this compound F is a critical milestone, opening avenues for medicinal chemistry to create novel analogs with further optimized safety and efficacy profiles.[4][6] Given its unique mechanism of action and efficacy in preclinical models, the this compound scaffold, particularly S-F, warrants continued and rigorous preclinical exploration as a potential weapon against multidrug-resistant infections.[3][4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. History of the this compound antibiotics and evidence for the neglect of the this compound resistome [ouci.dntb.gov.ua]
- 3. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Old antibiotic fights multidrug resistant infections - study | The Jerusalem Post [jpost.com]
- 6. History of the this compound antibiotics and evidence for the neglect of the this compound resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The convergent total synthesis and antibacterial profile of the natural product this compound F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The convergent total synthesis and antibacterial profile of the natural product this compound F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 9. Forgotten Antibiotic From Decades Ago Could Be a Superbug Killer | The Transmission | University of Nebraska Medical Center [unmc.edu]
The Renaissance of a Forgotten Antibiotic: A Technical Guide to the Re-evaluation of Streptothricin for Treating Multidrug-Resistant Pathogens
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antimicrobial resistance necessitates a radical re-evaluation of our therapeutic arsenal. This guide delves into the compelling case for the revival of Streptothricin, a once-abandoned antibiotic class, as a potential weapon against multidrug-resistant (MDR) Gram-negative pathogens. This document provides a comprehensive overview of recent findings, quantitative efficacy data, detailed experimental methodologies, and a visual representation of its mechanism of action and the research workflow, intended to equip researchers and drug development professionals with the foundational knowledge to explore this promising antibiotic scaffold further.
Introduction: The Unmet Need and the this compound Opportunity
Discovered in the 1940s, this compound, a natural product of soil bacteria, initially showed great promise due to its potent activity against Gram-negative bacteria.[1][2][3][4][5] However, concerns over nephrotoxicity led to the cessation of its development.[1][2][3][4] The original preparations, now known as nourseothricin, were impure mixtures of different this compound congeners.[1][2][4] Modern purification and analytical techniques have revealed that these components, primarily this compound-F (S-F) and this compound-D (S-D), possess distinct efficacy and toxicity profiles.[1][2][4][6] Notably, S-F has demonstrated a significantly better safety profile while retaining potent bactericidal activity against contemporary MDR pathogens, reigniting interest in this antibiotic class.[1][2][4][6][7]
Quantitative Efficacy Data
Recent studies have provided crucial quantitative data on the in vitro activity of purified streptothricins and the nourseothricin mixture against a range of clinically significant MDR pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key measure of antibiotic potency.
Table 1: In Vitro Activity of Streptothricins against Carbapenem-Resistant Enterobacterales (CRE)
| Compound | Number of Isolates | MIC₅₀ (µM) | MIC₉₀ (µM) | MIC Range (µM) |
| This compound-F (S-F) | 39 | 2 | 4 | 1 - 4 |
| This compound-D (S-D) | 39 | 0.25 | 0.5 | 0.25 - 2 |
| Nourseothricin | 39 | 0.5 | 1 | 0.25 - 2 |
Data sourced from Morgan et al., 2023.[8]
Table 2: In Vitro Activity of Nourseothricin against Various Multidrug-Resistant Pathogens
| Bacterial Species | Number of Isolates | Resistance Phenotype | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 20 | Methicillin-Resistant (MRSA) | 4 |
| Escherichia coli | 15 | Extended-Spectrum β-Lactamase (ESBL)-producing | 8 |
| Klebsiella pneumoniae | 15 | Carbapenem-Resistant | 16 |
| Enterococci | 10 | Vancomycin-Resistant (VRE) | 8 |
Data sourced from a 2024 study on Nourseothricin activity.[9]
Table 3: In Vitro Activity of Nourseothricin against Neisseria gonorrhoeae
| Compound | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Nourseothricin | Not Specified | 32 | 32 | 16 - 32 |
Data sourced from a 2025 pilot study.[10]
Mechanism of Action: A Unique Target in the Bacterial Ribosome
Streptothricins exert their bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][11] Unlike many other ribosome-targeting antibiotics, streptothricins have a unique mechanism of action.
Using cryo-electron microscopy, it has been demonstrated that S-F binds to the 30S ribosomal subunit.[1][8] This binding interaction is distinct from other known translation inhibitors and leads to errors in the translation process, a phenomenon known as miscoding.[1][12] This results in the production of non-functional or toxic proteins, ultimately leading to bacterial cell death.[13] The unique binding site suggests that streptothricins may remain effective against bacteria that have developed resistance to other ribosome-targeting antibiotics.[1]
Caption: this compound's mechanism of action.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the re-evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
-
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates
-
This compound (S-F, S-D, or nourseothricin) stock solutions
-
Spectrophotometer
-
-
Procedure:
-
Prepare a two-fold serial dilution of the this compound compound in CAMHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.
-
Cytotoxicity Assay
This assay evaluates the toxicity of the this compound compounds against mammalian cell lines, often kidney cells, to assess potential nephrotoxicity.
-
Materials:
-
Mammalian kidney cell line (e.g., LLC-PK1)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum
-
96-well cell culture plates
-
This compound compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Neutral Red solution
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure (MTT Assay):
-
Seed the mammalian cells into a 96-well plate and allow them to adhere overnight.
-
Expose the cells to serial dilutions of the this compound compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
In Vivo Efficacy: Murine Thigh Infection Model
This animal model is a standard for evaluating the in vivo efficacy of new antibiotics against localized bacterial infections.
-
Materials:
-
Mice (e.g., BALB/c or ICR)
-
Cyclophosphamide (to induce neutropenia)
-
Bacterial pathogen (e.g., a carbapenem-resistant K. pneumoniae strain)
-
This compound compounds for injection
-
Saline solution
-
Tissue homogenizer
-
Agar (B569324) plates for bacterial enumeration
-
-
Procedure:
-
Induce neutropenia in the mice by intraperitoneal injection of cyclophosphamide. This makes the mice more susceptible to infection and allows for a clearer assessment of the antibiotic's efficacy.
-
Inject a standardized inoculum of the bacterial pathogen directly into the thigh muscle of the mice.
-
Administer the this compound compound at various doses and schedules (e.g., single dose, multiple doses) via a relevant route (e.g., subcutaneous or intravenous).
-
At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice and aseptically remove the infected thigh muscle.
-
Homogenize the thigh tissue in saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Efficacy is determined by the reduction in bacterial burden in the treated groups compared to the untreated control group.
-
Research and Development Workflow
The re-evaluation of a previously shelved antibiotic like this compound follows a structured workflow to systematically assess its potential as a modern therapeutic.
Caption: Workflow for re-evaluating this compound.
Conclusion and Future Directions
The re-examination of this compound, particularly the less toxic S-F component, presents a compelling opportunity in the fight against multidrug-resistant Gram-negative bacteria. The unique mechanism of action, potent bactericidal activity, and the potential for a favorable therapeutic window warrant further preclinical and clinical investigation. Future research should focus on lead optimization to further enhance the safety and efficacy profile of the this compound scaffold, detailed pharmacokinetic and pharmacodynamic studies, and the exploration of its efficacy in a broader range of infection models. The journey of this compound from a forgotten antibiotic to a potential 21st-century therapeutic underscores the importance of revisiting historical antibiotic pipelines in our ongoing battle against antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. The attachment site of streptomycin to the 30S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. noblelifesci.com [noblelifesci.com]
- 4. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. This compound F, an inhibitor of protein synthesis with miscoding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Streptothricin F: A Renaissance of a Forgotten Antibiotic for Combating Drug-Resistant Bacteria
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Streptothricin F, a member of the this compound class of antibiotics first discovered in the 1940s, is experiencing a resurgence in interest due to its potent activity against multi-drug resistant Gram-negative bacteria and, most notably, its significantly lower toxicity profile compared to its congeners.[1][2][3] Historically, the development of the natural this compound mixture, known as nourseothricin, was halted due to nephrotoxicity observed in early trials.[2][4] However, recent research has elucidated that this toxicity is primarily attributed to other components of the mixture, such as this compound D, which possesses a longer β-lysine chain.[5][6][7] this compound F, with a single β-lysine residue, exhibits a much wider therapeutic window, making it a promising candidate for further preclinical and clinical development.[4][8] This guide provides a comprehensive overview of this compound F, including its mechanism of action, comparative toxicity and efficacy data, and detailed experimental protocols to facilitate further research.
Mechanism of Action: Targeting the Bacterial Ribosome
This compound F exerts its bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[4][9] Specifically, it binds to the 30S subunit of the 70S ribosome, interfering with the translation process.[2][9] Cryo-electron microscopy studies have revealed that this compound F binds to the 16S rRNA in a region that impinges on the decoding center (A-site).[4][10] This interaction leads to two primary consequences:
-
Inhibition of Protein Synthesis: By occupying a critical site on the ribosome, this compound F hinders the binding of aminoacyl-tRNA to the A-site, thereby inhibiting the elongation of the polypeptide chain.[11]
-
Induction of Miscoding: The binding of this compound F at the A-decoding site can cause misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing peptide chain.[4][5][12] This results in the production of non-functional or toxic proteins, ultimately contributing to bacterial cell death.[10]
This unique mechanism of action, distinct from many other ribosome-targeting antibiotics, makes this compound F a valuable candidate for overcoming existing resistance mechanisms.[2]
Caption: Mechanism of this compound F action on the bacterial ribosome.
Comparative Efficacy and Toxicity
The renewed interest in this compound F is largely due to the recognition that the toxicity of the original nourseothricin mixture is dependent on the length of the β-lysine chain of its components.[5][6] this compound F, having only one β-lysine residue, is significantly less toxic than this compound D (three β-lysine residues) and other longer-chain variants.[5][7][8]
In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound F and related compounds against various bacterial strains.
| Compound | Organism | MIC50 (µM) | MIC90 (µM) | Reference |
| This compound F | Carbapenem-resistant Enterobacterales (CRE) | 2 | 4 | [4] |
| This compound D | Carbapenem-resistant Enterobacterales (CRE) | 0.25 | 0.5 | [4] |
| Nourseothricin | Klebsiella pneumoniae Nevada strain | 0.25 | - | [13] |
| This compound F | Klebsiella pneumoniae Nevada strain | 1 | - | [13] |
| This compound D | K. pneumoniae Nevada strain AR-0636 | - | 0.19 µg/mL | [5] |
| This compound F | K. pneumoniae Nevada strain AR-0636 | - | 1 µM | [5] |
| Nourseothricin | K. pneumoniae Nevada strain AR-0636 | - | 0.15 µg/mL | [5] |
In Vivo Toxicity
The key advantage of this compound F lies in its improved safety profile. The following table presents a comparison of the in vivo toxicity of different streptothricins.
| Compound | Animal Model | LD50 | Observed Nephrotoxicity | Reference |
| This compound F | Mouse | 300 mg/kg | Minimal to no damage at therapeutic doses; sporadic proximal convoluted tubular damage at 100 mg/kg and more diffuse at ≥200 mg/kg.[4] | [5][7] |
| This compound D | Mouse | ~10 mg/kg | Delayed renal toxicity at doses >10-fold lower than S-F.[4] | [5][7] |
| This compound E (n=2) | Mouse | 26 mg/kg | - | [5][6] |
| This compound C (n=4) | Mouse | ~10 mg/kg | - | [5][6] |
| Nourseothricin | Mouse | - | Pronounced proximal tubular damage at ≥10 mg/kg.[4] | [4] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Testing
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) broth microdilution reference method.[4]
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains for testing
-
This compound F and other antibiotics for testing
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Streak the bacterial strain on an appropriate agar (B569324) plate (e.g., sheep blood agar) and incubate for 18-24 hours.
-
Suspend isolated colonies in sterile saline or CAMHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Antibiotic Dilution:
-
Prepare a stock solution of this compound F in a suitable solvent (e.g., sterile water).
-
Perform serial two-fold dilutions of the antibiotic in CAMHB in the 96-well plates to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Murine Thigh Infection Model for Efficacy and Toxicity Assessment
This protocol is adapted from methodologies used to evaluate this compound F's in vivo efficacy.[4]
Materials:
-
Specific pathogen-free mice (e.g., female ICR mice)
-
Bacterial strain of interest (e.g., carbapenem-resistant K. pneumoniae)
-
This compound F solution for injection (e.g., in sterile saline)
-
Cyclophosphamide (B585) for inducing neutropenia
-
Anesthetic
-
Thigh tissue homogenizer
-
Agar plates for bacterial enumeration
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally to the mice on days -4 and -1 relative to infection to induce a neutropenic state.
-
-
Infection:
-
On day 0, anesthetize the mice.
-
Inject a defined inoculum of the bacterial strain (e.g., 10^6 CFU in 0.1 mL) into the thigh muscle of each mouse.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), administer a single dose of this compound F subcutaneously or intravenously.
-
Include a control group receiving a vehicle control (e.g., sterile saline).
-
-
Assessment of Efficacy:
-
At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Homogenize the tissue in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial burden (CFU/thigh).
-
-
Assessment of Toxicity:
Caption: Experimental workflow for the murine thigh infection model.
Nephrotoxicity and Future Directions
The primary concern with the this compound class has been nephrotoxicity.[2] Histological examination of kidneys from animals treated with nourseothricin or this compound D reveals cellular necrosis and nuclear degeneration of the proximal convoluted tubule epithelial cells.[4][14] In contrast, this compound F causes significantly less renal damage, and only at much higher doses.[4] The proposed mechanism of drug-induced nephrotoxicity for similar compounds, such as aminoglycosides, involves uptake by proximal tubular cells and subsequent lysosomal phospholipidosis, leading to cell necrosis.[15] It is hypothesized that the lower positive charge of this compound F compared to its longer-chain congeners may result in reduced uptake by renal tubular cells, thus mitigating its toxic effects.[12]
The favorable safety profile of this compound F, coupled with its potent activity against highly resistant Gram-negative pathogens, positions it as a compelling lead compound for antibiotic development.[4] Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To optimize dosing regimens for maximum efficacy and minimal toxicity.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of this compound F with potentially improved activity and an even wider therapeutic window. The development of a total synthesis route for this compound F will facilitate the creation of such analogs.[5]
-
Mechanism of Resistance Studies: To anticipate and potentially circumvent the development of resistance.
The re-evaluation of this compound F serves as a powerful reminder of the potential hidden within previously discarded natural products. With modern purification and analytical techniques, this once-overlooked antibiotic may yet become a valuable weapon in the fight against antimicrobial resistance.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Neglected 80-year-old antibiotic is effective against multi-drug resistant bacteria | EurekAlert! [eurekalert.org]
- 3. popsci.com [popsci.com]
- 4. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The convergent total synthesis and antibacterial profile of the natural product this compound F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The convergent total synthesis and antibacterial profile of the natural product this compound F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 7. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Kirby Laboratory Blog - The Kirby Laboratory [kirbylab.org]
- 11. goldbio.com [goldbio.com]
- 12. History of the this compound antibiotics and evidence for the neglect of the this compound resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Nephrotoxicity of aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Nourseothricin: A Versatile Selection Marker for Molecular Cloning
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nourseothricin (NTC) is a potent aminoglycoside antibiotic that serves as an effective selection marker in a wide array of organisms, spanning bacteria, yeast, filamentous fungi, plants, and mammalian cells. Its broad applicability and the absence of cross-resistance with other common antibiotics make it a valuable tool in molecular cloning and genetic engineering. Nourseothricin functions by inhibiting protein synthesis through the induction of mRNA miscoding, ultimately leading to cell death in susceptible organisms.[1][2][3][4] Resistance to Nourseothricin is conferred by the Nourseothricin N-acetyltransferase (NAT) enzyme, encoded by the nat1 or sat1 gene, which inactivates the antibiotic via acetylation.[4][5] This document provides detailed application notes and experimental protocols for the effective use of Nourseothricin as a selection marker in molecular cloning workflows.
Data Presentation
Recommended Working Concentrations of Nourseothricin
The optimal concentration of Nourseothricin for selection varies depending on the organism and even the specific strain being used. It is crucial to determine the minimal inhibitory concentration (MIC) for each new application through a kill curve experiment. The following table provides a summary of generally effective concentrations reported in the literature.
| Organism Category | Species Example | Recommended Concentration (µg/mL) | Reference(s) |
| Bacteria | Escherichia coli | 50 - 100 | [1][3] |
| Agrobacterium tumefaciens | 100 | [3] | |
| Bacillus subtilis | 50 | [3] | |
| Yeast | Saccharomyces cerevisiae | 100 | [1][6] |
| Pichia pastoris | 100 | [7] | |
| Schizosaccharomyces pombe | 100 | [7] | |
| Filamentous Fungi | Aspergillus nidulans | 120 | [7] |
| Neurospora crassa | 200 | [7] | |
| Trichophyton mentagrophytes | 50 | [8] | |
| Plants | Arabidopsis thaliana | 50 - 200 | [7] |
| Oryza sativa (Rice) | 200 | [7] | |
| Mammalian Cells | HEK293, HMEC, BT549, U2OS | 50 | [9][10] |
| Protozoa | Leishmania sp. | >100 | [1][6] |
| Microalgae | Chlamydomonas reinhardtii | 5 - 10 | [11] |
Experimental Protocols
Protocol 1: Preparation of Nourseothricin Stock Solution
-
Materials:
-
Nourseothricin sulfate (B86663) powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
0.22 µm sterile filter
-
-
Procedure:
-
Weigh the desired amount of Nourseothricin sulfate powder in a sterile container.
-
Dissolve the powder in sterile, nuclease-free water to a final concentration of 100 mg/mL.[12]
-
Ensure complete dissolution by vortexing gently.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. The stock solution is stable for at least 12 months when stored properly.[13]
-
Protocol 2: Determination of Optimal Nourseothricin Concentration (Kill Curve)
-
Materials:
-
Host cells (bacteria, yeast, mammalian cells, etc.)
-
Appropriate liquid growth medium
-
Nourseothricin stock solution (100 mg/mL)
-
Multi-well plates (e.g., 96-well plate)
-
Incubator with appropriate conditions for the host cells
-
-
Procedure:
-
Prepare a suspension of the host cells in their logarithmic growth phase.
-
Seed the cells into the wells of a multi-well plate at a low density.
-
Prepare a serial dilution of Nourseothricin in the appropriate growth medium, covering a range of concentrations (e.g., 0, 10, 25, 50, 75, 100, 150, 200 µg/mL).
-
Add the different concentrations of Nourseothricin to the wells containing the cells. Include a no-antibiotic control.
-
Incubate the plate under optimal growth conditions for the host cells.
-
Monitor cell viability daily for a period of 3-7 days. For adherent mammalian cells, this can be done by microscopic observation of cell death and detachment. For suspension cultures, cell viability can be assessed using methods like trypan blue exclusion or a viability assay (e.g., MTT or resazurin-based assays).
-
The lowest concentration of Nourseothricin that results in complete cell death after the incubation period is the optimal concentration for selection.
-
Protocol 3: Bacterial Transformation and Selection using Nourseothricin
-
Materials:
-
Competent bacterial cells (e.g., E. coli)
-
Plasmid DNA containing the nat1 resistance gene
-
SOC or LB medium
-
LB agar (B569324) plates
-
Nourseothricin stock solution (100 mg/mL)
-
Incubator at 37°C
-
-
Procedure:
-
Thaw a vial of competent cells on ice.
-
Add 1-5 µL of plasmid DNA to the competent cells.
-
Incubate the mixture on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45-60 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 250-500 µL of SOC or LB medium (without antibiotic) to the cells.
-
Incubate at 37°C for 1 hour with shaking to allow for the expression of the resistance gene.
-
Spread 100-200 µL of the cell suspension onto LB agar plates containing the predetermined optimal concentration of Nourseothricin.
-
Incubate the plates overnight at 37°C.
-
Pick individual colonies for further analysis.
-
Protocol 4: Plasmid Stability Assay
-
Materials:
-
Bacterial strain carrying the plasmid with the nat1 resistance gene
-
Liquid growth medium (e.g., LB) with and without Nourseothricin
-
Agar plates with and without Nourseothricin
-
Sterile dilution tubes and plating supplies
-
Incubator
-
-
Procedure:
-
Inoculate a single colony of the transformed bacteria into a liquid medium containing Nourseothricin and grow overnight.
-
The next day, dilute the overnight culture into fresh liquid medium without Nourseothricin to an OD600 of ~0.01. This is Generation 0.
-
Grow the culture at the appropriate temperature with shaking.
-
At regular time intervals (e.g., after a specific number of generations, which can be calculated from the OD600 readings), take an aliquot of the culture.
-
Perform serial dilutions of the culture in sterile saline or PBS.
-
Plate the appropriate dilutions onto two sets of agar plates: one set with no antibiotic and one set with Nourseothricin.
-
Incubate the plates overnight.
-
Count the number of colonies on both sets of plates.
-
Calculate the percentage of plasmid loss at each time point using the following formula: % Plasmid Loss = (1 - (CFU on selective plate / CFU on non-selective plate)) * 100
-
Visualizations
Caption: General workflow for molecular cloning using Nourseothricin selection.
Caption: Mechanism of Nourseothricin action and resistance.
Caption: Workflow for determining plasmid stability.
References
- 1. New quantitative methods for measuring plasmid loss rates reveal unexpected stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Plasmid Stability by Negative Selection in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newprairiepress.org [newprairiepress.org]
- 4. Gene function characterization in Aspergillus niger using a dual resistance marker transformation system mediated by Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 6. New quantitative methods for measuring plasmid loss rates reveal unexpected stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Protoplast transformation of filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nourseothricin N-Acetyl Transferase: A Positive Selection Marker for Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. genscript.com [genscript.com]
Application Notes and Protocols for Streptothricin Selection of Transformed E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptothricin, an aminoglycoside antibiotic, is an effective selective agent for transformed Escherichia coli harboring a corresponding resistance gene. The most common resistance determinant is the this compound acetyltransferase (sat) or nourseothricin acetyltransferase (nat) gene, which inactivates the antibiotic via acetylation. This application note provides detailed protocols for the use of this compound in the selection of transformed E. coli, including determining the optimal concentration and a standard transformation and selection procedure.
Mechanism of Action and Resistance
This compound inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the ribosomal subunits and inducing miscoding of the mRNA template.[1][2] This leads to the production of non-functional proteins and ultimately cell death.
Resistance to this compound is conferred by the sat (or nat) gene, which encodes a this compound N-acetyltransferase.[3][4] This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the β-amino group of the β-lysine moiety of this compound, rendering the antibiotic unable to bind to the ribosome and thus preventing its inhibitory effect.
Data Presentation
Recommended this compound Concentrations for E. coli Selection
The optimal concentration of this compound for selection can vary depending on the E. coli strain, the plasmid copy number, and the specific experimental conditions. However, a general range can be used as a starting point for optimization.
| E. coli Strain | Plasmid Type | Recommended this compound Concentration (µg/mL) | Reference |
| DH5α | High-copy | 50 - 100 | [5] |
| BL21(DE3) | Low-copy | 25 - 75 | [5] |
| TOP10 | High-copy | 50 - 100 | [6] |
Representative Data: Effect of this compound Concentration on Transformation Efficiency and Satellite Colony Formation
The following table provides representative data illustrating the expected impact of varying this compound concentrations on the outcome of an E. coli transformation. It is crucial to experimentally determine the optimal concentration for your specific strain and plasmid combination.
| This compound Concentration (µg/mL) | Relative Transformation Efficiency (%) | Observation of Satellite Colonies |
| 0 | 100 | Confluent lawn of non-transformed cells |
| 25 | 95 | High number of satellite colonies |
| 50 | 90 | Moderate number of satellite colonies |
| 75 | 85 | Low number of satellite colonies |
| 100 | 80 | Minimal to no satellite colonies |
| 150 | 60 | Very few colonies, potential inhibition of transformed cells |
| 200 | 20 | Severe inhibition of transformed cell growth |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Kill Curve) for E. coli
This protocol is designed to determine the minimum concentration of this compound required to effectively inhibit the growth of non-transformed E. coli.
Materials:
-
E. coli strain (the same strain to be used for transformation)
-
Luria-Bertani (LB) agar (B569324) plates
-
This compound stock solution (e.g., 100 mg/mL in sterile water)
-
Sterile culture tubes
-
LB broth
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator (37°C)
Procedure:
-
Prepare a liquid culture of E. coli : Inoculate 5 mL of LB broth with a single colony of the desired E. coli strain. Incubate overnight at 37°C with shaking.
-
Prepare this compound Plates :
-
Prepare LB agar and autoclave.
-
Cool the agar to approximately 50-55°C.
-
Prepare a series of LB agar plates containing a range of this compound concentrations (e.g., 0, 25, 50, 75, 100, 150, 200 µg/mL). Add the appropriate volume of this compound stock solution to the molten agar before pouring the plates.
-
Label the plates clearly with the corresponding antibiotic concentration.
-
-
Inoculate Plates :
-
Measure the optical density at 600 nm (OD₆₀₀) of the overnight E. coli culture.
-
Prepare a 1:10,000 dilution of the overnight culture in sterile LB broth.
-
Plate 100 µL of the diluted culture onto each of the prepared this compound plates.
-
-
Incubation : Incubate the plates at 37°C for 16-24 hours.
-
Data Analysis :
-
Observe the growth on each plate.
-
The minimum inhibitory concentration (MIC) is the lowest concentration of this compound that completely inhibits the growth of the E. coli strain.
-
For selection of transformed colonies, it is recommended to use a concentration slightly higher than the MIC to ensure stringent selection and minimize the appearance of satellite colonies.
-
Protocol 2: Transformation of E. coli and Selection with this compound
This protocol describes a standard heat-shock transformation procedure for E. coli followed by selection on this compound-containing medium.
Materials:
-
Chemically competent E. coli cells
-
Plasmid DNA carrying the this compound resistance gene (sat or nat)
-
This compound-containing LB agar plates (at the predetermined optimal concentration)
-
LB broth or SOC medium
-
Microcentrifuge tubes
-
Water bath at 42°C
-
Ice
-
Incubator (37°C) with shaking capabilities
-
Sterile spreaders
Procedure:
-
Thaw Competent Cells : Thaw a tube of chemically competent E. coli on ice.
-
Add Plasmid DNA : Add 1-5 µL of plasmid DNA (typically 1-100 ng) to the competent cells. Gently mix by flicking the tube. Do not vortex.
-
Incubation on Ice : Incubate the cell/DNA mixture on ice for 30 minutes.
-
Heat Shock : Transfer the tube to a 42°C water bath for exactly 45 seconds.
-
Recovery on Ice : Immediately place the tube back on ice for 2 minutes.
-
Outgrowth : Add 950 µL of pre-warmed (room temperature) SOC medium or LB broth to the tube.
-
Incubation : Incubate the tube at 37°C for 1 hour with shaking (250 rpm). This step allows the cells to recover and express the antibiotic resistance gene.
-
Plating :
-
Plate 100-200 µL of the transformation mixture onto pre-warmed LB agar plates containing the optimal concentration of this compound.
-
If a high transformation efficiency is expected, a serial dilution of the culture may be plated.
-
-
Incubation : Incubate the plates overnight at 37°C.
-
Colony Selection : Transformed colonies should be visible after 16-24 hours. Individual colonies can then be picked for further analysis, such as plasmid purification or protein expression studies.
Visualization of the Experimental Workflow
Caption: Workflow for E. coli transformation and this compound selection.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No colonies on the selection plate | 1. Low transformation efficiency. | - Use a positive control (a known plasmid with the same resistance marker).- Use freshly prepared competent cells.- Ensure the heat shock step is performed at the correct temperature and for the specified duration. |
| 2. This compound concentration is too high. | - Perform a kill curve to determine the optimal concentration.- Ensure the correct dilution of the this compound stock solution was used. | |
| 3. Inactive this compound. | - Use a fresh stock of this compound. | |
| A high number of satellite colonies | 1. This compound concentration is too low. | - Increase the this compound concentration in the selection plates. |
| 2. Plates were incubated for too long. | - Pick colonies after 16-24 hours of incubation. | |
| 3. Incomplete inactivation of this compound by resistant colonies. | - Re-streak colonies on fresh selection plates to isolate pure clones. |
References
- 1. Effect of nourseothricin (this compound) on the outer membrane of sensitive and resistant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nourseothricin - Wikipedia [en.wikipedia.org]
- 3. Resistance of Escherichia coli to nourseothricin (this compound): reduced penetrability of the cell wall as an additional, possibly unspecific mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the nourseothricin-resistance gene (nat) of Streptomyces noursei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Nourseothricin-Based Selection of Yeast Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nourseothricin (NTC), an aminoglycoside antibiotic, is a potent inhibitor of protein synthesis in a wide range of organisms, including bacteria, yeast, filamentous fungi, and plant cells.[1][2] It functions by inducing miscoding during mRNA translation, leading to the production of non-functional proteins and subsequent cell death.[1][3][4] Resistance to nourseothricin is conferred by the nourseothricin N-acetyl transferase (NAT) enzyme, which is encoded by genes such as nat1 or sat1.[4][5] This enzyme inactivates NTC by acetylating the β-amino group of its β-lysine residue.[4]
The nourseothricin selection system offers several advantages for the genetic modification of yeast, including its effectiveness in various yeast species, high stability, and the absence of cross-reactivity with other common selection antibiotics like G418 or hygromycin B.[4][5] The intracellular localization of the resistance protein prevents the inactivation of the antibiotic in the culture medium, resulting in a low background and clean selection.[4][5]
This document provides detailed application notes and protocols for the use of nourseothricin in selecting transformed yeast strains, with a focus on Saccharomyces cerevisiae, Schizosaccharomyces pombe, and Pichia pastoris.
Data Presentation: Recommended Nourseothricin Concentrations
The optimal concentration of nourseothricin for selection can vary depending on the yeast species, strain, and media composition. It is highly recommended to perform a kill curve experiment to determine the minimal inhibitory concentration (MIC) for your specific experimental conditions. The following tables provide a general guideline for starting concentrations.
Table 1: Nourseothricin Concentrations for Saccharomyces cerevisiae
| Media Type | Recommended Concentration (µg/mL) | Reference |
| Rich Media (e.g., YPD) | 100 | [3][6] |
| Synthetic Media | 200 | [6] |
| Minimal Inhibitory Conc. (MIC) | 25 | [1][7] |
Table 2: Nourseothricin Concentrations for Schizosaccharomyces pombe
| Media Type | Recommended Concentration (µg/mL) | Reference |
| Rich Media (e.g., YES) | 100 | [1][8] |
| Minimal Inhibitory Conc. (MIC) | 40 | [1][7] |
Table 3: Nourseothricin Concentrations for Pichia pastoris
| Media Type | Recommended Concentration (µg/mL) | Reference |
| Rich Media (e.g., YPD) | 50 - 200 | [7][9] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of Nourseothricin and Resistance
The following diagram illustrates the mechanism by which nourseothricin inhibits protein synthesis and how the NAT enzyme confers resistance.
References
- 1. goldbio.com [goldbio.com]
- 2. Nourseothricin - Wikipedia [en.wikipedia.org]
- 3. goldbio.com [goldbio.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. babraham.ac.uk [babraham.ac.uk]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Extending the Schizosaccharomyces pombe Molecular Genetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
Application of Nourseothricin (Streptothricin) in CRISPR/Cas9 Gene Editing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR/Cas9 system has become an indispensable tool for precise genome editing. However, the efficiency of desired editing events, particularly those relying on Homology-Directed Repair (HDR), can be low in many cell types. To address this, selectable markers are often employed to enrich the population of successfully edited cells. Nourseothricin, a member of the streptothricin class of aminoglycoside antibiotics, coupled with its resistance gene, Nourseothricin N-acetyl transferase (nat or sat), offers a robust and efficient selection system for CRISPR/Cas9-mediated gene editing in a wide range of organisms, including mammalian cells.
Nourseothricin inhibits protein synthesis in both prokaryotic and eukaryotic cells by inducing mRNA miscoding.[1] The nat (B4201923) gene encodes an enzyme that acetylates Nourseothricin, rendering it inactive and allowing cells expressing this gene to survive.[2] This system provides a powerful tool for selecting cells that have successfully integrated a donor template containing the nat cassette during CRISPR/Cas9 editing.
Advantages of the Nourseothricin Selection System:
-
High Efficiency: Provides robust selection, leading to a significant enrichment of successfully edited cells.
-
Broad Applicability: Effective in a wide variety of organisms, including bacteria, yeast, plants, and mammalian cells.[3]
-
Orthogonality: The nat resistance gene is not endogenously present in most commonly used research organisms, and Nourseothricin shows no cross-reactivity with other common selection antibiotics like puromycin, hygromycin, or neomycin.[3][4] This makes it ideal for experiments requiring multiple rounds of selection or the use of multiple resistance markers.
-
Stability: Nourseothricin is highly soluble in water and stable under various pH and temperature conditions.[4]
Quantitative Data
The optimal concentration of Nourseothricin for selection varies depending on the cell line. Therefore, it is crucial to perform a kill curve experiment to determine the minimum concentration that effectively kills non-transfected cells.
| Cell Line | Organism | Minimal Inhibitory Concentration (MIC) / Selection Concentration (µg/mL) | Reference |
| HMEC | Human | MIC: 25, Selection: 50 | [5] |
| HEK293T | Human | MIC: <25 | [5] |
| BT549 | Human | MIC: 25 | [5] |
| U2OS | Human | MIC: 25 | [5] |
| A2780 | Human | MIC: 75 | [5] |
| E. coli DH5α | Bacterium | IC50: 0.34 ± 0.09 | [4] |
| E. coli BL21(DE3) | Bacterium | IC50: 1.07 ± 0.08 | [4] |
| Saccharomyces cerevisiae | Yeast | Selection: 50-200 | [5] |
| Pichia pastoris | Yeast | Selection: 50-200 | [5] |
Mechanism of Action and Resistance
The following diagram illustrates the mechanism of Nourseothricin action and the resistance conferred by the Nourseothricin N-acetyl transferase (NAT) enzyme.
References
- 1. Nourseothricin N-acetyl transferase (NAT), a new selectable marker for nuclear gene expression in Chlamydomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nourseothricin N-acetyl transferase: a positive selection marker for mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EVRY-PARIS-SACLAY - iGEM 2025 [2025.igem.wiki]
- 4. d-nb.info [d-nb.info]
- 5. addgene.org [addgene.org]
Application Notes and Protocols: Streptothricin Acetyltransferase (sat) Gene as a Dominant Selectable Marker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the streptothricin acetyltransferase (sat) gene as a dominant selectable marker for the genetic modification of a wide range of organisms. The protocols detailed below offer step-by-step instructions for plasmid construction, transformation and transfection, and subsequent validation of transformants.
Introduction
The this compound acetyltransferase (sat) gene confers resistance to the antibiotic nourseothricin (also known as clonNAT), a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][2] Nourseothricin induces miscoding during mRNA translation, leading to the production of non-functional proteins and subsequent cell death.[3] The sat gene product, this compound acetyltransferase (SAT), inactivates nourseothricin through the enzymatic transfer of an acetyl group from acetyl-CoA to the β-amino group of the β-lysine residue of this compound.[4] This modification prevents the antibiotic from binding to the ribosome, thereby allowing cells expressing the sat gene to survive and proliferate in the presence of nourseothricin.
The sat gene offers several advantages as a selectable marker:
-
Broad Host Range: It is effective in a diverse array of organisms, including Gram-positive and Gram-negative bacteria, yeast, fungi, plants, and mammalian cells.[1][4][5]
-
High Selection Efficiency: Nourseothricin is a highly effective selective agent, often resulting in low background growth of non-transformed cells.[1]
-
No Cross-Reactivity: The sat gene does not confer resistance to other commonly used antibiotics like ampicillin, kanamycin, hygromycin, or puromycin, making it suitable for multi-drug selection strategies.[1][3]
Data Presentation
Table 1: Recommended Nourseothricin Working Concentrations for Selection
The optimal concentration of nourseothricin for selection is cell-type dependent and should be determined empirically by performing a kill curve. The following table provides a starting point for various organisms.
| Organism Category | Species/Cell Line | Recommended Selection Concentration (µg/mL) | Reference |
| Bacteria (Gram-negative) | Escherichia coli | 50 | [2][4] |
| Agrobacterium tumefaciens | 100 | [4] | |
| Bacteria (Gram-positive) | Bacillus subtilis | 50 | [4] |
| Yeast | Saccharomyces cerevisiae | 100 | |
| Pichia pastoris | 50-200 | [4] | |
| Fungi | Aspergillus nidulans | 120 | [4] |
| Mammalian Cells | HEK293 | 50-100 | [1] |
| HeLa | 50-100 | [1] | |
| CHO | 100-200 | [4] | |
| Plants | Arabidopsis thaliana | 50-100 | |
| Oryza sativa (Rice) | 200 | [4] |
Table 2: Comparison of sat Marker with Other Common Selectable Markers
| Feature | sat/Nourseothricin | Ampicillin Resistance (bla) | Kanamycin Resistance (nptII) |
| Mechanism of Action | Enzymatic inactivation of the antibiotic | Enzymatic degradation of the antibiotic | Enzymatic inactivation of the antibiotic |
| Host Range | Broad (prokaryotes and eukaryotes) | Primarily prokaryotes | Broad (prokaryotes and eukaryotes) |
| Selection Type | Dominant | Dominant | Dominant |
| Cross-Reactivity | No known cross-reactivity with other common antibiotics[1][3] | None | Can have cross-reactivity with other aminoglycosides |
| Satellite Colonies | Less prone to satellite colony formation[1] | Prone to satellite colony formation due to secretion of β-lactamase[6] | Generally low incidence of satellite colonies |
| Selection Time | Typically rapid, with cell death of non-transformants within a few days[1] | Rapid | Moderate |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Nourseothricin resistance conferred by the sat gene.
Caption: A generalized workflow for using the sat gene as a selectable marker.
Experimental Protocols
Protocol 1: Construction of a sat Gene Expression Cassette
This protocol describes the cloning of the sat gene into a mammalian expression vector. The same principles can be applied to other vector backbones.
1.1. Primer Design and Amplification of the sat Gene:
-
Design forward and reverse primers to amplify the entire coding sequence of the sat gene from a template plasmid or genomic DNA.
-
Incorporate restriction enzyme sites at the 5' ends of the primers that are compatible with the multiple cloning site (MCS) of your target expression vector.[7]
-
Add a Kozak consensus sequence (e.g., GCCACC) upstream of the start codon in the forward primer for efficient translation initiation in eukaryotic systems.
-
Forward Primer Example (with HindIII site and Kozak sequence): 5'- CCCAAGCTT GCCACCATGGCCAAGTTGACCAGTGCCGTT -3'
-
Reverse Primer Example (with XhoI site): 5'- CCGCTCGAG TCAGTCAGTCACCGATCTGATCAAC -3'
-
Perform PCR using a high-fidelity DNA polymerase to amplify the sat gene.[8]
1.2. Restriction Digest and Ligation:
-
Digest both the purified PCR product and the expression vector with the selected restriction enzymes (e.g., HindIII and XhoI).
-
Purify the digested PCR product and vector using a gel extraction kit.
-
Ligate the digested sat gene insert into the linearized expression vector using T4 DNA ligase.
1.3. Transformation into E. coli and Plasmid Purification:
-
Transform the ligation mixture into competent E. coli cells (e.g., DH5α).[9]
-
Plate the transformed cells on LB agar (B569324) plates containing an appropriate antibiotic for the vector backbone (e.g., ampicillin).
-
Incubate overnight at 37°C.
-
Select individual colonies, grow them in liquid culture, and purify the plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the sat gene by restriction digest analysis and Sanger sequencing.
Protocol 2: Stable Transfection of Mammalian Cells and Selection
2.1. Cell Culture and Transfection:
-
Culture the mammalian cell line of interest in appropriate growth medium.
-
One day before transfection, seed the cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfect the cells with the sat gene-containing expression vector using a suitable transfection reagent according to the manufacturer's protocol.
2.2. Selection of Stable Transfectants:
-
48 hours post-transfection, split the cells into a larger culture vessel (e.g., 10 cm dish) at a low density.
-
Replace the growth medium with fresh medium containing the predetermined optimal concentration of nourseothricin.[1]
-
Replace the selective medium every 3-4 days to remove dead cells and maintain selective pressure.
-
Monitor the cells for the formation of resistant colonies, which typically appear within 1-2 weeks.
2.3. Isolation and Expansion of Clones:
-
Once colonies are visible, wash the plate with PBS.
-
Use cloning cylinders or a sterile pipette tip to isolate individual colonies.
-
Transfer each colony to a separate well of a 24-well plate containing selective medium.
-
Expand the clonal populations for further analysis.
Protocol 3: Validation of sat Gene Integration and Expression
3.1. Genomic DNA PCR for sat Gene Integration:
-
Isolate genomic DNA from the nourseothricin-resistant cell clones and from non-transfected control cells.
-
Design primers specific to the sat gene that will amplify a product of a known size.
-
Perform PCR using the isolated genomic DNA as a template.
-
Typical PCR Cycling Conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds
-
Extension: 72°C for 1 minute/kb
-
-
Final extension: 72°C for 5 minutes
-
-
-
Analyze the PCR products by agarose (B213101) gel electrophoresis. A band of the expected size should be present in the lanes corresponding to the resistant clones but not in the negative control.
3.2. Western Blot for SAT Protein Expression:
-
Prepare total protein lysates from the nourseothricin-resistant cell clones and non-transfected control cells.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.[10]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the SAT protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12] A band corresponding to the molecular weight of the SAT protein should be visible in the lanes of the resistant clones.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No colonies after transformation/transfection and selection | - Inefficient transformation/transfection- Incorrect nourseothricin concentration (too high)- Non-functional sat gene cassette | - Optimize transformation/transfection protocol- Perform a kill curve to determine the optimal nourseothricin concentration- Verify the integrity of the sat expression cassette by sequencing |
| High background of non-transformed cells | - Nourseothricin concentration too low- Inactive nourseothricin | - Increase the concentration of nourseothricin- Use a fresh stock of nourseothricin |
| Satellite colonies | - Degradation of nourseothricin around resistant colonies | - Avoid prolonged incubation times- Re-streak colonies on fresh selective plates |
| No SAT protein detected by Western blot in resistant clones | - Low protein expression- Ineffective antibody | - Use a stronger promoter in the expression vector- Use a validated antibody for SAT protein detection |
By following these detailed application notes and protocols, researchers can effectively employ the sat gene as a robust and versatile dominant selectable marker in their molecular biology and drug development workflows.
References
- 1. Nourseothricin N-Acetyl Transferase: A Positive Selection Marker for Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. goldbio.com [goldbio.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. interchim.fr [interchim.fr]
- 6. bitesizebio.com [bitesizebio.com]
- 7. How to design primers for molecular cloning? [synapse.patsnap.com]
- 8. addgene.org [addgene.org]
- 9. genscript.com [genscript.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. m.youtube.com [m.youtube.com]
- 12. addgene.org [addgene.org]
Nourseothricin in Mammalian Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nourseothricin (NTC), an aminoglycoside antibiotic, is a powerful selection agent for genetically modified mammalian cells. It functions by inhibiting protein synthesis, leading to rapid cell death in non-resistant cells.[1][2][3] Its high efficacy, stability in culture media, and lack of cross-reactivity with other common selection antibiotics make it an invaluable tool for establishing stable cell lines expressing a gene of interest.[4][5] The resistance to Nourseothricin is conferred by the nourseothricin N-acetyltransferase (NAT) gene, which inactivates the antibiotic.[6][7]
These application notes provide detailed protocols for the effective use of Nourseothricin in mammalian cell culture, including determining the optimal selection concentration and generating stable cell lines.
Mechanism of Action
Nourseothricin disrupts protein synthesis by inducing miscoding of the mRNA template during translation.[2][6][8] This leads to the production of non-functional, truncated, or aberrant proteins. The accumulation of these faulty proteins within the cell triggers a stress response and ultimately leads to apoptosis and cell death.[3] The resistance enzyme, Nourseothricin N-acetyltransferase (NAT), detoxifies the antibiotic by acetylating the β-amino group of its β-lysine residue, preventing it from binding to the ribosome.[6]
Caption: Mechanism of Nourseothricin action and resistance.
Data Presentation
Nourseothricin Stability
Nourseothricin exhibits high stability under typical cell culture conditions, retaining over 90% of its activity after one week in culture medium.[1] It is also stable across a range of temperatures and pH levels.
| Parameter | Condition | Stability |
| Temperature | 4°C (in solution) | 2 years[6] |
| 37°C (in culture medium) | > 90% activity after 7 days[1] | |
| pH | 2-8 | Stable for > 7 days at 26°C[4] |
Recommended Selection Concentrations
The optimal concentration of Nourseothricin for selection is cell-line dependent and must be determined empirically through a kill curve analysis. The following table provides a starting point for various mammalian cell lines.
| Cell Line | Organism | Recommended Concentration (µg/mL) |
| HMEC | Human | 50[4][9] |
| HEK293T | Human | <25 - >50[4][9] |
| BT549 | Human | 25 - >50[4][9] |
| U2OS | Human | 25 - >50[4][9] |
| A2780 | Human | 75[4] |
Experimental Protocols
Protocol 1: Determining Optimal Nourseothricin Concentration (Kill Curve)
This protocol outlines the steps to determine the minimum concentration of Nourseothricin required to kill all non-transfected cells within a specific timeframe (typically 3-7 days).
Caption: Workflow for determining the optimal Nourseothricin concentration.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Nourseothricin stock solution (e.g., 100 mg/mL in water)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTS, MTT)
-
Sterile, nuclease-free water
Procedure:
-
Cell Seeding:
-
On Day 0, seed your mammalian cells into a 96-well plate at a density that will result in 20-30% confluency after 24 hours.
-
-
Nourseothricin Addition:
-
On Day 1, prepare a serial dilution of Nourseothricin in complete culture medium. A typical concentration range to test is 0, 25, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of Nourseothricin. Include a "no antibiotic" control.
-
-
Incubation and Monitoring:
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
-
Determining Cell Viability:
-
After 3, 5, and 7 days, assess cell viability using your preferred method (e.g., MTS assay).
-
The optimal concentration for selection is the lowest concentration that results in complete cell death within 3-7 days.
-
Protocol 2: Generation of Stable Mammalian Cell Lines
This protocol describes the process of transfecting mammalian cells with a plasmid containing the NAT resistance gene and selecting for a stable population of cells.
Caption: Workflow for generating a stable cell line using Nourseothricin.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Plasmid DNA containing the gene of interest and the Nourseothricin resistance gene (NAT)
-
Transfection reagent
-
Nourseothricin stock solution
-
6-well or 10 cm cell culture plates
-
Cloning cylinders or sterile pipette tips for colony isolation
Procedure:
-
Transfection:
-
On Day 0, seed cells in a 6-well plate or 10 cm dish so they reach 70-90% confluency on the day of transfection.
-
On Day 1, transfect the cells with your plasmid of interest using your preferred transfection method.
-
-
Recovery and Initial Selection:
-
Allow the cells to recover and express the transfected gene for 24-48 hours post-transfection.
-
After the recovery period, split the cells at a 1:5 or 1:10 ratio into fresh plates containing complete medium supplemented with the pre-determined optimal concentration of Nourseothricin.
-
-
Selection of Resistant Colonies:
-
Replace the selection medium every 2-3 days to maintain the antibiotic pressure.
-
Non-transfected cells will begin to die off within the first few days of selection.
-
Resistant colonies should start to appear within 1-2 weeks.
-
-
Isolation and Expansion of Clones:
-
Once colonies are large enough to be visualized, they can be isolated using cloning cylinders or by scraping with a sterile pipette tip.
-
Transfer each isolated colony to a separate well of a 24-well plate containing selection medium.
-
Expand the clonal populations progressively to larger vessels.
-
-
Verification and Maintenance:
-
Once a sufficient number of cells have been expanded, verify the expression of your gene of interest (e.g., by Western blot, qPCR, or functional assay).
-
Maintain the stable cell line in a lower concentration of Nourseothricin (e.g., half the selection concentration) to prevent the loss of the integrated plasmid.
-
Conclusion
Nourseothricin is a highly effective and reliable selection antibiotic for the generation of stable mammalian cell lines. By following the detailed protocols for determining the optimal selection concentration and for the selection and expansion of resistant clones, researchers can efficiently establish cell lines for a wide range of applications in basic research and drug development.
References
- 1. goldbio.com [goldbio.com]
- 2. toku-e.com [toku-e.com]
- 3. goldbio.com [goldbio.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Nourseothricin - Wikipedia [en.wikipedia.org]
- 7. Nourseothricin N-Acetyl Transferase: A Positive Selection Marker for Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. jenabioscience.com [jenabioscience.com]
Application Note: Establishing a Nourseothricin Kill Curve for Mammalian Cell Lines
Introduction
Nourseothricin (NTC), a member of the streptothricin class of aminoglycoside antibiotics, is a potent inhibitor of protein synthesis in a wide range of organisms, including mammalian cells.[1][2][3] Its mechanism of action involves inducing miscoding on the mRNA template and inhibiting translocation during protein synthesis, leading to the accumulation of nonfunctional proteins and subsequent cell death.[2][4] Due to its high efficacy and stability in culture medium, Nourseothricin is widely used as a selection agent for genetically modified cells that express the Nourseothricin N-acetyltransferase (NAT) resistance gene.[3][5]
Before generating a stable cell line, it is crucial to determine the optimal concentration of the selection antibiotic. This is achieved by performing a kill curve, which is a dose-response experiment to identify the minimum antibiotic concentration that effectively kills all non-resistant cells within a specific timeframe.[6][7] Since sensitivity to Nourseothricin can vary significantly between different cell lines, a kill curve must be established empirically for each specific cell line. This application note provides a detailed protocol for determining the optimal Nourseothricin concentration for selecting your mammalian cell line of interest.
Mechanism of Action
Nourseothricin disrupts protein synthesis by binding to the ribosome. This interaction leads to two primary effects: it causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain, and it inhibits the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome.[2][4] The accumulation of these aberrant, nonfunctional proteins is cytotoxic and ultimately results in cell death.[2]
Caption: Figure 1. Simplified diagram of Nourseothricin's mechanism of action.
Protocol: Nourseothricin Kill Curve Determination
This protocol provides a framework for establishing a Nourseothricin kill curve for either adherent or suspension mammalian cells.
1. Materials
-
Healthy, actively dividing culture of the desired mammalian cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with serum and antibiotics like Penicillin-Streptomycin)
-
Nourseothricin (NTC) stock solution (e.g., 100 mg/mL in water, filter-sterilized)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Multi-well plates (24-well or 96-well plates are recommended)[6]
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
-
Cell viability assay reagents (e.g., MTT, XTT, resazurin, or ATP-based assays)[8][9]
2. Experimental Workflow
Caption: Figure 2. Workflow for establishing a Nourseothricin kill curve.
3. Detailed Procedure
Day 0: Cell Seeding
-
Harvest cells that are in the logarithmic growth phase and exhibit high viability.
-
Perform a cell count using a hemocytometer and Trypan Blue exclusion or an automated cell counter.
-
Seed the cells into a 24-well or 96-well plate at a density that will result in 20-50% confluency on the following day.[6]
-
Note: The optimal seeding density depends on the proliferation rate of the cell line and should be determined beforehand.
-
-
Incubate the plate overnight under standard conditions (e.g., 37°C, 5% CO₂).
Day 1: Addition of Nourseothricin
-
Prepare a series of dilutions of Nourseothricin in complete culture medium. A broad range is recommended for the initial experiment. Typical final concentrations for mammalian cells range from 50 µg/mL to 500 µg/mL, but can be higher or lower.[3][5]
-
Suggested concentrations: 0 (control), 50, 100, 150, 200, 300, 400, and 500 µg/mL.
-
-
Carefully remove the existing medium from the wells.
-
Add the medium containing the different concentrations of Nourseothricin to the appropriate wells. Ensure each concentration is tested in triplicate.
-
Include a "no antibiotic" control group which receives only fresh complete medium.
Days 2-14: Monitoring and Maintenance
-
Observe the cells daily using a light microscope, noting changes in morphology, confluency, and the presence of dead, floating cells.
-
Replace the medium with freshly prepared selection medium (containing the same NTC concentrations) every 2 to 3 days to maintain the antibiotic's potency.[][11]
-
Continue the experiment for 7 to 14 days. The optimal duration depends on the cell line's growth rate, with slower-growing cells requiring longer incubation times.[6][] The goal is to find the concentration that kills all cells within this timeframe while the "no antibiotic" control cells remain healthy and confluent.
Endpoint: Data Collection and Analysis
-
At the end of the incubation period, assess cell viability. This can be done qualitatively by microscopic observation or quantitatively using a cell viability assay.[8][12]
-
Qualitative: Visually determine the well with the lowest NTC concentration where 100% of cells are dead.
-
Quantitative (Recommended): Use an assay like MTT, which measures metabolic activity, or an ATP-based assay, which measures the presence of viable cells.[9]
-
-
The optimal Nourseothricin concentration for selection is the lowest concentration that results in complete cell death (0% viability) within the desired timeframe (typically 7-10 days).[7][]
4. Data Presentation
The results of the kill curve experiment should be summarized in a table for clear interpretation.
Table 1: Example Nourseothricin Kill Curve Data
| Nourseothricin (µg/mL) | Day 3 (% Viability) | Day 7 (% Viability) | Day 10 (% Viability) | Observations (Day 10) |
| 0 (Control) | 100% | 100% | 100% | Healthy, confluent monolayer. |
| 50 | 85% | 60% | 45% | Some cell death, reduced confluency. |
| 100 | 60% | 25% | 5% | Significant cell death, few surviving colonies. |
| 150 | 40% | 5% | 0% | Complete cell death. |
| 200 | 25% | 0% | 0% | Complete cell death. |
| 300 | 5% | 0% | 0% | Complete cell death. |
| 400 | 0% | 0% | 0% | Complete cell death. |
| 500 | 0% | 0% | 0% | Complete cell death. |
Based on the example data above, the recommended concentration for selection would be 150 µg/mL.
5. Considerations and Troubleshooting
-
Cell Health: Always use healthy, low-passage cells for a kill curve experiment. Cells that are stressed or have been in culture for too long may show inconsistent results.
-
Antibiotic Stability: Nourseothricin is stable in solution.[3][4] However, regular medium changes are still necessary to replenish nutrients for any surviving cells and maintain selective pressure.
-
No Cell Death: If high concentrations of NTC do not cause cell death, verify the antibiotic stock concentration and preparation. Ensure the cell line is not intrinsically resistant.
-
Rapid Cell Death in Control: If control cells are dying, this may indicate issues with the cell culture conditions, such as contamination or poor medium quality, rather than an antibiotic effect.
-
Cross-Resistance: Nourseothricin does not exhibit cross-reactivity with other common antibiotics like Hygromycin or Geneticin (G418).[5][13] This makes it a valuable tool for experiments involving multiple selection markers.[3][14]
References
- 1. toku-e.com [toku-e.com]
- 2. goldbio.com [goldbio.com]
- 3. Nourseothricin N-Acetyl Transferase: A Positive Selection Marker for Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 8. Cell Viability Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Selection of Transgenic Plants Using Streptothricin Resistance
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of transgenic plants is a cornerstone of modern biotechnology, facilitating the introduction of novel traits for crop improvement, molecular farming, and functional genomics. A critical step in this process is the efficient selection of successfully transformed cells from a vast population of non-transformed cells. Streptothricin-class antibiotics, particularly nourseothricin (NTC), offer a robust and reliable system for this purpose.[1][2]
Nourseothricin is a mixture of this compound antibiotics (C, D, E, and F) produced by Streptomyces noursei.[1][3] It is effective against a wide range of organisms, including bacteria, fungi, and plants, by inhibiting protein synthesis.[3][4] Resistance to NTC is conferred by the this compound acetyltransferase (nat or sat) gene, originally isolated from S. noursei.[3][5] This gene encodes an enzyme that specifically inactivates the antibiotic. The nat (B4201923) gene has proven to be a valuable selectable marker in various heterologous systems, including numerous plant species.[3][6]
These notes provide a comprehensive overview of the mechanism, applications, and detailed protocols for using this compound resistance as a selectable marker in plant transformation.
Mechanism of Action and Resistance
Nourseothricin (NTC) belongs to the this compound class of aminoglycoside antibiotics.[1][7] Its primary mechanism of action is the inhibition of protein synthesis. NTC binds to the ribosome, interfering with the translocation step of mRNA and inducing miscoding.[7][8] This leads to the production of nonfunctional or truncated proteins, which accumulate within the cell, ultimately causing cell death.[8]
Resistance to NTC is mediated by the enzyme Nourseothricin N-acetyltransferase (NAT), also known as this compound acetyltransferase (SAT).[1] This enzyme is encoded by the nat gene (also referred to as sat).[8][9] The NAT enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the β-amino group of the β-lysine residue of the nourseothricin molecule.[1][7] This acetylation chemically modifies the antibiotic, rendering it unable to bind to the ribosome, thus detoxifying it and allowing the transformed cell to survive and proliferate.[10][11]
Caption: Mechanism of Nourseothricin action and NAT-mediated resistance.
Application Notes
-
Broad-Spectrum Efficacy: NTC is effective for selecting a wide variety of organisms, including gram-positive and gram-negative bacteria, yeast, fungi, and numerous monocot and dicot plant species.[4][9]
-
High Stability: Nourseothricin is highly stable in solution and under typical cell culture conditions, retaining over 90% activity after one week.[7] It is also stable across a wide pH range (2-8) and at temperatures up to 75°C.[4][9]
-
No Known Cross-Resistance: The nat1 gene does not confer cross-resistance to other commonly used aminoglycoside antibiotics like kanamycin, hygromycin, or gentamicin.[3][4] This allows for its use in combination with other dominant resistance markers for gene stacking applications.
-
Low Background Growth: The resistance protein (NAT) is located intracellularly, preventing the degradation of the antibiotic in the surrounding medium and thus minimizing the risk of non-transformed "satellite" colonies or calli.[4][9]
-
Regulatory Advantage: NTC is not used in human or veterinary medicine, which can simplify regulatory approval processes for developed transgenic crops.[4][9]
The optimal concentration of NTC for selection varies significantly depending on the plant species, the tissue type used as an explant, and the specific culture conditions. It is crucial to perform a dose-response or kill curve experiment prior to transformation experiments. This involves culturing non-transformed explants on a range of NTC concentrations to determine the minimum concentration that completely inhibits growth and induces necrosis. Using a concentration that is too low may result in a high number of "escapes" (non-transformed plants that survive selection), while a concentration that is too high can be detrimental to the growth and regeneration of truly transformed cells.
The following table summarizes typical working concentrations for the selection of various plant species. These values should be used as a starting point for optimization.
| Plant Species | Explant Type | Recommended NTC Concentration (µg/mL) | Reference(s) |
| Arabidopsis thaliana | Seeds/Seedlings | 50 - 200 | [9] |
| Nicotiana tabacum (Tobacco) | Leaf Discs / Protoplasts | 100 | [9] |
| Oryza sativa (Rice) | Callus | 200 | [9] |
| Daucus carota (Carrot) | Callus | 100 | [9] |
| Lotus corniculatus | Not Specified | 50 | [9] |
Experimental Workflow and Protocols
The overall workflow for generating transgenic plants using NTC selection involves constructing a transformation vector, transforming Agrobacterium, transforming the target plant tissue, selecting and regenerating putative transformants on NTC-containing medium, and finally, molecular confirmation of the transgene.
Caption: General workflow for NTC-based selection of transgenic plants.
This protocol describes the transformation of a binary vector containing the nat resistance cassette into a suitable Agrobacterium tumefaciens strain (e.g., GV3101, EHA105).
Materials:
-
Agrobacterium tumefaciens competent cells
-
Binary plasmid DNA with nat gene (~10-50 ng/µL)
-
Electroporation cuvettes (0.2 cm gap)
-
Electroporator
-
LB medium and LB agar (B569324) plates
-
Appropriate antibiotics for the Agrobacterium strain (e.g., Rifampicin) and the binary vector (e.g., Spectinomycin)
-
Incubator (28°C)
Procedure:
-
Thaw a 50 µL aliquot of competent A. tumefaciens cells on ice.
-
Add 1-2 µL of the binary plasmid DNA to the cells. Mix gently by flicking the tube.
-
Transfer the mixture to a pre-chilled electroporation cuvette.
-
Electroporate the cells using appropriate settings (e.g., 2.0-2.5 kV, 200 Ω, 25 µF).[12] A time constant of ~4.5-5.0 ms (B15284909) is typically successful.
-
Immediately add 1 mL of antibiotic-free LB medium to the cuvette and resuspend the cells.
-
Transfer the cell suspension to a 1.5 mL microfuge tube and incubate at 28°C with shaking for 2-4 hours to allow for recovery and expression of antibiotic resistance genes.[12]
-
Plate 100-200 µL of the cell suspension onto LB agar plates containing the appropriate antibiotics (for both the bacterial strain and the plasmid).
-
Incubate the plates at 28°C for 2-3 days until colonies appear.[12]
-
Confirm the presence of the correct plasmid in resulting colonies via colony PCR or plasmid mini-prep and restriction digest.
This is a generalized protocol for the co-cultivation of plant explants with Agrobacterium. The choice of explant (e.g., leaf discs, cotyledonary nodes, callus, seeds for floral dip) and media composition is species-dependent.[13][14][15]
Materials:
-
Healthy, sterile plant explants
-
Confirmed Agrobacterium culture from Protocol 4.1
-
Co-cultivation medium (e.g., MS-based medium, often supplemented with acetosyringone, e.g., 100 µM)
-
Sterile filter paper and petri dishes
Procedure:
-
Inoculate 20-50 mL of liquid LB medium (with appropriate antibiotics) with a single Agrobacterium colony. Grow overnight at 28°C with shaking.
-
Pellet the bacterial cells by centrifugation (e.g., 4000 x g for 10 min).
-
Resuspend the pellet in liquid co-cultivation medium to a final OD₆₀₀ of 0.5-0.8.[14] Acetosyringone is often added at this stage to induce vir genes.
-
Immerse the prepared plant explants in the Agrobacterium suspension for 15-30 minutes.
-
Blot the explants on sterile filter paper to remove excess bacteria.
-
Place the explants onto solid co-cultivation medium in petri dishes.
-
Incubate in the dark at 22-25°C for 2-3 days.[16]
This protocol details the steps to select for transformed cells and regenerate them into whole plants.
Materials:
-
Co-cultivated explants from Protocol 4.2
-
Selection/Regeneration Medium: This is a species-specific regeneration medium supplemented with:
-
Rooting Medium (optional, often half-strength MS medium without hormones but with selection agents)
Procedure:
-
After co-cultivation, transfer the explants to the Selection/Regeneration Medium containing NTC and a bacteriostatic agent.
-
Seal the plates and incubate under appropriate light and temperature conditions for the specific plant species.
-
Subculture the explants to fresh Selection/Regeneration Medium every 2-3 weeks.
-
During subculturing, observe the explants. Non-transformed tissues will typically bleach, turn brown, and die, while transformed tissues will remain green and continue to grow, eventually forming callus and/or regenerating shoots.
-
Once well-developed shoots (e.g., >1 cm) have formed, excise them and transfer them to a rooting medium (if necessary) that still contains NTC to confirm resistance.
-
After roots have developed, carefully transfer the plantlets to soil and acclimatize them in a high-humidity environment before moving to standard greenhouse conditions.[17]
It is essential to confirm the presence and integration of the transgene in the genome of the putative transgenic plants.
Materials:
-
Genomic DNA extraction kit suitable for plants
-
PCR primers specific to the nat gene or another part of the T-DNA
-
Taq polymerase and PCR reagents
-
Gel electrophoresis equipment
Procedure (PCR Analysis):
-
Extract high-quality genomic DNA from the leaves of putative transgenic plants and a non-transformed wild-type control plant.
-
Set up PCR reactions using primers designed to amplify a specific fragment of the nat gene. Include a positive control (the transformation plasmid), a negative control (wild-type plant DNA), and a no-template control.
-
Perform PCR using a standard amplification program.
-
Analyze the PCR products by agarose (B213101) gel electrophoresis. A band of the expected size should be present in the lanes corresponding to the transgenic plants and the positive control, but absent from the wild-type and negative control lanes.
-
For more detailed analysis, Southern blotting can be performed to confirm transgene integration and determine the copy number.
References
- 1. Nourseothricin - Wikipedia [en.wikipedia.org]
- 2. Development of an improved construct for spectinomycin selection in plant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Analysis of the nourseothricin-resistance gene (nat) of Streptomyces noursei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound resistance as a novel selectable marker for transgenic plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. goldbio.com [goldbio.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. In Bacillus subtilis, the SatA (Formerly YyaR) Acetyltransferase Detoxifies this compound via Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 13. researchgate.net [researchgate.net]
- 14. A simplified protocol for Agrobacterium-mediated transformation of cell suspension cultures of the model species Medicago truncatula A17 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A protocol for Agrobacterium-mediated transformation in rice | Springer Nature Experiments [experiments.springernature.com]
- 16. mdpi.com [mdpi.com]
- 17. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
Application Notes: Streptothricin in the Study of Multidrug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptothricin, an antibiotic discovered in the 1940s, is re-emerging as a promising candidate in the fight against multidrug-resistant (MDR) bacteria, particularly Gram-negative pathogens.[1][2][3] Initially shelved due to concerns of nephrotoxicity, recent research has clarified that the toxicity profile varies among the different forms of this compound.[2][3][4] Nourseothricin, the naturally occurring mixture of streptothricins, primarily contains this compound-F (S-F) and this compound-D (S-D).[5][6] Studies have shown that S-F exhibits significant antibacterial activity with considerably lower toxicity compared to other components, sparking renewed interest in its therapeutic potential.[2][7]
These application notes provide an overview of this compound's mechanism of action, its activity against key MDR pathogens, and detailed protocols for its use in research settings.
Mechanism of Action
This compound exerts its bactericidal effect by targeting the bacterial ribosome, a critical component of protein synthesis.[8] Specifically, this compound binds to the 30S subunit of the 70S ribosome.[5] This interaction occurs at a unique site, primarily involving helix 34 of the 16S rRNA.[9] By binding to this site, this compound induces misreading of the mRNA message, leading to the incorporation of incorrect amino acids into growing peptide chains.[9][10] This disruption of protein synthesis is ultimately lethal to the bacterial cell.[10] Cryo-electron microscopy has revealed that the binding of this compound-F to the bacterial ribosome is distinct from that of other known translation inhibitors, suggesting it may be effective against bacteria resistant to other antibiotic classes.[3][7]
The primary mechanism of resistance to this compound is the enzymatic acetylation of the β-amino group of the β-lysine moiety by this compound acetyltransferases.[5][9][11] A less common resistance mechanism involves the enzymatic hydrolysis of the streptolidine (B1256088) moiety.[10][11]
Applications in MDR Bacteria Research
This compound and its purified components, particularly S-F, are valuable tools for several research applications:
-
Screening for novel therapeutics: The potent activity of streptothricins against contemporary MDR Gram-negative bacteria, such as carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii, makes them an important scaffold for the development of new antibiotics.[4][5]
-
Mechanism of action studies: The unique binding site of this compound on the ribosome can be exploited to study ribosomal function and identify new targets for antibiotic development.[9]
-
Investigating resistance mechanisms: Understanding how bacteria develop resistance to this compound can provide insights into broader antibiotic resistance trends.[12]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Components against Carbapenem-Resistant Enterobacterales (CRE)
| Compound | MIC₅₀ (µM) | MIC₉₀ (µM) | MIC Range (µM) |
| This compound-F (S-F) | 2 | 4 | 1 - 4 |
| This compound-D (S-D) | 0.25 | 0.5 | 0.25 - 2 |
| Nourseothricin | 0.5 | 1 | 0.25 - 2 |
Data sourced from a study on a large group of multidrug-resistant CRE (n=39).[5]
Table 2: Minimum Inhibitory Concentration (MIC) of Nourseothricin against Multidrug-Resistant Acinetobacter baumannii
| Compound | MIC₅₀ (µM) | MIC₉₀ (µM) | MIC Range (µM) |
| Nourseothricin | 2 | 32 | <0.125 - 64 |
Data from a diverse set of MDR/XDR A. baumannii strains (n=104).[5]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution reference method.[5]
Materials:
-
This compound compound (e.g., S-F, S-D, or nourseothricin)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum suspension (prepared to a 0.5 McFarland standard)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Antibiotic Stock Solution: Dissolve the this compound compound in a suitable solvent (e.g., sterile water) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Suspend isolated bacterial colonies in CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Controls: Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[13] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: In Vitro Time-Kill Analysis
This protocol assesses the bactericidal activity of this compound over time.[5]
Materials:
-
This compound compound
-
CAMHB
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
Agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Incubator
-
Shaking incubator
Procedure:
-
Prepare Cultures: Grow the test bacterium in CAMHB to the early logarithmic phase of growth.
-
Inoculation: Dilute the bacterial culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Add Antibiotic: Add the this compound compound at a concentration of 4X its predetermined MIC.[5] Include a no-antibiotic growth control.
-
Incubation: Incubate the cultures in a shaking incubator at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.[5]
-
Serial Dilution and Plating: Perform a ten-fold serial dilution of each aliquot in sterile saline or PBS. Plate a known volume of each dilution onto agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the control. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination.
Caption: Bacterial resistance to this compound.
References
- 1. 80-year-old antibiotic could be used against drug-resistant bacteria [medicalnewstoday.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Old antibiotic fights multidrug resistant infections - study | The Jerusalem Post [jpost.com]
- 4. Old Antibiotic Effective against Highly Drug-Resistant Gram-Negative Bacteria, Researchers Claim | Sci.News [sci.news]
- 5. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neglected 80-year-old antibiotic is effective against multi-drug resistant bacteria | EurekAlert! [eurekalert.org]
- 8. labcompare.com [labcompare.com]
- 9. History of the this compound antibiotics and evidence for the neglect of the this compound resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The convergent total synthesis and antibacterial profile of the natural product this compound F - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The convergent total synthesis and antibacterial profile of the natural product this compound F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 12. Bacterial resistance to streptothricins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dickwhitereferrals.com [dickwhitereferrals.com]
Creating Stable Cell Lines with Nourseothricin Selection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of stable cell lines, which have foreign DNA integrated into their genome, is a cornerstone of modern biological research and drug development.[1] This technique allows for the long-term and consistent expression of a gene of interest, which is crucial for applications such as recombinant protein production, gene function studies, and the development of cell-based assays.[2][3] Selection of successfully transfected cells is a critical step in this process, often achieved through the use of dominant selectable markers that confer resistance to a specific antibiotic.[3]
Nourseothricin (NTC), a streptothricin-class aminoglycoside antibiotic, has emerged as a robust and versatile selection agent for a wide array of organisms, including bacteria, yeast, fungi, and plant cells.[4][5] Its mode of action involves the inhibition of protein synthesis by inducing miscoding.[6] Resistance to Nourseothricin is conferred by the Nourseothricin N-acetyl transferase (NAT) gene, which inactivates NTC through acetylation.[4][7] A significant advantage of Nourseothricin is its efficacy in a broad range of organisms and the fact that it is not used in human or veterinary medicine, which can be beneficial for regulatory considerations.[4][7]
This document provides detailed application notes and protocols for the creation of stable cell lines using Nourseothricin selection. It is intended to guide researchers, scientists, and drug development professionals through the necessary steps, from determining the optimal Nourseothricin concentration to verifying the stable integration and expression of the gene of interest.
Mechanism of Action and Resistance
Nourseothricin exerts its cytotoxic effects by inhibiting protein synthesis. It binds to the ribosome, leading to misreading of the mRNA template and the incorporation of incorrect amino acids into the growing polypeptide chain.[8] This results in the production of non-functional proteins and ultimately leads to cell death.
Cells that have been successfully transfected with a plasmid containing the Nourseothricin N-acetyl transferase (NAT) gene can neutralize the antibiotic. The NAT enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the β-amino group of the β-lysine residue of Nourseothricin.[6] This modification inactivates the antibiotic, allowing the transfected cells to survive and proliferate in the presence of Nourseothricin.
Mechanism of Nourseothricin action and resistance.
Experimental Protocols
Determining the Optimal Nourseothricin Concentration (Kill Curve)
Before generating stable cell lines, it is crucial to determine the minimum concentration of Nourseothricin required to kill non-transfected cells.[][10] This is achieved by performing a kill curve experiment. The optimal concentration can vary between cell types.[11]
Materials:
-
Target cell line
-
Complete cell culture medium
-
Nourseothricin stock solution (e.g., 100 mg/mL in water, filter-sterilized)
-
Multi-well plates (24- or 96-well)
-
Trypan blue solution or other cell viability assay reagents
Protocol:
-
Seed the target cells into a multi-well plate at a density that allows them to reach approximately 20-25% confluency on the day of antibiotic addition.[12]
-
Prepare a series of dilutions of Nourseothricin in complete culture medium. The concentration range to test will depend on the cell line, but a starting point for mammalian cells is typically between 50 and 1000 µg/mL.[10][12] Include a control well with no Nourseothricin.
-
The following day, replace the medium in each well with the medium containing the different concentrations of Nourseothricin.
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2).
-
Replace the selective medium every 2-3 days.[13]
-
Monitor the cells daily for signs of cell death using a microscope.
-
The selection period can last from 7 to 14 days.[][13]
-
Determine the minimum Nourseothricin concentration that results in 100% cell death within the desired timeframe (e.g., 7-10 days).[13] This concentration will be used for selecting stable transfectants.
| Cell Type | Recommended Nourseothricin Concentration (µg/mL) |
| Mammalian Cells (general) | 50 - 100[6][8] |
| Escherichia coli | 50 |
| Saccharomyces cerevisiae | 100 |
| Ustilago maydis | 75 |
| Leishmania sp. | >100 |
| Cryptococcus neoformans | 100 |
| Arabidopsis thaliana | 100 |
Transfection and Selection of Stable Cell Lines
The process of generating stable cell lines involves introducing a plasmid containing the gene of interest and the Nourseothricin resistance gene (NAT) into the host cells.[14] Various transfection methods can be used, with the choice depending on the cell type.[3]
Materials:
-
Target cell line
-
Expression vector containing the gene of interest and the NAT resistance gene
-
Transfection reagent (e.g., lipid-based reagent, electroporation cuvettes)
-
Complete cell culture medium
-
Selective medium (complete medium containing the predetermined optimal concentration of Nourseothricin)
-
Culture dishes or flasks
Protocol:
-
Transfection: Transfect the target cells with the expression vector using a suitable method.[14][15] Common methods include lipofection and electroporation.[2] Follow the manufacturer's protocol for the chosen transfection reagent or instrument. It is advisable to include a negative control of untransfected cells.[3]
-
Recovery: After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.[2][3]
-
Selection: After the recovery period, passage the cells into fresh culture vessels containing the selective medium with the optimal Nourseothricin concentration.
-
Maintenance: Continue to culture the cells in the selective medium, replacing the medium every 2-3 days.[16] Untransfected cells will gradually die off.
-
Colony Formation: Over the next 1-3 weeks, resistant cells will proliferate and form distinct colonies.[1]
-
Isolation of Clones: Once colonies are visible, they can be isolated. This can be done by using cloning cylinders or by picking individual colonies with a sterile pipette tip and transferring them to separate wells of a multi-well plate.
-
Expansion: Expand the isolated clones in selective medium to generate clonal cell populations.
Workflow for generating stable cell lines.
Verification of Stable Cell Lines
After isolating and expanding resistant clones, it is essential to verify the stable integration of the transgene and the expression of the protein of interest.
Methods for Verification:
-
Genomic DNA Analysis (PCR): To confirm the integration of the transgene into the host cell genome, PCR can be performed on genomic DNA extracted from the stable clones using primers specific for the gene of interest or the NAT resistance gene.
-
Gene Expression Analysis (RT-qPCR or Northern Blot): To confirm the transcription of the integrated gene, RNA can be extracted from the stable cell lines and analyzed by reverse transcription-quantitative PCR (RT-qPCR) or Northern blotting.
-
Protein Expression Analysis (Western Blot, ELISA, or Flow Cytometry): To confirm the expression of the protein of interest, cell lysates can be analyzed by Western blotting or ELISA.[3] If the protein is fluorescently tagged or located on the cell surface, flow cytometry can be used to assess expression levels in individual cells.[3]
-
Functional Assays: Depending on the nature of the expressed protein, specific functional assays can be performed to confirm its activity.
-
Stability of Expression: To ensure the stability of transgene expression over time, the cell line should be cultured for multiple passages in the absence of selective pressure and then re-analyzed for protein expression.
| Timeline for Stable Cell Line Generation | |
| Step | Duration |
| Transfection and Recovery | 1-2 days[2] |
| Selection and Cell Death of Non-resistant Cells | 3-9 days[1] |
| Appearance of Drug-resistant Clones | 2-5 weeks[1] |
| Verification of Integration and Expression | 1-2 weeks[1] |
| Total Estimated Time | 4-8 weeks |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No resistant colonies | Inefficient transfection | Optimize transfection protocol for the specific cell line. |
| Incorrect Nourseothricin concentration | Re-evaluate the optimal concentration using a kill curve.[17] | |
| Problem with the expression vector | Verify the integrity and sequence of the plasmid.[17] | |
| High background of non-transfected cells | Nourseothricin concentration is too low | Increase the Nourseothricin concentration. |
| Nourseothricin has degraded | Use a fresh stock of Nourseothricin. Solutions are stable for up to 12 months at 4°C and over 24 months at -20°C.[18] | |
| Low or no expression of the gene of interest in resistant clones | Gene silencing | Screen multiple clones as expression levels can vary due to the site of integration. |
| Problem with the detection method | Optimize the protein detection protocol (e.g., Western blot, ELISA).[17] | |
| The protein is not being secreted as expected | Check both the cell lysate and the culture medium for the protein of interest.[17] |
Conclusion
The use of Nourseothricin selection provides a reliable and efficient method for the generation of stable cell lines expressing a gene of interest. By carefully determining the optimal antibiotic concentration and following a systematic approach for transfection, selection, and verification, researchers can successfully establish robust cell lines for a wide range of applications in basic research and drug discovery. The protocols and data presented in these application notes serve as a comprehensive guide to facilitate the successful implementation of this powerful technique.
References
- 1. Stable Cell Line Generation | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. knowledge.lonza.com [knowledge.lonza.com]
- 3. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 4. benchchem.com [benchchem.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. goldbio.com [goldbio.com]
- 7. interchim.fr [interchim.fr]
- 8. goldbio.com [goldbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. addgene.org [addgene.org]
- 17. Basic Mammalian Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols: Nourseothricin for Selection in Filamentous Fungi
Audience: Researchers, scientists, and drug development professionals.
Introduction to Nourseothricin (NTC)
Nourseothricin (NTC), also known as clonNAT, is a potent aminoglycoside antibiotic belonging to the streptothricin class.[1] It is a natural mixture of streptothricins C, D, E, and F, with D and F being the predominant components (>85%).[2][3] NTC is an effective selection agent for a wide array of organisms, including gram-positive and gram-negative bacteria, yeasts, plants, and notably, filamentous fungi.[1][2]
Mechanism of Action: Nourseothricin inhibits protein synthesis by binding to the ribosome, which leads to misreading of the mRNA template and the incorporation of incorrect amino acids into the growing polypeptide chain.[2][4] This disruption of protein integrity ultimately leads to cell death.
Resistance Mechanism: Resistance to Nourseothricin is conferred by the nourseothricin acetyltransferase gene (nat1 or sat), originally isolated from Streptomyces noursei.[5][6] The nat1 gene product, the Nourseothricin Acetyltransferase (NAT) enzyme, inactivates the antibiotic. It catalyzes the transfer of an acetyl group from acetyl-coenzyme A to the β-amino group of the β-lysine residue of NTC, rendering it unable to bind to the ribosome.[1][4] This intracellular resistance mechanism prevents degradation of the antibiotic in the culture medium, ensuring stable selection pressure.[2][4]
Advantages of Nourseothricin as a Selection Marker
The nat1 gene serves as an excellent dominant selectable marker for the genetic transformation of filamentous fungi for several key reasons:
-
High Stability: NTC is highly stable as a powder and in solution, retaining over 90% of its activity after one week under typical cultivation conditions.[2][3][4] It is stable across a pH range of 2-8 and at temperatures up to 75°C.[4]
-
Broad Applicability: It is effective against a wide range of filamentous fungi, making it a versatile tool for various research models.[7]
-
Low Background: The intracellular localization of the NAT resistance protein means it is not secreted into the medium, preventing the detoxification of the selection plate and the growth of satellite colonies.[2][4]
-
No Cross-Resistance: NTC shows no cross-reactivity with other commonly used aminoglycoside antibiotics such as Hygromycin B or G418 (Geneticin®), allowing for its use in combination or sequential transformations with other markers.[2][4]
-
Regulatory Advantage: It is not used in human or veterinary medicine, avoiding potential conflicts with regulatory requirements for downstream applications.[2][4]
Quantitative Data for Nourseothricin Selection
The optimal concentration of Nourseothricin must be determined empirically for each fungal species and strain. However, published data provide effective starting points for optimization.
Table 1: Recommended Nourseothricin Concentrations for Inhibition of Wild-Type Filamentous Fungi
| Fungal Species | Effective Concentration (µg/mL) | Notes | Reference |
| Acremonium chrysogenum | 25 | For growth inhibition on solid media. | [5][7] |
| Aspergillus species | 20 - 120 | General range. | [7] |
| Aspergillus niger | 80 - 100 | Effective for ATMT selection, often with a top agar (B569324) overlay to reduce false positives. | [8] |
| Fusarium species | 25 - 200 | General range. | [7] |
| Neurospora crassa | 50 | Sufficient for complete growth inhibition. | [7][9] |
| Penicillium brevicompactum | 10 | Highly sensitive; low concentrations are effective. | [10] |
| Penicillium chrysogenum | 40 - 200 | General range. | [7] |
| Penicillium funiculosum | >50 | Exhibits high intrinsic tolerance; use with efflux pump inhibitors may be required. | [11] |
| Sordaria macrospora | 50 | For growth inhibition on solid media. | [5] |
| Trichophyton mentagrophytes | 50 - 200 | Initial selection at 50 µg/mL, with increasing concentrations in overlays up to 200 µg/mL. | [12][13] |
Table 2: Transformation Frequencies Using Nourseothricin Selection
| Fungal Species | Transformation Method | Transformation Frequency | Reference |
| Acremonium chrysogenum | Protoplast-mediated | 10 - 40 transformants / 10 µg DNA | [5][14] |
| Sordaria macrospora | Protoplast-mediated | 10 - 40 transformants / 10 µg DNA | [5][14] |
| Aspergillus niger | Agrobacterium-mediated (ATMT) | 87 ± 18 transformants / 10⁶ conidia | [8] |
| Trichophyton mentagrophytes | Agrobacterium-mediated (ATMT) | 78 transformants / 10⁷ cells | [13] |
| Penicillium brevicompactum | Protoplast-mediated (Gene Deletion) | 4 - 10% homologous integration | [10] |
Experimental Protocols
Before performing transformations, it is critical to determine the lowest concentration of Nourseothricin that completely inhibits the growth of the wild-type fungal strain.
Materials:
-
Fungal strain of interest
-
Appropriate solid growth medium (e.g., PDA, Vogel's Medium)
-
Nourseothricin stock solution (e.g., 100 mg/mL in sterile water)
-
Sterile petri dishes
-
Fungal spores or mycelial fragments
Procedure:
-
Prepare the fungal growth medium and autoclave. Allow it to cool to a handling temperature of 50-55°C.
-
Prepare a series of Nourseothricin concentrations (e.g., 0, 10, 25, 50, 75, 100, 150, 200 µg/mL) by adding the appropriate volume of the NTC stock solution to molten agar. Mix thoroughly but gently to avoid bubbles.
-
Pour the plates and allow them to solidify completely.
-
Inoculate the center of each plate with an equal number of fungal spores (e.g., 10⁴ spores in a 5 µL drop) or a small agar plug of fresh mycelia.
-
Incubate the plates at the optimal growth temperature for the fungus.
-
Monitor the plates daily for 5-10 days, comparing the growth on NTC-containing plates to the control plate (0 µg/mL).
-
The MIC is the lowest concentration of Nourseothricin that completely prevents visible growth. For selection, a concentration equal to or slightly higher than the MIC is typically used.
Caption: Workflow for determining the Minimal Inhibitory Concentration (MIC) of Nourseothricin.
This protocol provides a general framework for transforming fungi using the nat1 marker. It should be optimized for the specific species.
A. Vector Construction
-
The nat1 coding sequence should be cloned into a fungal expression vector.
-
Expression must be driven by a strong, constitutive promoter that is active in the target fungus, such as the Aspergillus nidulans trpC or gpdA promoter.[5][9] A suitable terminator sequence (e.g., trpC terminator) should follow the nat1 gene.
-
For gene deletions via homologous recombination, the PtrpC-nat1-TtrpC cassette should be flanked by ~1-2 kb sequences homologous to the regions directly upstream and downstream of the target gene.[10]
B. Protoplast Preparation
-
Inoculate the fungal strain in a suitable liquid medium and grow to the early-to-mid logarithmic phase.
-
Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl, 1.2 M Sorbitol).
-
Resuspend the mycelia in the osmotic stabilizer solution containing a cell wall-degrading enzyme mixture (e.g., Vinotaste® Pro, Glucanex®, Lysing Enzymes from Trichoderma).
-
Incubate with gentle shaking (80-110 rpm) at 25-30°C for 2-4 hours, periodically checking for protoplast release under a microscope.
-
Separate the protoplasts from mycelial debris by filtering through sterile glass wool or Miracloth.
-
Pellet the protoplasts by gentle centrifugation (e.g., 1,500 x g for 10 min).
-
Carefully wash the protoplasts two to three times with the ice-cold osmotic stabilizer solution, followed by a final wash in STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂).
-
Resuspend the protoplasts in STC buffer to a final concentration of 10⁷ - 10⁸ protoplasts/mL.
C. Transformation and Selection
-
To 100 µL of the protoplast suspension, add 5-10 µg of transforming DNA (linearized plasmid or PCR-generated deletion cassette).
-
Incubate on ice for 20-30 minutes.
-
Add 1 mL of PEG solution (e.g., 40% PEG 4000, 50 mM CaCl₂, 10 mM Tris-HCl pH 7.5) and mix gently by inversion. Incubate at room temperature for 15-25 minutes.
-
Add the transformation mixture to 10 mL of molten (45°C) regeneration medium (e.g., complete medium supplemented with the osmotic stabilizer).
-
Pour the mixture onto plates containing a solid base of regeneration medium supplemented with Nourseothricin at the predetermined selective concentration. This top-agar overlay method can help reduce stress on the regenerating protoplasts.
-
Incubate the plates at the optimal temperature for 5-14 days until transformant colonies appear.
-
Isolate individual colonies onto fresh selective plates to confirm resistance and obtain pure cultures for molecular analysis (PCR, Southern blot) to verify cassette integration.
Visualizations
Caption: Mechanism of Nourseothricin action and nat1-mediated resistance in fungi.
Caption: General workflow for Nourseothricin-based selection of fungal transformants.
References
- 1. Nourseothricin - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. goldbio.com [goldbio.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. newprairiepress.org [newprairiepress.org]
- 6. researchgate.net [researchgate.net]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Gene function characterization in Aspergillus niger using a dual resistance marker transformation system mediated by Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two dominant selectable markers for genetic manipulation in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Construction of a Codon-Adapted Nourseotricin-Resistance Marker Gene for Efficient Targeted Gene Deletion in the Mycophenolic Acid Producer Penicillium brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blocking drug efflux mechanisms facilitate genome engineering process in hypercellulolytic fungus, Penicillium funiculosum NCIM1228 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Nourseothricin acetyltransferase: a new dominant selectable marker for the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "Application of the nourseothricin acetyltransferase gene (nat1) as dom" by Ulrich Kück and Birgit Hoff [newprairiepress.org]
Application Notes and Protocols for Dual-Selection Experiments with Nourseothricin and Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and performing dual-selection experiments using Nourseothricin (NTC) in combination with other antibiotics. This document includes an overview of Nourseothricin, protocols for determining optimal antibiotic concentrations, assessing synergistic effects, and generating stable cell lines, as well as quantitative data and visual workflows to support your research.
Introduction to Nourseothricin and Dual Selection
Nourseothricin is a streptothricin-class aminoglycoside antibiotic that inhibits protein synthesis in a broad range of organisms, including bacteria, yeast, fungi, and plant cells.[1] Its mechanism of action involves inducing miscoding on the ribosome, leading to the production of non-functional proteins and ultimately cell death.[1] Resistance to Nourseothricin is conferred by the Nourseothricin N-acetyltransferase (NAT) enzyme, which inactivates the antibiotic.[2]
A key advantage of Nourseothricin in molecular biology is its compatibility with other commonly used selection antibiotics such as Puromycin (B1679871), Hygromycin B, and G418 (Geneticin).[2][3] This is due to the lack of cross-resistance between the resistance genes for NTC (e.g., nat1) and those for other antibiotics.[2] This feature makes Nourseothricin an excellent candidate for dual-selection experiments, which are essential for applications requiring the stable expression of two different transgenes. Dual selection is a powerful technique for generating cell lines that co-express multiple proteins, for example, in the production of monoclonal antibodies, studying protein-protein interactions, or engineering complex metabolic pathways.
Data Presentation
Recommended Working Concentrations of Antibiotics
The optimal concentration of an antibiotic for selection varies depending on the organism or cell line, the medium used, and the specific experimental conditions. It is crucial to determine the minimal inhibitory concentration (MIC) for each antibiotic and cell line through a kill curve experiment prior to starting dual-selection experiments. The following tables provide a general reference for starting concentrations.
Table 1: Recommended Concentrations of Nourseothricin (NTC) for Various Organisms
| Organism/Cell Line | Selection Concentration (µg/mL) | Reference |
| Bacteria | ||
| Escherichia coli | 50 - 100 | [4] |
| Bacillus subtilis | 50 | [4] |
| Pseudomonas aeruginosa | 100 | [4] |
| Yeast | ||
| Saccharomyces cerevisiae | 50 - 200 | [4] |
| Pichia pastoris | 50 - 200 | [4] |
| Schizosaccharomyces pombe | 90 - 100 | [4] |
| Mammalian Cells | ||
| HEK293 | 25 - 50 | [5] |
| HeLa | 50 - 100 | [5] |
| CHO-K1 | 50 - 100 | [5] |
Table 2: Typical Working Concentrations of Other Common Selection Antibiotics
| Antibiotic | Organism/Cell Line | Selection Concentration (µg/mL) | Reference |
| Puromycin | Mammalian Cells | 1 - 10 | [6] |
| Hygromycin B | Mammalian Cells | 200 - 500 | |
| G418 (Geneticin) | Mammalian Cells | 200 - 500 | [7] |
| Ampicillin | E. coli | 50 - 100 | [8] |
| Kanamycin | E. coli | 30 - 50 | [2] |
Illustrative Checkerboard Assay Data
The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two antibiotics. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify this interaction. An FIC index of ≤ 0.5 indicates synergy, > 0.5 to 4.0 suggests an additive or indifferent effect, and > 4.0 indicates antagonism.[9][10]
The following table is an illustrative example of checkerboard assay results for Nourseothricin and a hypothetical second antibiotic ("Antibiotic X") against E. coli.
Table 3: Illustrative Checkerboard Assay Results for Nourseothricin and Antibiotic X against E. coli
| Nourseothricin (µg/mL) | Antibiotic X (µg/mL) | Growth | FIC Index | Interpretation |
| 50 (MIC) | 0 | - | 1.0 | - |
| 0 | 100 (MIC) | - | 1.0 | - |
| 25 | 25 | + | 1.0 | Additive |
| 12.5 | 12.5 | - | 0.5 | Synergy |
| 6.25 | 50 | + | 1.125 | Additive |
| 25 | 12.5 | - | 0.75 | Additive |
| 12.5 | 25 | + | 0.75 | Additive |
| 50 | 6.25 | - | 1.0625 | Additive |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the antibiotics and organism tested.
Experimental Protocols
Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)
This protocol is essential for determining the minimum concentration of each antibiotic required to kill non-transfected host cells.
Materials:
-
Host cell line
-
Complete culture medium
-
Nourseothricin stock solution (e.g., 100 mg/mL)
-
Second antibiotic stock solution (e.g., Puromycin, Hygromycin B, G418)
-
24-well or 96-well plates
-
Trypan blue solution and hemocytometer or automated cell counter
Methodology:
-
Seed cells at a low density (e.g., 20-25% confluency) in a multi-well plate. Allow cells to adhere overnight.
-
Prepare a series of dilutions for each antibiotic in complete culture medium. For Nourseothricin in mammalian cells, a starting range of 10 µg/mL to 200 µg/mL is recommended. For other antibiotics, refer to Table 2. Include a no-antibiotic control.
-
The next day, replace the medium with the antibiotic-containing media.
-
Incubate the cells and refresh the selective medium every 2-3 days.
-
Monitor the cells daily for viability.
-
After 7-10 days, determine the minimum antibiotic concentration that results in 100% cell death. This is the optimal concentration for selection.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol determines the nature of the interaction between Nourseothricin and a second antibiotic.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Mueller-Hinton broth (or other appropriate growth medium)
-
Nourseothricin and second antibiotic stock solutions
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
Methodology:
-
Prepare serial two-fold dilutions of Nourseothricin and the second antibiotic in the growth medium in the 96-well plate. Nourseothricin is typically diluted along the rows, and the second antibiotic along the columns.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[9]
-
Include control wells with no antibiotics (growth control) and no bacteria (sterility control).
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C for E. coli) for 16-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[9]
-
Interpret the results based on the FIC index values as described above.
Protocol 3: Generation of Stable Cell Lines Using Dual Selection
This protocol describes the generation of mammalian cell lines stably expressing two genes of interest using Nourseothricin and a second selection antibiotic.
Materials:
-
Host mammalian cell line
-
Two expression vectors, one containing the Nourseothricin resistance gene (nat1) and the first gene of interest, and the other containing the resistance gene for the second antibiotic (e.g., pac for Puromycin) and the second gene of interest.
-
Transfection reagent
-
Complete culture medium
-
Nourseothricin and second selection antibiotic at their pre-determined optimal concentrations.
-
Cloning cylinders or limiting dilution plates
Methodology:
-
Co-transfect the host cells with both expression vectors using a suitable transfection method.
-
Allow the cells to recover and express the resistance genes for 24-48 hours in non-selective medium.
-
After recovery, split the cells and add the complete medium containing both Nourseothricin and the second antibiotic at their optimal concentrations.
-
Continue to culture the cells, replacing the dual-selection medium every 2-3 days.
-
Monitor the culture for the death of non-transfected cells and the emergence of resistant colonies. This may take 1-3 weeks.
-
Once visible colonies have formed, isolate individual colonies using cloning cylinders or by performing limiting dilution to establish clonal cell lines.
-
Expand the clonal cell lines and verify the expression of both genes of interest.
Visualizations
References
- 1. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 2. Dual gene expression cassette vectors with antibiotic selection markers for engineering in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Nourseothricin N-Acetyl Transferase: A Positive Selection Marker for Mammalian Cells | PLOS One [journals.plos.org]
- 6. Stable production of mutant mice from double gene converted ES cells with puromycin and neomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Susceptibility of Escherichia coli K1 to four combinations of antimicrobial agents potentially useful for treatment of neonatal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. emerypharma.com [emerypharma.com]
Application Note: Quantitative Analysis of Streptothricin in Culture Media by LC-MS/MS
Introduction
Streptothricins are a class of broad-spectrum antibiotics produced by various species of Streptomyces. With the rise of antibiotic resistance, there is renewed interest in these compounds for potential therapeutic applications.[1] Accurate and sensitive quantification of streptothricin in fermentation broths is crucial for optimizing production processes and for quality control in drug development. This application note details a robust and reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound in bacterial culture media. The method utilizes a simple sample preparation procedure followed by a sensitive LC-MS/MS analysis, providing high selectivity and accuracy. Nourseothricin, a commercially available mixture of streptothricins, primarily contains this compound F and D.[1] This method focuses on the detection of this compound F, a major component.
Materials and Methods
Reagents and Chemicals
-
Nourseothricin sulfate (B86663) (as this compound standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate
-
Oasis WCX (Weak Cation Exchange) SPE cartridges
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
Experimental Protocols
Standard Preparation
A stock solution of nourseothricin sulfate was prepared in LC-MS grade water at a concentration of 1 mg/mL. A series of working standard solutions were prepared by serial dilution of the stock solution with water containing 0.1% formic acid to create a calibration curve.
Sample Preparation from Culture Media
-
Centrifuge 1 mL of the culture media at 14,000 rpm for 5 minutes to pellet cells and debris.
-
Collect the supernatant.
-
Perform protein precipitation by adding 2 volumes of acetonitrile to the supernatant.[2]
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Dilute the resulting supernatant 100-fold with water containing 0.1% acetic acid.[2]
-
For further cleanup and concentration, especially for low-concentration samples, solid-phase extraction (SPE) can be employed using Oasis WCX cartridges.
Solid-Phase Extraction (SPE) Protocol
-
Condition an Oasis WCX cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Elute the this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
The chromatographic separation was performed on a C18 column. The mass spectrometer was operated in positive ion electrospray mode (ESI+).
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| LC Conditions | |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-15 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS Conditions | |
| Ionization Mode | ESI Positive |
| Monitored Transition | This compound F: m/z 503.2 -> 143.1 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Collision Energy | 25 eV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
Data Presentation
The following table summarizes the expected quantitative performance of the method. These are representative values and may vary depending on the specific instrumentation and matrix.
Table 2: Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Accuracy (% Recovery) | 85-110% |
| Precision (%RSD) | < 15% |
Visualization
Caption: Workflow for this compound Detection.
Caption: Key Stages of LC-MS/MS Analysis.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of this compound in culture media. The described protocol, from sample preparation to data acquisition, is sensitive, selective, and suitable for high-throughput screening in research and drug development environments. The method can be adapted for the analysis of different this compound analogs and other polar compounds in complex biological matrices.
References
Application Notes and Protocols for Nourseothricin Sterile Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of sterile stock solutions of Nourseothricin, a potent aminoglycoside antibiotic widely used as a selection agent in molecular biology and genetic engineering.
Introduction
Nourseothricin (also known as clonNAT) is a mixture of streptothricin antibiotics (C, D, E, and F) produced by Streptomyces noursei.[1] Its primary mechanism of action involves the inhibition of protein synthesis by inducing miscoding of mRNA, which ultimately leads to cell death.[2][3][4] Resistance to Nourseothricin is conferred by the sat or nat (B4201923) genes, which encode for Nourseothricin N-acetyltransferase, an enzyme that inactivates the antibiotic.[1] This makes Nourseothricin an effective selection marker for a broad range of organisms, including bacteria, yeast, fungi, and plant cells.[3][5]
Properties of Nourseothricin Sulfate (B86663)
A summary of the key properties of Nourseothricin sulfate is presented in the table below.
| Property | Value |
| Molecular Formula | C19H34N8O8 ∙ H2SO4 (this compound F)[5] |
| Molecular Weight | 600.6 g/mol (this compound F)[5] |
| Appearance | White to light brown solid[6] |
| Solubility | Highly soluble in water (~1 g/mL[1], 200 mg/mL[6][7]) |
| Stability in Powder Form | Stable for 10 years at 4°C and 2 years at 20°C.[8] |
| Stability in Solution | Stable at temperatures up to 75°C for 24 hours and at a pH range of 2-8 for over 7 days at 26°C.[9][10] |
| Mechanism of Action | Inhibits protein synthesis by inducing mRNA miscoding.[2][3][4] |
| Resistance Gene | Nourseothricin N-acetyl transferase (nat or sat).[1] |
Preparation of Sterile Nourseothricin Stock Solution
This protocol describes the preparation of a 100 mg/mL sterile stock solution of Nourseothricin.
Materials
-
Nourseothricin sulfate powder
-
Sterile, distilled, or deionized water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Experimental Protocol
-
Aseptic Technique: Perform all steps in a laminar flow hood or using sterile techniques to prevent contamination.
-
Weighing: Accurately weigh the desired amount of Nourseothricin sulfate powder. For a 10 mL solution of 100 mg/mL, weigh 1 g of the powder.
-
Dissolving: Add the powder to a sterile conical tube. Add the appropriate volume of sterile water to achieve the final desired concentration (e.g., add 10 mL of sterile water for a 100 mg/mL solution). Vortex or mix gently until the powder is completely dissolved. The solution should be clear.[11]
-
Sterilization: Draw the Nourseothricin solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.[11]
-
Filtering: Filter the solution into a new sterile conical tube. This step removes any potential microbial contamination.[11]
-
Aliquoting: Dispense the sterile stock solution into smaller, sterile microcentrifuge tubes. Aliquoting helps to avoid repeated freeze-thaw cycles and reduces the risk of contamination of the entire stock.[12]
-
Labeling: Clearly label each aliquot with the name of the solution (Nourseothricin), concentration, date of preparation, and your initials.
Quality Control
-
Sterility Test: To ensure the sterility of the stock solution, a small volume can be incubated in a general-purpose microbial growth medium (e.g., LB broth) at 37°C for 24-48 hours. The absence of microbial growth indicates a sterile solution.
-
Activity Assay: The biological activity of the prepared stock solution can be confirmed by performing a dose-response curve with a sensitive cell line to determine the minimal inhibitory concentration (MIC).
Storage of Nourseothricin Stock Solutions
Proper storage is crucial to maintain the stability and activity of Nourseothricin stock solutions.
| Storage Temperature | Duration | Notes |
| 4°C | Up to 4 weeks[7][8] | Suitable for short-term storage. |
| -20°C | Up to 1 year[11][13] | Recommended for long-term storage to maintain optimal activity.[8] |
| -80°C | Up to 6 months[14] | An alternative for long-term storage. |
Important Considerations:
-
Protect from moisture.[14]
-
Avoid repeated freeze-thaw cycles.[12]
-
Store in tightly sealed containers.[13]
Visual Protocols and Workflows
Workflow for Preparing Sterile Nourseothricin Stock Solution
References
- 1. Nourseothricin - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. toku-e.com [toku-e.com]
- 4. goldbio.com [goldbio.com]
- 5. mitegen.com [mitegen.com]
- 6. Nourseothricin sulfate = 85 HPLC 96736-11-7 [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. zellbio.eu [zellbio.eu]
- 12. youtube.com [youtube.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Purification of Streptothricin F from Nourseothricin Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nourseothricin, a mixture of streptothricin antibiotics (C, D, E, and F), has garnered renewed interest for its potent activity against multidrug-resistant Gram-negative bacteria.[1][2] The primary components of this mixture are this compound F (S-F) and this compound D (S-D).[3][4] Notably, research has indicated that purified this compound F exhibits significantly lower toxicity compared to other this compound variants and the commercial nourseothricin mixture, while retaining strong antibacterial efficacy.[1][5] This makes the isolation of high-purity this compound F a critical step for further preclinical development and therapeutic exploration.[1]
These application notes provide a detailed protocol for the purification of this compound F from a commercial Nourseothricin sulfate (B86663) mixture using size-exclusion chromatography. The methodology is based on established and successfully reported procedures in peer-reviewed literature.[4][6]
Composition of Commercial Nourseothricin
Commercial Nourseothricin is not a single compound but a mixture of several this compound congeners, which differ by the number of β-lysine residues in their structure.[4] The typical composition of a commercial Nourseothricin mixture is summarized in the table below.
| Component | Predominant Composition | Other Components |
| Streptothricins | D and F (>85%) | C and E (<15%) |
| Table 1: General Composition of Commercial Nourseothricin Sulfate.[3][7] |
A more specific analysis of a commercially purchased nourseothricin sample revealed the following composition:
| This compound Component | Percentage | Number of β-lysine residues |
| This compound F (S-F) | 65.5% | 1 |
| This compound D (S-D) | 29.6% | 3 |
| This compound E (S-E) | 4.9% | 2 |
| Table 2: Example Composition of a Commercial Nourseothricin Sample as Determined by LC-MS.[4] |
Experimental Protocol: Purification of this compound F
This protocol details the purification of this compound F from a Nourseothricin sulfate mixture using Sephadex LH-20 size-exclusion chromatography.
Materials and Equipment:
-
Nourseothricin sulfate (e.g., from Gold Biotechnology)[4]
-
Sephadex LH-20 size exclusion gel (e.g., from GE Healthcare)[4]
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Fraction collector
-
Compressed air source (for flow rate adjustment)
-
Analytical balance
-
Lyophilizer (optional, for sample drying)
-
Analytical HPLC or LC-MS system for fraction analysis
Procedure:
-
Column Packing:
-
Prepare a slurry of Sephadex LH-20 gel in the mobile phase (10% methanol in deionized water).
-
Carefully pack the glass column (150 cm × 2.4 cm) with the Sephadex LH-20 slurry, ensuring a homogenous and well-packed bed to avoid channeling.[4][8]
-
Equilibrate the packed column by flowing the mobile phase through it until the bed is stable.
-
-
Sample Preparation:
-
Chromatographic Separation:
-
Carefully load the dissolved Nourseothricin sample onto the top of the equilibrated Sephadex LH-20 column.
-
Begin the elution with the mobile phase (10% methanol in deionized water).
-
Adjust the flow rate to approximately 0.6 mL/min using a compressed air source.[4][8]
-
Collect fractions of a suitable volume using a fraction collector.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions for the presence of this compound F and D using an appropriate analytical technique such as HPLC or LC-MS.
-
Pool the fractions containing pure this compound F.
-
Separately, pool the fractions containing pure this compound D. Fractions with a mixture of components can also be collected.
-
-
Post-Purification Processing:
-
The pooled fractions containing pure this compound F can be concentrated and the solvent removed, for example, by lyophilization.
-
To obtain the sulfate salt, the purified this compound F acetate (B1210297) can be acidified to a pH of 2 with sulfuric acid and then precipitated from a methanol-diethyl ether mixture.[9]
-
Purity Confirmation: The purity of the isolated this compound F should be confirmed using a combination of analytical methods, such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS)[4]
-
Nuclear Magnetic Resonance (NMR) spectroscopy[4]
-
Elemental Analysis[4]
Expected Yield
The purification of approximately 300 mg of commercially available nourseothricin sulfate using this protocol can be expected to yield the following amounts of pure streptothricins:
| Component | Expected Yield |
| Pure this compound F | ~75 mg |
| Pure this compound D | ~15 mg |
| Table 3: Typical Yield of Purified Streptothricins from 300 mg of Nourseothricin Sulfate.[6][9] |
Experimental Workflow
Caption: Workflow for the purification of this compound F.
Mechanism of Action: A Brief Overview
While not directly related to the purification protocol, it is pertinent for the researcher to understand the mechanism of action of the purified compound. Streptothricins, including this compound F, inhibit protein synthesis in bacteria.[3][10] They bind to the 30S subunit of the bacterial 70S ribosome, which leads to miscoding during mRNA translation and ultimately results in bacterial cell death.[1][4]
References
- 1. Neglected 80-year-old antibiotic is effective against multi-drug resistant bacteria | EurekAlert! [eurekalert.org]
- 2. Old Antibiotic Effective against Highly Drug-Resistant Gram-Negative Bacteria, Researchers Claim | Sci.News [sci.news]
- 3. goldbio.com [goldbio.com]
- 4. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]
- 6. The convergent total synthesis and antibacterial profile of the natural product this compound F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. The convergent total synthesis and antibacterial profile of the natural product this compound F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 10. Nourseothricin - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
troubleshooting failed Nourseothricin selection experiments
Welcome to the technical support center for Nourseothricin (NTC) selection experiments. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during the selection of genetically modified organisms using Nourseothricin.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific problems you might be facing with your Nourseothricin selection experiments.
Issue 1: No colonies or cell death after transfection/transformation and NTC selection.
Q: I have performed my transfection/transformation, but after adding Nourseothricin, all my cells/organisms died, and I don't see any resistant colonies. What could be the problem?
A: This is a common issue that can arise from several factors, ranging from the antibiotic concentration to the integrity of your resistance plasmid. Here are the potential causes and troubleshooting steps:
-
Incorrect Nourseothricin Concentration: The concentration of NTC required for selection is highly dependent on the cell type or organism.[1][2] Using a concentration that is too high will kill all cells, including the ones that have successfully integrated the resistance gene.
-
Solution: You must determine the optimal NTC concentration for your specific cell line or organism by performing a kill curve experiment.[] This experiment will help you identify the minimum concentration of NTC that effectively kills non-transformed cells within a specific timeframe (usually 7-14 days).[]
-
-
Problems with the Nourseothricin Stock Solution: The stability of the NTC stock solution can affect its activity.
-
Solution: Ensure your NTC stock solution is prepared and stored correctly. Nourseothricin is highly soluble in water.[4] Stock solutions (e.g., 200 mg/mL) should be filter-sterilized and can be stored at 4°C for up to 4 weeks or at -20°C for longer periods (up to 6 months without significant loss of activity).[5][6]
-
-
Inefficient Transfection/Transformation: Low efficiency of DNA delivery into your cells will result in a very small number of cells carrying the resistance cassette, which may be difficult to detect.
-
Solution: Optimize your transfection or transformation protocol. Include a positive control (e.g., a plasmid with a fluorescent reporter) to assess the efficiency of your protocol.
-
-
Issues with the Resistance Plasmid: The plasmid carrying the Nourseothricin resistance gene (nat1 or sat1) may have issues.
-
Solution:
-
Verify Plasmid Integrity: Confirm the integrity of your plasmid DNA by restriction digest and gel electrophoresis. Sequencing the nat1 gene and its promoter region is also recommended to ensure there are no mutations.
-
Check Promoter Activity: The promoter driving the expression of the nat1 gene must be active in your specific cell type or organism.[7] For example, a promoter that works well in mammalian cells might not be effective in yeast.
-
-
Issue 2: High background of non-transformed cells/organisms surviving selection.
Q: I am seeing a large number of surviving cells/colonies after Nourseothricin selection, and I suspect many of them are not true transformants. What should I do?
A: A high background of surviving cells can obscure your true positive clones and indicates that the selection pressure is not stringent enough. Here are the likely causes and how to address them:
-
Nourseothricin Concentration is Too Low: If the NTC concentration is insufficient, it will not effectively kill the non-transformed cells.
-
Solution: As with the previous issue, a kill curve is essential to determine the optimal NTC concentration.[] You may need to increase the concentration to ensure complete killing of the negative control cells.
-
-
Nourseothricin Activity Has Degraded: Improper storage or handling can lead to a decrease in NTC activity.
-
Cell Density is Too High: Plating cells at a very high density can lead to a "community effect" where the secreted products of dying cells can protect neighboring untransformed cells from the antibiotic.
-
Solution: Reduce the cell density at the time of plating for selection. A recommended starting cell density for adherent mammalian cells is around 50% confluency on the day of treatment.[]
-
-
Insufficient Duration of Selection: The time required to kill all non-transformed cells can vary between cell types.
-
Solution: Extend the duration of the selection period. Monitor your negative control (untransfected cells) daily to determine the time it takes for all cells to die. Selection can take anywhere from 7 to 14 days.[]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Nourseothricin?
A1: Nourseothricin is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[1][8] It binds to the ribosome, causing misreading of the mRNA template and ultimately leading to the production of nonfunctional proteins and cell death.[2]
Q2: How does the Nourseothricin resistance gene (nat1) work?
A2: The nat1 gene (also known as sat1) encodes for the enzyme Nourseothricin N-acetyltransferase (NAT).[4][10] This enzyme inactivates Nourseothricin by acetylating the β-amino group of the β-lysine residue of the antibiotic, rendering it unable to bind to the ribosome.[1][2]
Q3: Is Nourseothricin stable?
A3: Nourseothricin is a very stable compound. The powdered form can be stored for 10 years at 4°C.[5][9] Stock solutions (100 mg/ml) are stable for over a year at -20°C and for 12 months at 4°C.[9] Nourseothricin solutions are also stable over a wide range of temperatures and pH.[9][11]
Q4: Can I use Nourseothricin with other selection antibiotics?
A4: Yes, Nourseothricin is compatible with other commonly used selection markers like puromycin, hygromycin, neomycin (G418), and blasticidin.[12] There is no known cross-reactivity with other aminoglycoside antibiotics.[1][13] This makes it a valuable tool for experiments requiring multiple rounds of genetic modification.
Q5: What are the typical working concentrations of Nourseothricin for different organisms?
A5: The effective concentration of Nourseothricin varies significantly among different organisms. It is crucial to perform a kill curve to determine the optimal concentration for your specific application.[] The table below provides a general range of concentrations that have been reported for various organisms.
| Organism Category | Species/Cell Line | Recommended Selection Concentration (µg/mL) |
| Mammalian Cells | HEK293, HMEC, BT549, U2OS | 50 |
| A2780 | 75 | |
| Yeast | Saccharomyces cerevisiae | 50 - 200 |
| Pichia pastoris | 50 - 200 | |
| Schizosaccharomyces pombe | 90 - 100 | |
| Bacteria | Escherichia coli | 50 |
| Bacillus subtilis | 50 | |
| Filamentous Fungi | Aspergillus nidulans | 120 |
| Neurospora crassa | 20 - 200 | |
| Plants | Arabidopsis thaliana | 50 - 200 |
| Oryza sativa (Rice) | 200 | |
| Microalgae | Chlamydomonas reinhardtii | 10 |
Note: This table is for reference only. The optimal concentration for your experiment must be determined empirically.[11][14][15]
Experimental Protocols
Protocol: Determining the Optimal Nourseothricin Concentration (Kill Curve)
This protocol outlines the steps to determine the minimum concentration of Nourseothricin required to kill your non-transfected host cells.[]
Materials:
-
Your target cell line in a healthy, logarithmic growth phase.
-
Complete cell culture medium.
-
Nourseothricin stock solution.
-
Multi-well plates (24- or 96-well plates are recommended).
Procedure:
-
Cell Plating:
-
Harvest and count your cells.
-
Plate the cells in a multi-well plate at a density that will result in approximately 50-80% confluency the next day.[]
-
For adherent cells, a typical density is 0.8–2.5 x 10^5 cells/mL. For suspension cells, it's 2.5–4.5 x 10^5 cells/mL.
-
Include a "no cells" control well for background measurement.
-
-
Addition of Nourseothricin:
-
The following day, prepare a serial dilution of Nourseothricin in your complete culture medium. A good starting range for mammalian cells is 0, 25, 50, 100, 200, 400, 800 µg/mL.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of NTC. Be sure to include a "no antibiotic" control.
-
It is recommended to test each concentration in triplicate.
-
-
Incubation and Observation:
-
Incubate the plates under standard conditions for your cell type.
-
Observe the cells daily under a microscope to monitor cell death.
-
Replace the selective medium every 2-3 days.[16]
-
-
Determining the Optimal Concentration:
-
Continue the experiment for 7-14 days.[]
-
The optimal concentration for selection is the lowest concentration of Nourseothricin that results in complete cell death of the non-transfected cells within this timeframe.
-
Cell viability can be more quantitatively assessed using methods like an MTT assay.
-
Visualizations
Troubleshooting Workflow for Failed Nourseothricin Selection
Caption: A logical workflow for troubleshooting failed Nourseothricin selection experiments.
Mechanism of Nourseothricin Action and Resistance
References
- 1. goldbio.com [goldbio.com]
- 2. goldbio.com [goldbio.com]
- 4. Nourseothricin - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. academic.oup.com [academic.oup.com]
- 8. selleckchem.com [selleckchem.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Analysis of the nourseothricin-resistance gene (nat) of Streptomyces noursei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Nourseothricin N-Acetyl Transferase: A Positive Selection Marker for Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. Nourseothricin N-acetyl transferase (NAT), a new selectable marker for nuclear gene expression in Chlamydomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
Technical Support Center: Optimizing Nourseothricin Concentration
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Nourseothricin (NTC) concentration for the selection of genetically modified organisms.
Frequently Asked Questions (FAQs)
Q1: What is Nourseothricin and how does it work?
Nourseothricin is a streptothricin-class aminoglycoside antibiotic produced by Streptomyces noursei.[1] It is a mixture of streptothricins C, D, E, and F.[2][3] Its mechanism of action involves the inhibition of protein synthesis.[2][4] NTC binds to the ribosome, inducing miscoding during mRNA translation, which leads to the production of nonfunctional proteins and ultimately results in cell death.[1][2]
Q2: What are the resistance genes for Nourseothricin?
Resistance to Nourseothricin is conferred by the nourseothricin N-acetyltransferase (NAT) enzyme, which is encoded by the nat (B4201923) or sat genes (e.g., nat1, sat1).[1] This enzyme inactivates Nourseothricin by acetylating the β-amino group of its β-lysine residue.[1] A key advantage of this system is that the resistance protein is located intracellularly, preventing the degradation of the antibiotic in the cell culture medium and leading to a low background of non-resistant cells.[5][6]
Q3: Is Nourseothricin stable?
Yes, Nourseothricin is highly stable. As a powder, it can be stored for up to 10 years at 4°C.[3][6] A stock solution of 100 mg/mL is stable for over 24 months at -20°C and for 12 months at 4°C.[3] Solutions are also stable over a pH range of 2-8 for more than 7 days at 26°C.[3][5]
Q4: Can I use Nourseothricin with other antibiotics?
Yes, a significant advantage of Nourseothricin is the lack of cross-reactivity with other commonly used antibiotics such as Hygromycin, G418 (Geneticin), Puromycin, and Blasticidin.[1][5][7] This makes it an excellent choice for experiments that require multiple selection steps.[8]
Troubleshooting Guide
Issue 1: No colonies or all cells died after Nourseothricin selection.
-
Possible Cause: The Nourseothricin concentration is too high.
-
Possible Cause: Inefficient transfection/transformation.
-
Solution: Ensure your protocol for introducing the resistance gene is optimized. Include positive and negative controls in your experiment to verify the efficiency of your procedure.
-
-
Possible Cause: The resistance gene is not expressed properly.
-
Solution: Verify the integrity of your vector and ensure that the promoter driving the nat or sat gene is active in your cell type.
-
Issue 2: High background of non-resistant cells or growth in the negative control.
-
Possible Cause: The Nourseothricin concentration is too low.
-
Solution: The kill curve will help you determine the lowest concentration that effectively kills all non-transfected cells within a specific timeframe.[11] You may need to increase the concentration based on your kill curve results.
-
-
Possible Cause: Insufficient selection time.
-
Possible Cause: Nourseothricin activity has diminished.
-
Solution: Although Nourseothricin is very stable, ensure your stock solution has been stored correctly at -20°C for long-term storage.[13] Prepare fresh working solutions from a reliable stock.
-
Issue 3: Selected colonies are not expressing the gene of interest.
-
Possible Cause: False positives.
-
Possible Cause: Co-transfection issues.
-
Solution: If you are co-transfecting the Nourseothricin resistance plasmid with your gene of interest plasmid, optimize the ratio of the two plasmids to increase the probability of co-integration or co-expression.
-
Data Presentation
Recommended Nourseothricin Concentrations for Selection
The optimal concentration of Nourseothricin can vary significantly depending on the organism and even the specific strain. Therefore, it is highly recommended to perform a kill curve to determine the ideal concentration for your experimental setup.[][10] The following tables provide a general guide to starting concentrations.
Table 1: Mammalian and Plant Cells
| Category | Species/Cell Line | Recommended Selection Concentration (µg/mL) |
| Mammalian Cells | HEK293T | >50[5][6] |
| HMEC | >50[5][6] | |
| BT549 | >50[5][6] | |
| U2OS | >50[5][6] | |
| A2780 | 75[5] | |
| Plants | Arabidopsis thaliana | 50 - 200[14][15] |
| Daucus carota | 100[14][15] | |
| Lotus corniculatus | 50[14][15] | |
| Nicotiana tabacum | 100[14][15] | |
| Oryza sativa | 200[14][15] |
Table 2: Bacteria
| Category | Species | Recommended Selection Concentration (µg/mL) |
| Gram-negative | Agrobacterium tumefaciens | 100[14][15] |
| Escherichia coli | 50[4][14][15] | |
| Francisella tularensis | 50[14][15] | |
| Pseudomonas aeruginosa | 100[14][15] | |
| Gram-positive | Bacillus subtilis | 50[4][14][15] |
| Enterococcus faecium | 500[14][15] | |
| Staphylococcus aureus | 50[14][15] | |
| Streptomycetes | Streptomyces lividans | 100[14][15] |
Table 3: Yeast and Fungi
| Category | Species | Recommended Selection Concentration (µg/mL) |
| Yeast | Saccharomyces cerevisiae | 50 - 200[1][5][6] |
| Pichia pastoris | 50 - 200[5][6][14] | |
| Candida albicans | 200 - 450[5][6][14] | |
| Schizosaccharomyces pombe | 90 - 100[5][14] | |
| Other Ascomycota | Aspergillus nidulans | 120[5][14][15] |
| Neurospora crassa | 20 - 200[5][6][14] | |
| Fusarium sp. | 25 - 200[6] | |
| Basidiomycota | Cryptococcus neoformans | 100 - 200[5][6][14] |
| Ustilago maydis | 75 - 150[5][6][14] |
Table 4: Protozoa and Microalgae
| Category | Species | Recommended Selection Concentration (µg/mL) |
| Protozoa | Leishmania sp. | 25 - 125[4][5][6] |
| Plasmodium falciparum | 75[5][14] | |
| Toxoplasma gondii | 500[5][14] | |
| Trypanosoma brucei | 150 - 200[5] | |
| Microalgae | Chlamydomonas reinhardtii | 10[16] |
| Phaeodactylum tricornutum | 50 - 250[14][15] | |
| Thalassiosira pseudonana | 100[14] |
Experimental Protocols
Protocol: Nourseothricin Kill Curve for Mammalian Cells
A kill curve is a dose-response experiment to determine the minimum antibiotic concentration required to kill all cells over a specific period.[11]
Materials:
-
Healthy, actively dividing cells of your cell line of interest.
-
Complete cell culture medium.
-
Nourseothricin stock solution.
-
Multi-well plates (24- or 96-well are common).
Procedure:
-
Cell Plating: Seed your cells in a multi-well plate at a density that allows them to be approximately 20-50% confluent on the day of antibiotic addition.[][11][12]
-
Incubation: Incubate the plate overnight to allow the cells to attach and resume growth.[11]
-
Antibiotic Addition: The next day, replace the medium with fresh medium containing a range of Nourseothricin concentrations. It is important to include a no-antibiotic control.[10][11] A common starting range for mammalian cells is 25 to 500 µg/mL.
-
Incubation and Monitoring: Incubate the cells and monitor them daily for signs of cell death using a microscope.[10][17]
-
Medium Replacement: Replace the medium with fresh, antibiotic-containing medium every 2-3 days.[10][12]
-
Determine MIC: The selection period can last from 7 to 14 days.[][11] The minimum inhibitory concentration (MIC) is the lowest concentration of Nourseothricin that results in 100% cell death within this timeframe.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Nourseothricin - Wikipedia [en.wikipedia.org]
- 3. jenabioscience.com [jenabioscience.com]
- 4. goldbio.com [goldbio.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Nourseothricin N-Acetyl Transferase: A Positive Selection Marker for Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 11. 微生物死滅曲線 [sigmaaldrich.com]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. interchim.fr [interchim.fr]
- 16. Nourseothricin N-acetyl transferase (NAT), a new selectable marker for nuclear gene expression in Chlamydomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Streptothricin Resistance Gene Expression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving streptothricin resistance genes (sat or nat).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound antibiotics like nourseothricin (NTC)?
A1: Nourseothricin, a member of the this compound class of aminoglycoside antibiotics, inhibits protein synthesis in a wide range of organisms, including bacteria, yeast, fungi, and plant cells.[1] It induces miscoding during translation, leading to the production of nonfunctional proteins and eventual cell death.[1][2] The antibiotic is a mixture of streptothricins D and F (>85%) and C and E (<15%).[2][3]
Q2: How do the resistance genes (sat or nat) confer resistance to this compound?
A2: The most common mechanism of resistance is the enzymatic inactivation of the antibiotic.[3] Genes such as sat1, sat2, sat3, sat4, and nat1 encode for this compound acetyltransferase (SAT) or nourseothricin N-acetyltransferase (NAT) enzymes.[2][4][5][6] These enzymes transfer an acetyl group to the β-amino group of the antibiotic's β-lysine residue, rendering it unable to bind to the ribosome and thus inactivating it.[1][5][6]
Q3: Why is it critical to determine the optimal nourseothricin concentration for my specific cell type?
A3: The sensitivity to nourseothricin varies significantly among different cell lines and organisms.[7] Using a concentration that is too low will result in incomplete selection, allowing non-transformed cells to survive and leading to a high background of false positives. Conversely, a concentration that is too high can be toxic even to resistant cells, especially if the resistance gene expression is not sufficiently high, resulting in few or no colonies. Therefore, performing an antibiotic kill curve is a crucial preliminary step for every new cell line or organism to determine the minimum concentration that effectively kills all non-resistant cells.[7][8]
Q4: Can I use ampicillin (B1664943) or kanamycin (B1662678) for selecting transformed mammalian cells?
A4: No, antibiotics like ampicillin and kanamycin are not effective for the selection of mammalian cells. They are suitable for bacterial selection only. For mammalian cell selection, you must use antibiotics that are effective in eukaryotic systems, such as nourseothricin, puromycin, G418 (geneticin), hygromycin B, or blasticidin.
Q5: What is the stability of nourseothricin in solution and on plates?
A5: Nourseothricin is highly stable. It retains over 90% of its activity after one week under standard cultivation conditions.[2] Stock solutions can be stored at 4°C for up to four weeks, and for longer periods at -20°C, without a significant loss of activity.[9] This stability helps in reducing the occurrence of satellite colonies that can arise from antibiotic degradation.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during selection experiments with nourseothricin.
Issue 1: No or Very Few Colonies After Transformation and Selection
Possible Causes and Solutions
| Cause | Explanation | Recommended Solution |
| Incorrect Nourseothricin Concentration | The antibiotic concentration is too high for your specific cells, killing even the successfully transformed ones. | Perform a kill curve to determine the optimal, lowest effective concentration for your untransformed cell line.[7][8] |
| Inefficient Transformation/Transfection | The delivery of the plasmid containing the this compound resistance gene into the cells was unsuccessful. | Verify the efficiency of your competent cells or transfection reagent with a positive control plasmid. Ensure the purity and integrity of your DNA.[11] |
| Poor Resistance Gene Expression | The promoter driving the sat/nat gene is weak in your host system, or the codon usage of the gene is not optimized for the host organism, leading to insufficient production of the resistance protein. | Use a strong, constitutive promoter suitable for your expression system. If expressing in a significantly different host (e.g., a bacterial gene in mammalian cells), use a codon-optimized version of the resistance gene.[12] |
| Inactive Antibiotic | The nourseothricin stock solution may have degraded due to improper storage or handling. | Use a fresh, properly stored stock of the antibiotic. When preparing plates, ensure the agar (B569324) has cooled to approximately 50°C before adding the antibiotic to prevent heat-induced degradation.[11] |
| Toxicity of the Gene of Interest | The co-expressed gene of interest on the same plasmid is toxic to the cells, preventing growth even if they are resistant to the antibiotic. | Use an inducible promoter to control the expression of your gene of interest. Keep the gene repressed during selection and induce it later. Consider using a lower copy number plasmid.[13] |
Troubleshooting Workflow: No/Few Colonies
Caption: Troubleshooting logic for no/few colonies.
Issue 2: High Background or Satellite Colonies
Possible Causes and Solutions
| Cause | Explanation | Recommended Solution |
| Nourseothricin Concentration Too Low | The antibiotic concentration is insufficient to kill all non-transformed cells. | Increase the nourseothricin concentration. Refer to your kill curve data to find a more stringent concentration.[14] |
| Plate Incubation Time Too Long | Extended incubation (e.g., >20 hours for bacteria) can lead to the breakdown of the antibiotic around resistant colonies, allowing non-resistant "satellite" cells to grow.[15] | Do not incubate plates for longer than the recommended time for your organism. Pick colonies as soon as they are large enough. |
| High Cell Plating Density | Plating too many cells can lead to localized degradation of the antibiotic by the first resistant cells that grow, allowing sensitive cells to survive. | Reduce the number of cells plated. This is particularly important for bacterial transformations.[13] |
| Plasmid Instability | The plasmid carrying the resistance gene is being lost during cell division, leading to a mixed population of resistant and sensitive cells. | Ensure that you are using a host strain that supports plasmid stability (e.g., recA mutant strains for bacteria).[15] |
Troubleshooting Workflow: High Background
Caption: Troubleshooting logic for high background.
Issue 3: Inconsistent or Variable Selection Results
Possible Causes and Solutions
| Cause | Explanation | Recommended Solution |
| Variable Resistance Gene Expression | In a population of cells, the expression level of the sat/nat gene may vary, leading to different levels of resistance. This can be due to epigenetic factors or, for plasmids, variations in copy number. | For stable cell lines, screen multiple clones to find one with stable and robust resistance gene expression. Verify expression using RT-qPCR. |
| Plasmid Copy Number Fluctuation | The number of plasmids per cell can vary, directly impacting the dosage of the resistance gene and, consequently, the level of antibiotic resistance.[16][17][18] Higher copy numbers generally lead to higher resistance.[16][17] | If possible, use a vector with a controlled and stable copy number. Be aware that selection pressure itself can sometimes select for cells with higher plasmid copy numbers.[18] |
| Intrinsic Resistance | Some cell lines or organisms may have a higher baseline or intrinsic resistance to nourseothricin, requiring higher concentrations for effective selection. For example, Enterococcus faecium has a higher intrinsic resistance than E. coli or S. aureus.[4] | Always perform a kill curve on the specific wild-type organism or cell line you are working with to establish its unique sensitivity profile. |
Quantitative Data Summary
The optimal concentration of nourseothricin is highly dependent on the organism or cell line being used. The following table provides a summary of empirically determined concentrations from various sources. It is essential to perform a kill curve to determine the precise optimal concentration for your specific experimental system.
| Organism/Cell Type | Recommended Nourseothricin Concentration (µg/mL) | Reference(s) |
| Escherichia coli | 50 | [9] |
| Saccharomyces cerevisiae (Yeast) | 100 | [9][19] |
| Leishmania sp. | 100 | [5][6][9] |
| Ustilago maydis | 75 | [9] |
| Cryptococcus neoformans | 100 | [9] |
| Arabidopsis thaliana (Plants) | 50 - 100 | [9][20] |
| Mammalian Cells (General Range) | 75 - 100 | [] |
Experimental Protocols
Protocol 1: Antibiotic Kill Curve for Mammalian Cells
This protocol determines the minimum nourseothricin concentration required to kill all non-transfected cells within a specific timeframe.
Materials:
-
Healthy, actively dividing mammalian cells of interest
-
Complete cell culture medium
-
Nourseothricin stock solution (e.g., 200 mg/mL)[9]
-
96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell viability assay reagent (e.g., MTT, PrestoBlue) or cell counter
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a density that will result in 30-50% confluency on the day of antibiotic addition.[8] Incubate overnight (37°C, 5% CO₂).
-
Prepare Antibiotic Dilutions: Prepare a series of dilutions of nourseothricin in complete culture medium. A typical range to test for mammalian cells is 0, 25, 50, 75, 100, 200, 400, and 800 µg/mL. Prepare enough of each concentration for triplicate wells.
-
Antibiotic Treatment: Aspirate the old medium from the cells and replace it with 100 µL of the medium containing the different nourseothricin concentrations. Include a "no antibiotic" control.
-
Incubation and Monitoring: Incubate the plate at 37°C, 5% CO₂. Observe the cells daily under a microscope for signs of cell death (e.g., rounding, detachment, debris).
-
Medium Change: Replace the medium with freshly prepared antibiotic-containing medium every 2-3 days.[7]
-
Determine Cell Viability: After 7-10 days, assess cell viability. The optimal concentration is the lowest concentration that results in 100% cell death compared to the no-antibiotic control.
-
Analysis: Plot cell viability versus antibiotic concentration to visualize the dose-response curve.
Experimental Workflow: Kill Curve
Caption: Step-by-step workflow for a kill curve experiment.
Protocol 2: Verification of Resistance Gene Expression via RT-qPCR
This protocol is used to confirm that the this compound resistance gene (sat or nat) is being transcribed in your selected cells.
Materials:
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and associated buffers/reagents
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers specific for the sat/nat gene
-
Primers for a stable housekeeping gene (e.g., GAPDH, ACTB)
-
cDNA from non-transformed cells (negative control)
-
Purified plasmid DNA (positive control)
Procedure:
-
RNA Extraction: Isolate total RNA from both your nourseothricin-selected cell population and a non-transformed control population.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating plasmid or genomic DNA.
-
cDNA Synthesis: Perform reverse transcription on the purified RNA to synthesize cDNA. Include a "no reverse transcriptase" control to check for DNA contamination.
-
qPCR Setup: Set up qPCR reactions for your target gene (sat/nat) and a housekeeping gene. Include the following samples:
-
cDNA from selected cells
-
cDNA from non-transformed cells
-
No reverse transcriptase control
-
No template control (NTC)
-
Positive control (plasmid DNA)
-
-
qPCR Run: Run the qPCR plate on a real-time PCR instrument.
-
Data Analysis:
-
Confirm that the NTC and non-transformed cell samples show no amplification for the sat/nat gene.
-
Confirm that the selected cells show a clear amplification signal for the sat/nat gene.
-
Analyze the data using the ΔΔCt method to compare the expression level of the resistance gene relative to the housekeeping gene.
-
Protocol 3: Detection of this compound Acetyltransferase (SAT) Protein by Western Blot
This protocol verifies the translation of the resistance gene into the SAT protein. This requires a specific antibody against the SAT protein, which may need to be custom-generated or sourced commercially if available.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Protein transfer system and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-SAT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse your nourseothricin-selected cells and non-transformed control cells to extract total protein.[22]
-
Quantification: Determine the protein concentration of each lysate to ensure equal loading.[22]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Antibody Incubation:
-
Detection: Wash the membrane again, then apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[23] A band of the correct molecular weight for the SAT protein should be visible only in the lane with lysate from the selected cells.
References
- 1. Nourseothricin - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. goldbio.com [goldbio.com]
- 4. Aminoglycoside-Streptothricin Resistance Gene Cluster aadE–sat4–aphA-3 Disseminated among Multiresistant Isolates of Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Nourseothricin - Solution, Selection Antibiotics for LEXSY - Jena Bioscience [jenabioscience.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. clyte.tech [clyte.tech]
- 12. Codon optimization of genes for efficient protein expression in mammalian cells by selection of only preferred human codons [pubmed.ncbi.nlm.nih.gov]
- 13. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. goldbio.com [goldbio.com]
- 15. Cloning Basics Support - Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Small-Plasmid-Mediated Antibiotic Resistance Is Enhanced by Increases in Plasmid Copy Number and Bacterial Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Increased copy number couples the evolution of plasmid horizontal transmission and plasmid-encoded antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diva-portal.org [diva-portal.org]
- 19. Construction of yeast strains useful for screening drugs that inhibit glucose uptake and glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 22. bio-rad.com [bio-rad.com]
- 23. addgene.org [addgene.org]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. bosterbio.com [bosterbio.com]
Technical Support Center: Reducing Streptothricin-Induced Cytotoxicity in Mammalian Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with streptothricin and its derivatives, such as nourseothricin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate this compound-induced cytotoxicity in your mammalian cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause cytotoxicity in mammalian cells?
This compound is an aminoglycoside antibiotic produced by Streptomyces species. It is a mixture of related compounds, with this compound F (S-F) and this compound D (S-D) being predominant in commercial preparations like nourseothricin.[1][2] Its primary mechanism of action is the inhibition of protein synthesis by binding to the 30S subunit of ribosomes, leading to miscoding and interfering with mRNA translocation.[1] While highly effective against bacteria, this mechanism can also affect mitochondrial ribosomes in mammalian cells, which share similarities with bacterial ribosomes.[3] This off-target effect is a primary contributor to its cytotoxicity.
Q2: I'm observing high levels of cell death in my experiments. How can I reduce this compound-induced cytotoxicity?
There are several strategies to minimize this compound's toxic effects on mammalian cells:
-
Use Purified this compound-F (S-F): The length of the β-lysine chain in this compound molecules is a major determinant of their toxicity. This compound-D (S-D), with a longer chain, is significantly more toxic to mammalian cells than this compound-F (S-F).[4][5] Whenever possible, use purified S-F to reduce off-target cytotoxicity.
-
Optimize Antibiotic Concentration: It is crucial to determine the minimum concentration of this compound required for your specific application (e.g., selection of transfected cells). A "kill curve" experiment is highly recommended to identify the lowest effective dose for your particular cell line.[6][7]
-
Allow for a Recovery Period: After transfection or transduction, allow cells a 24-48 hour recovery period before introducing this compound for selection. This can improve the survival of successfully modified cells.[6]
-
Maintain a Healthy Cell Culture: Ensure your cells are healthy, in a logarithmic growth phase, and free from other stressors. Sub-optimal culture conditions can exacerbate the cytotoxic effects of this compound.
Q3: What are the typical signs of this compound-induced cytotoxicity?
Researchers may observe a range of effects, including:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology, such as rounding and detachment.
-
Increased presence of floating, dead cells in the culture medium.
-
Induction of apoptosis, or programmed cell death.
Q4: Is the cytotoxicity immediate or delayed?
Studies have shown that this compound-induced cytotoxicity can be delayed. While minimal cell death may be observed in the first 24 hours of exposure, cytotoxicity can significantly increase over subsequent days of culture.[4][5] This is an important consideration when designing and interpreting your experiments.
Troubleshooting Guides
Issue 1: High background cell death in non-transfected/transduced control cells during antibiotic selection.
| Potential Cause | Recommended Solution |
| This compound concentration is too high. | Perform a kill curve to determine the optimal, lowest effective concentration for your specific cell line.[6][7] |
| Cell line is particularly sensitive to this compound. | Consider using a lower starting concentration for your kill curve. If possible, switch to a more purified form of this compound, such as S-F. |
| Poor cell health prior to selection. | Ensure cells are healthy, have a low passage number, and are free from contamination before starting the selection process. |
| Sub-optimal culture conditions. | Maintain optimal culture conditions (e.g., temperature, CO2, humidity) to minimize additional stress on the cells. |
Issue 2: Low yield of stable clones after selection.
| Potential Cause | Recommended Solution |
| High cytotoxicity of the this compound preparation. | Use purified this compound-F (S-F) if available, as it is less toxic than this compound-D (S-D) and nourseothricin mixtures.[4][5] |
| No recovery period after transfection/transduction. | Allow cells to recover for 24-48 hours after transfection/transduction before adding the selection antibiotic.[6] |
| Transfection/transduction efficiency was low. | Optimize your transfection or transduction protocol to ensure a higher percentage of cells have taken up the resistance gene. |
| Inappropriate antibiotic concentration. | A concentration that is too high will kill even the resistant cells, while a concentration that is too low will not effectively eliminate non-resistant cells. A kill curve is essential.[6][7] |
Quantitative Data Summary
The following tables summarize the differential cytotoxicity of this compound-F (S-F) and this compound-D (S-D) in mammalian cell lines.
Table 1: Cytotoxicity of this compound Analogs in J774 Macrophage Cells
| Concentration (µM) | % Cytotoxicity (S-F) - Day 5 | % Cytotoxicity (S-D) - Day 5 |
| 1 | ~0% | ~10% |
| 2 | ~0% | ~20% |
| 4 | ~0% | ~40% |
| 8 | ~0% | ~70% |
| 16 | ~5% | ~90% |
| 32 | ~10% | ~100% |
| 64 | ~30% | ~100% |
| 128 | ~60% | ~100% |
Data adapted from studies on J774 macrophage cells, showing a delayed cytotoxic effect that is prominent by day 5. S-F shows significantly lower cytotoxicity compared to S-D at equivalent concentrations.[4][5]
Table 2: Cytotoxicity of this compound Analogs in LLC-PK1 Renal Epithelial Cells
| Concentration (µM) | % Cytotoxicity (S-F) - Day 5 | % Cytotoxicity (S-D) - Day 5 |
| 1 | ~0% | ~5% |
| 2 | ~0% | ~15% |
| 4 | ~0% | ~30% |
| 8 | ~0% | ~60% |
| 16 | ~0% | ~85% |
| 32 | ~5% | ~100% |
| 64 | ~20% | ~100% |
| 128 | ~50% | ~100% |
Data adapted from studies on LLC-PK1 renal epithelial cells, demonstrating a similar trend of delayed and differential cytotoxicity between S-F and S-D.[4][5]
Experimental Protocols
1. Protocol: Determining Optimal this compound Concentration (Kill Curve)
This protocol helps determine the minimum concentration of this compound required to kill non-transfected/transduced mammalian cells.
-
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound (or nourseothricin) stock solution
-
Multi-well tissue culture plates (e.g., 24-well or 96-well)
-
Trypan blue solution and a hemocytometer or automated cell counter
-
-
Procedure:
-
Seed your cells in a multi-well plate at a density that allows for 30-50% confluency the next day.
-
The following day, prepare a series of dilutions of this compound in complete culture medium. A typical starting range for nourseothricin is 50-1000 µg/mL, but this may vary depending on the cell line. Include a "no antibiotic" control.
-
Replace the medium in each well with the medium containing the different concentrations of this compound.
-
Incubate the cells under standard conditions.
-
Observe the cells daily for signs of cell death.
-
Replace the medium with freshly prepared selection medium every 2-3 days.
-
After 7-10 days, determine the cell viability in each well using a method such as Trypan Blue exclusion.
-
The optimal concentration for selection is the lowest concentration that results in 100% cell death.
-
2. Protocol: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Materials:
-
Cells cultured in a 96-well plate
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated controls.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
3. Protocol: LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Materials:
-
Cells cultured in a 96-well plate
-
This compound at various concentrations
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the desired incubation period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents.
-
Incubate as recommended in the kit protocol.
-
Measure the absorbance at the specified wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control samples.
-
4. Protocol: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Visualizations
Caption: Mechanism of this compound-Induced Cytotoxicity in Mammalian Cells.
Caption: Troubleshooting Workflow for High this compound Cytotoxicity.
Caption: Postulated Intrinsic Apoptosis Pathway in this compound Cytotoxicity.
References
- 1. goldbio.com [goldbio.com]
- 2. Nourseothricin - Wikipedia [en.wikipedia.org]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. altogenlabs.com [altogenlabs.com]
Nourseothricin Stability in Culture Medium: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the stability of Nourseothricin (NTC) in culture medium.
Frequently Asked Questions (FAQs)
Q1: How long is a Nourseothricin stock solution stable?
A1: The stability of a Nourseothricin stock solution depends on the storage temperature. Aqueous stock solutions can be stored at 4°C for up to 4 weeks without a detectable loss in activity.[1][2] For long-term storage, it is recommended to keep aliquots at -20°C or lower, where they remain stable for 6 months to a year.[2][3][4]
Q2: How stable is Nourseothricin in my culture medium during an experiment?
A2: Nourseothricin is highly stable under typical culture conditions. It retains over 90% of its activity after one week in a cultivation environment.[4][5] This makes it suitable for long-term selection experiments.[4][5]
Q3: What factors can lead to the degradation of Nourseothricin in my culture medium?
A3: Nourseothricin is a robust antibiotic. However, its stability can be affected by:
-
High pH: Exposure to a pH greater than 12 will chemically inactivate Nourseothricin within 3 hours.[2]
-
Enzymatic Inactivation: In the presence of cells expressing the Nourseothricin N-acetyltransferase (NAT) enzyme, the antibiotic will be inactivated.[6][7][8] This enzyme is the product of resistance genes like nat (B4201923) or sat.
Q4: Is Nourseothricin sensitive to temperature fluctuations?
A4: Nourseothricin solutions demonstrate significant thermal stability. They are stable at temperatures up to 75°C, even after 24 hours of heat treatment, showing no significant loss of activity.[9][10]
Q5: What is the optimal pH range for Nourseothricin stability?
A5: Nourseothricin solutions are stable across a broad pH range of 2 to 8 for over seven days at 26°C.[9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Selection is not working; non-resistant cells are growing. | 1. Incorrect Nourseothricin concentration: The concentration may be too low for the specific cell type. 2. Degraded Nourseothricin stock: The stock solution may have been stored improperly or for too long. 3. High cell density: A high initial cell density can sometimes overcome the antibiotic's effect. | 1. Perform a kill curve to determine the optimal Nourseothricin concentration for your cell line. 2. Prepare a fresh stock solution of Nourseothricin. 3. Ensure you are plating cells at the recommended density for selection. |
| Resistant colonies are growing slowly or dying. | 1. Nourseothricin concentration is too high: Even resistant cells can be stressed by excessively high concentrations. 2. Incomplete integration or expression of the resistance gene. | 1. Titrate down the concentration of Nourseothricin to the minimum effective level determined by your kill curve. 2. Verify the integration and expression of the nat or sat resistance gene in your cells. |
| Inconsistent results between experiments. | 1. Inconsistent preparation of Nourseothricin working solutions. 2. Variability in cell plating density or culture conditions. 3. Use of different batches of Nourseothricin or media. | 1. Ensure accurate and consistent dilution of the stock solution for each experiment. 2. Standardize your experimental protocols for cell handling and culture conditions. 3. If possible, use the same lot of reagents for a series of related experiments. |
Data on Nourseothricin Stability
The following tables summarize the stability of Nourseothricin under various conditions.
Table 1: Stability of Nourseothricin Stock Solutions
| Storage Temperature | Duration | Activity Loss |
| 4°C | Up to 4 weeks | No detectable loss[1][2] |
| -20°C or lower | Up to 6 months | No detectable loss[2] |
| -20°C | Up to 1 year | Stable[4] |
| -80°C | Up to 6 months | Stable[3] |
Table 2: Stability of Nourseothricin Under Experimental Conditions
| Condition | Parameter | Duration | Stability/Activity |
| Cultivation Conditions | Temperature and media | 1 week | >90% activity retained[4][5] |
| Temperature | 75°C | 24 hours | Stable[9][10] |
| pH | 2-8 | >7 days | Stable at 26°C[9][10] |
| High pH | >12 | 3 hours | Inactivated[2] |
Experimental Protocols
Preparation of Nourseothricin Stock Solution (100 mg/mL)
-
Weighing: Accurately weigh out the desired amount of Nourseothricin sulfate (B86663) powder.
-
Dissolving: Dissolve the powder in sterile, nuclease-free water to a final concentration of 100 mg/mL. Nourseothricin is highly soluble in water.[6]
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter.[1][4]
-
Aliquoting and Storage: Dispense the sterilized stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use or at 4°C for short-term use.[1][2]
Protocol: Assessing Nourseothricin Stability in Culture Medium
This protocol outlines a method to verify the stability and activity of Nourseothricin in your specific culture medium over time.
-
Prepare Nourseothricin-Containing Medium: Add Nourseothricin from your stock solution to your culture medium to the desired final working concentration.
-
Incubation: Incubate the Nourseothricin-containing medium under your standard cell culture conditions (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 1, 3, 5, and 7 days). Include a control of medium without Nourseothricin.
-
Bioassay: At each time point, test the activity of the incubated medium.
-
Plate your non-resistant parental cell line at a low density.
-
Replace the standard medium with the incubated Nourseothricin-containing medium from each time point.
-
Culture the cells for 48-72 hours.
-
-
Analysis: Assess cell viability using a suitable method (e.g., MTS assay, trypan blue exclusion, or visual inspection for cell death).[11] Compare the killing efficiency of the medium from different time points. A stable antibiotic will show similar levels of cell death across all time points.
Visualizations
Caption: Workflow for assessing the stability of Nourseothricin in culture medium over time.
Caption: Decision tree for troubleshooting common issues in Nourseothricin selection experiments.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. goldbio.com [goldbio.com]
- 5. goldbio.com [goldbio.com]
- 6. Nourseothricin - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. interchim.fr [interchim.fr]
- 9. jenabioscience.com [jenabioscience.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Nourseothricin N-Acetyl Transferase: A Positive Selection Marker for Mammalian Cells | PLOS One [journals.plos.org]
appearance of satellite colonies during Nourseothricin selection
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the appearance of unexpected colonies during Nourseothricin (NTC) selection.
Frequently Asked Questions (FAQs)
Q1: I am seeing small colonies surrounding my primary colonies on Nourseothricin plates. Are these satellite colonies?
A1: The classic formation of satellite colonies, commonly observed with antibiotics like ampicillin, is due to the secretion of a resistance enzyme (e.g., β-lactamase) by the transformed cells. This enzyme degrades the antibiotic in the surrounding medium, allowing non-transformed cells to grow in close proximity to the resistant colony.[1][2]
However, the resistance mechanism to Nourseothricin is different. The enzyme responsible for NTC resistance, Nourseothricin N-acetyltransferase (NAT), is located intracellularly and is not secreted.[3][4][5] Therefore, it does not inactivate the Nourseothricin in the surrounding medium. The appearance of small, background colonies during NTC selection is likely due to other factors, which are addressed in this guide.
Q2: What are the primary causes for the growth of unexpected colonies during Nourseothricin selection?
A2: The growth of non-transformed or weakly-resistant colonies, which may be mistaken for satellite colonies, during Nourseothricin selection can be attributed to several factors:
-
Suboptimal Nourseothricin Concentration: The concentration of NTC may be too low to effectively kill all non-transformed cells.
-
Nourseothricin Degradation: Although Nourseothricin is a stable antibiotic, improper storage or handling could potentially lead to reduced activity.[4]
-
High Cell Density on Plates: Plating an excessively high number of cells can lead to a dense lawn where some non-transformed cells may survive and form small colonies.
-
Uneven Antibiotic Distribution: If the Nourseothricin is not thoroughly mixed into the agar (B569324) medium, it can result in areas with lower antibiotic concentrations, permitting the growth of non-transformed cells.
-
Spontaneous Resistance: Although less common, spontaneous mutations conferring resistance to Nourseothricin can occur.
Q3: How can I optimize my Nourseothricin concentration to prevent the growth of background colonies?
A3: The optimal concentration of Nourseothricin is highly dependent on the specific organism and cell line being used.[2][6] It is crucial to perform a kill curve experiment to determine the minimum concentration of NTC that effectively kills all non-transformed cells within a specific timeframe. This ensures a stringent selection without being overly toxic to your transformed cells.
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions when encountering unexpected colony growth during Nourseothricin selection.
| Issue | Potential Cause | Recommended Solution |
| Appearance of small, non-transformed colonies | Suboptimal Nourseothricin Concentration: The concentration of NTC in the plates is too low. | Perform a kill curve to determine the optimal Nourseothricin concentration for your specific cell type. Increase the NTC concentration in your selection plates based on the kill curve results. |
| Degraded Nourseothricin Stock: The antibiotic stock solution has lost its potency due to improper storage or handling. | Prepare a fresh stock solution of Nourseothricin. Store the stock solution at -20°C for long-term storage and at 4°C for short-term use (up to 4 weeks).[7] | |
| Uneven Distribution of Nourseothricin in Agar: The antibiotic was not mixed thoroughly into the molten agar before pouring the plates. | Ensure the molten agar has cooled to approximately 50-55°C before adding Nourseothricin. After adding the antibiotic, swirl the flask gently but thoroughly to ensure even distribution before pouring the plates. | |
| High Plating Density: Too many cells were plated, leading to incomplete killing of non-transformed cells. | Reduce the number of cells plated. If necessary, perform serial dilutions of your transformation mixture before plating. | |
| High background of colonies across the plate | Incorrect Nourseothricin Concentration Used: The concentration used is significantly lower than the required inhibitory concentration for the organism. | Consult literature for recommended Nourseothricin concentrations for your specific organism and perform a kill curve to confirm the optimal concentration.[8] |
| Contamination of Plates or Reagents: The growth medium, plates, or other reagents may be contaminated with resistant organisms. | Use fresh, sterile reagents and plates. Practice aseptic techniques throughout the experimental workflow. | |
| No colonies (or very few colonies) after selection | Nourseothricin Concentration is Too High: The concentration of NTC is toxic to the transformed cells. | Perform a kill curve to determine the optimal balance between killing non-transformed cells and maintaining the viability of transformed cells. Titrate down the NTC concentration. |
| Inefficient Transformation: The transformation procedure was not successful. | Include positive and negative controls in your transformation experiment. Optimize your transformation protocol. |
Experimental Protocols
Nourseothricin Kill Curve Protocol
A kill curve is essential to determine the optimal concentration of Nourseothricin for selecting your specific cell line.
Materials:
-
Your untransformed host cell line
-
Complete growth medium
-
Nourseothricin (NTC) stock solution
-
24-well or 96-well cell culture plates
-
Incubator with appropriate conditions (e.g., 37°C, 5% CO₂)
Methodology:
-
Cell Plating: Seed your untransformed cells into the wells of a multi-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
Antibiotic Addition: The following day, replace the medium with fresh medium containing a range of Nourseothricin concentrations. It is recommended to test a broad range (e.g., 0, 25, 50, 100, 200, 400, 800 µg/mL). Include a "no antibiotic" control.
-
Incubation and Observation: Incubate the plates under standard conditions. Observe the cells daily for signs of cell death (e.g., rounding, detachment, lysis).
-
Medium Replacement: Replace the medium with fresh medium containing the corresponding Nourseothricin concentrations every 2-3 days.
-
Determine Minimum Inhibitory Concentration (MIC): After 7-14 days (depending on the cell line's growth rate), identify the lowest concentration of Nourseothricin that results in complete cell death. This is your optimal concentration for selection.
Visualizations
Logical Relationship of Troubleshooting Nourseothricin Selection Issues
Caption: Troubleshooting workflow for unexpected colonies in Nourseothricin selection.
Nourseothricin Mechanism of Action and Resistance
Caption: Nourseothricin's intracellular mechanism of action and resistance.
References
Technical Support Center: Determining the Minimal Inhibitory Concentration (MIC) of Streptothricin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Streptothricin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during minimal inhibitory concentration (MIC) determination experiments.
Frequently Asked Questions (FAQs)
Q1: What is the minimal inhibitory concentration (MIC) and why is it important for this compound?
The Minimal Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent, in this case, this compound, that prevents the visible growth of a microorganism after a specific incubation period.[1] Determining the MIC is a fundamental method to quantify the in vitro activity of an antibiotic against a particular bacterial strain.[1] This quantitative result is crucial for understanding the potency of this compound and for comparing its activity against different bacteria.
Q2: What is the primary method for determining the MIC of this compound?
The broth microdilution method is a standard and widely accepted technique for determining the MIC of antimicrobial agents.[1] This method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the plates are examined for visible bacterial growth to determine the lowest concentration of this compound that inhibited growth.
Q3: How should I prepare and store this compound for MIC testing?
This compound and its common form, Nourseothricin, are highly soluble in water.[2] For MIC testing, it is recommended to prepare a concentrated stock solution in sterile distilled water. This stock solution should be filter-sterilized and can be stored at 4°C for up to four weeks without a significant loss of activity. For longer-term storage, freezing at -20°C or below is recommended.
Q4: What are the key components of a typical this compound MIC assay?
A standard broth microdilution assay for this compound includes the following:
-
Test Wells: Containing varying concentrations of this compound, bacterial inoculum, and growth medium.
-
Growth Control: Wells with bacterial inoculum and growth medium but no this compound, to ensure the bacteria can grow under the assay conditions.
-
Sterility Control: Wells with growth medium only, to check for contamination.
-
Quality Control (QC) Strains: Wells inoculated with known bacterial strains (e.g., ATCC strains) to verify the accuracy and reproducibility of the test.
Q5: Which quality control (QC) strains should I use for this compound MIC testing?
Standard QC strains recommended by organizations like CLSI and EUCAST for general antimicrobial susceptibility testing should be used. These typically include:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
It is important to note that as of now, there are no officially published CLSI or EUCAST QC ranges specifically for this compound. Researchers should establish their own internal QC ranges by repeatedly testing these strains to ensure consistency and reproducibility of their results.
Experimental Protocols
Broth Microdilution Method for this compound MIC Determination
This protocol outlines the general steps for performing a broth microdilution MIC assay for this compound.
1. Preparation of this compound Stock Solution:
- Prepare a stock solution of this compound at a concentration of 1280 µg/mL in sterile distilled water.
- Filter-sterilize the stock solution using a 0.22 µm syringe filter.
2. Preparation of Serial Dilutions:
- In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range (e.g., 0.25 to 128 µg/mL).
3. Inoculum Preparation:
- Prepare a bacterial suspension from 3-5 colonies grown overnight on a non-selective agar (B569324) plate.
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
4. Inoculation and Incubation:
- Inoculate each well of the microtiter plate with the prepared bacterial suspension.
- Include growth control, sterility control, and QC strain wells.
- Incubate the plate at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- After incubation, visually inspect the wells for turbidity.
- The MIC is the lowest concentration of this compound at which there is no visible growth.
Data Presentation
Table 1: Sample MIC Data for Different Forms of this compound
| Organism Group | Antibiotic Form | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Carbapenem-Resistant Enterobacterales (CRE) | This compound F | 2 | 4 | 1 - 4 |
| Carbapenem-Resistant Enterobacterales (CRE) | This compound D | 0.25 | 0.5 | 0.25 - 2 |
| Acinetobacter baumannii | Nourseothricin | 2 | 32 | <0.125 - 64 |
Note: Data is illustrative and compiled from research findings. MIC values can vary between studies and specific isolates.
Table 2: Recommended Quality Control Strains for this compound MIC Testing
| QC Strain | ATCC Number | Rationale for Use | Expected MIC Range (µg/mL) |
| Escherichia coli | 25922 | Gram-negative control | Establish internally |
| Staphylococcus aureus | 29213 | Gram-positive control | Establish internally |
| Pseudomonas aeruginosa | 27853 | Non-fermenting Gram-negative control | Establish internally |
As official QC ranges for this compound are not yet established by CLSI or EUCAST, it is crucial to determine and monitor internal laboratory QC ranges.
Troubleshooting Guides
Problem 1: Inconsistent MIC results between replicates or experiments.
-
Possible Cause: Inconsistent inoculum density.
-
Solution: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before dilution. Prepare the inoculum fresh for each experiment.
-
-
Possible Cause: Improper preparation or degradation of this compound stock solution.
-
Solution: Verify the correct preparation and storage of the this compound stock. Prepare fresh stock solutions regularly.
-
-
Possible Cause: Variation in media composition, particularly cation concentration.
-
Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) to ensure consistency. Check the pH of the media, as the activity of some aminoglycosides can be pH-dependent.
-
Problem 2: No bacterial growth in the growth control wells.
-
Possible Cause: The bacterial inoculum was not viable or was prepared at too low a concentration.
-
Solution: Use a fresh culture to prepare the inoculum. Verify the inoculum preparation procedure.
-
-
Possible Cause: The growth medium is contaminated or improperly prepared.
-
Solution: Use a new batch of media and ensure proper sterilization procedures were followed.
-
Problem 3: Growth observed in the sterility control wells.
-
Possible Cause: Contamination of the growth medium, reagents, or microtiter plate.
-
Solution: Discard the contaminated materials and repeat the assay with fresh, sterile components. Review aseptic techniques.
-
Problem 4: "Trailing" or "Skipped" wells are observed.
-
Possible Cause: "Trailing" refers to reduced but still visible growth over a range of concentrations, making the endpoint difficult to determine. "Skipped" wells show no growth at a lower concentration but growth at a higher one.
-
Solution: For trailing, it is often recommended to read the endpoint as the lowest concentration that causes a significant reduction in growth (e.g., 80% reduction) compared to the growth control. Skipped wells are often due to technical errors such as splashing between wells or improper dilution and should be repeated.
-
Visualizations
Caption: Workflow for Determining this compound MIC.
Caption: Troubleshooting Inconsistent this compound MIC Results.
References
degradation of Streptothricin under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Streptothricin under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways for this compound?
A1: The primary degradation pathways for this compound are enzymatic and chemical hydrolysis. One major route of inactivation involves the hydrolysis of the streptolidine (B1256088) lactam ring. Another key mechanism is the acetylation of the β-lysine moiety, which is an enzymatic resistance mechanism observed in bacteria.[1]
Q2: How does pH affect the stability of this compound?
A2: While specific quantitative data on the effect of a wide range of pH values on this compound is limited, it is known that the hydrolysis of its lactam ring can be influenced by pH. For instance, this compound F has been handled in acidic solutions at pH 2, suggesting some stability under these conditions for short periods. For comparison, the related aminoglycoside, streptomycin (B1217042), shows an increasing half-life (greater stability) with increasing pH in soil, but is more susceptible to degradation in acidic and basic environments in aqueous solutions.
Q3: What is the impact of temperature on this compound degradation?
Q4: Are there any known degradation products of this compound?
A4: Yes, the hydrolysis of the streptolidine lactam ring results in the formation of this compound acids, which have significantly lower antimicrobial activity.[1]
Q5: What analytical methods are suitable for monitoring this compound degradation?
A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for separating and identifying this compound and its degradation products. These methods allow for the quantification of the parent compound and the characterization of its degradants.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound activity in solution | - pH instability: The pH of your solution may be outside the optimal stability range for this compound, leading to hydrolysis of the lactam ring. - Temperature degradation: The solution may have been stored at too high a temperature or for an extended period at room temperature. - Enzymatic degradation: If working with biological samples, bacterial enzymes such as acetyltransferases could be inactivating the this compound. | - Buffer your solution to a pH where this compound is most stable (preliminary studies suggest near-neutral to slightly acidic pH may be preferable). - Store stock solutions at recommended low temperatures (e.g., -20°C or -80°C) and minimize time at room temperature. Prepare fresh working solutions for experiments. - If contamination is suspected, filter-sterilize your solutions. When working with cell cultures, be aware of potential enzymatic inactivation by the organisms. |
| Inconsistent results in stability studies | - Inconsistent storage conditions: Fluctuations in temperature or pH can lead to variable degradation rates. - Analytical variability: Issues with the HPLC or LC-MS method, such as column degradation or inconsistent sample preparation. | - Ensure precise control and monitoring of temperature and pH throughout the experiment. Use calibrated equipment. - Validate your analytical method for linearity, precision, and accuracy. Use an internal standard to account for variations in sample processing and injection volume. |
| Appearance of unexpected peaks in chromatograms | - Formation of degradation products: The new peaks likely correspond to degradation products of this compound. | - Use LC-MS to identify the mass of the unknown peaks and compare them to the expected masses of known degradation products, such as this compound acids. |
Quantitative Data on Antibiotic Degradation
Table 1: Half-life of Streptomycin in Soil at Different pH and Temperature Conditions
| Temperature (°C) | pH | Half-life (days) |
| 1.8 | 5.5 | Data not specified |
| 1.8 | 6.8 | Data not specified |
| 1.8 | 7.4 | Data not specified |
| 23.0 | 5.5 | 22.1 |
| 23.0 | 6.8 | 25.6 |
| 23.0 | 7.4 | Data not specified |
| 31.2 | 5.5 | Data not specified |
| 31.2 | 6.8 | Data not specified |
| 31.2 | 7.4 | Data not specified |
Data adapted from a study on the biodegradation of streptomycin in soil and should be considered as a comparative reference only.[2]
Experimental Protocols
Protocol: Accelerated Stability Study of this compound in Aqueous Solution
Objective: To evaluate the stability of this compound at different pH values and temperatures.
Materials:
-
This compound standard
-
Sterile, purified water (HPLC grade)
-
Buffer solutions (e.g., phosphate, citrate) at various pH values (e.g., 4, 7, 9)
-
Temperature-controlled incubators or water baths
-
HPLC or LC-MS system
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in sterile, purified water.
-
Preparation of Test Solutions: Dilute the stock solution with the appropriate buffer to achieve the desired final concentration in separate volumetric flasks for each pH to be tested.
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot from each test solution for analysis by HPLC or LC-MS to determine the initial concentration.
-
Incubation: Aliquot the remaining test solutions into sealed vials for each time point and temperature condition to be tested (e.g., 25°C, 40°C, 60°C). Place the vials in the respective temperature-controlled environments.
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial for each condition and analyze the concentration of this compound using the validated HPLC or LC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Determine the degradation rate constant (k) and the half-life (t½) for each condition.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a this compound stability study.
References
overcoming high background in Nourseothricin selection plates
This guide provides troubleshooting advice and frequently asked questions to help researchers overcome high background issues when using Nourseothricin (NTC) for selection in various organisms.
Frequently Asked Questions (FAQs)
Q1: What is Nourseothricin and how does it work?
Nourseothricin (NTC) is a streptothricin-class aminoglycoside antibiotic.[1][2] It functions by inhibiting protein synthesis, which leads to miscoding and ultimately cell death in susceptible organisms.[1][2][3] NTC is a mixture of several related compounds, primarily streptothricins D and F.[2][3] Resistance to NTC is conferred by the expression of a Nourseothricin N-acetyltransferase (NAT) enzyme, encoded by genes such as sat or nat.[1][4] This enzyme inactivates NTC by acetylating the β-amino group of its β-lysine residue.[1][2]
Q2: Why am I seeing a high number of background colonies on my selection plates?
High background in Nourseothricin selection can be caused by several factors:
-
Suboptimal NTC Concentration: The concentration of NTC may be too low to effectively kill all non-resistant cells.[5]
-
NTC Degradation: Although generally stable, improper storage or handling of NTC solutions can lead to reduced activity.[1][4][6]
-
High Cell Density: Plating cells at too high a density can lead to the formation of satellite colonies, where non-resistant cells are shielded from the antibiotic by resistant colonies.[5]
-
Insufficient Incubation Time: The selection period may not be long enough to eliminate all non-transformed cells.
-
Presence of Satellite Colonies: These are small colonies of non-resistant cells that grow in the vicinity of a large, resistant colony that is breaking down the antibiotic locally.[5]
Q3: What are satellite colonies and how can I prevent them?
Satellite colonies are small colonies of non-resistant cells that grow around a larger, antibiotic-resistant colony.[5] The resistant colony can locally deplete the antibiotic in the surrounding medium, allowing sensitive cells to survive and grow.[5] To prevent satellite colonies:
-
Ensure the NTC concentration is optimal.
-
Avoid excessively long incubation times for your plates.[5]
-
Use fresh selection plates.
-
Ensure even distribution of NTC in the agar (B569324) medium.[5]
Q4: How stable is Nourseothricin in solution and on plates?
Nourseothricin is a highly stable antibiotic.[1][4]
-
Powder: Can be stored for 10 years at 4°C or for 2 years at 20°C.[7]
-
Solutions: Aqueous solutions are stable for at least 2 years at 4°C.[1] Stock solutions can be stored at 4°C for up to 4 weeks without a noticeable loss of activity; for longer-term storage, freezing at -20°C is recommended.[6] NTC solutions are also stable over a wide pH range (2-8) and at temperatures up to 75°C for 24 hours.[4] It retains over 90% of its activity after one week under typical cultivation conditions.[3]
Troubleshooting Guides
Issue 1: High Background of Non-Transformed Cells
If you are observing a lawn of cells or a high number of colonies on your negative control plate, follow these steps:
-
Optimize NTC Concentration with a Kill Curve: This is the most critical step. The sensitivity to NTC varies significantly between different cell types and organisms.[] A kill curve experiment will determine the minimum concentration of NTC required to kill all non-transformed cells within a specific timeframe.[][9]
-
Verify NTC Stock Solution:
-
Check Plate Preparation:
-
Increase Incubation Time: It's possible that the non-transformed cells are slow-growing and require a longer exposure to NTC to be effectively killed. Monitor your plates for a longer duration.
Issue 2: Presence of Satellite Colonies
If you observe small colonies surrounding larger, well-established colonies, you are likely dealing with satellite colonies.
-
Increase NTC Concentration: A slightly higher concentration of NTC can help to overcome the localized depletion of the antibiotic around resistant colonies.
-
Reduce Incubation Time: Prolonged incubation can increase the likelihood of satellite colony formation.[5] Pick your positive colonies as soon as they are large enough to handle.
-
Re-streak Positive Colonies: To ensure you have a pure clonal population, pick a well-isolated resistant colony and re-streak it onto a fresh selection plate.
Experimental Protocols
Protocol: Nourseothricin Kill Curve for Mammalian Cells
This protocol is essential for determining the optimal NTC concentration for your specific cell line.[][9]
Materials:
-
Your mammalian cell line of interest
-
Complete culture medium
-
Nourseothricin (NTC) stock solution
-
24-well or 96-well tissue culture plates
-
Trypsin or cell scraper
-
MTT assay or cell counter for viability assessment
Procedure:
-
Cell Plating:
-
Harvest healthy, logarithmically growing cells.[]
-
Plate the cells in a 24-well or 96-well plate at a density that allows them to reach approximately 50-80% confluency the next day.[]
-
-
NTC Addition:
-
The following day, prepare a series of dilutions of NTC in your complete culture medium. A good starting range for many mammalian cell lines is 50-1000 µg/mL.[4]
-
Remove the old medium from the cells and replace it with the medium containing the different NTC concentrations. Include a "no antibiotic" control. It is recommended to perform each concentration in triplicate.
-
-
Incubation and Observation:
-
Incubate the plates under standard conditions (e.g., 37°C, 5% CO2).
-
Replace the selective medium every 2-3 days.[9]
-
Observe the cells daily under a microscope to monitor cell death.
-
-
Determining the Optimal Concentration:
-
After 7-14 days (depending on the growth rate of your cells), assess cell viability using an MTT assay or by cell counting.[]
-
The optimal NTC concentration is the lowest concentration that results in 100% cell death in the desired timeframe (typically 7-10 days).[9]
-
Data Presentation
Table 1: Recommended Nourseothricin Concentrations for Various Organisms
| Organism Group | Species | Recommended Selection Concentration (µg/mL) |
| Bacteria | Escherichia coli | 50[6][7] |
| Agrobacterium tumefaciens | 100[7][10] | |
| Bacillus subtilis | 50[7][10] | |
| Staphylococcus aureus | 50[7][10] | |
| Yeast | Saccharomyces cerevisiae | 25-200[4] |
| Pichia pastoris | 50-200[4] | |
| Candida albicans | 200-450[4] | |
| Kluyveromyces lactis | 50-100[4] | |
| Mammalian Cells | HEK293T | 25[4] |
| U2OS | 25[4] | |
| BT549 | 25[4] | |
| HMEC | 50[4] | |
| A2780 | 75[4] | |
| Protozoa | Leishmania sp. | >100[6] |
| Plants | Arabidopsis thaliana | 100[6] |
Visualizations
Caption: Workflow for determining the optimal Nourseothricin concentration via a kill curve experiment.
Caption: Logical relationships for troubleshooting high background in Nourseothricin selection.
References
- 1. Nourseothricin - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. goldbio.com [goldbio.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. goldbio.com [goldbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. interchim.fr [interchim.fr]
- 9. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 10. researchgate.net [researchgate.net]
storage conditions to maintain Streptothricin stock solution activity
This technical support center provides guidance on the proper storage, handling, and troubleshooting of Streptothricin stock solutions to ensure the integrity and activity of the antibiotic for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The recommended solvent for preparing a this compound stock solution is sterile distilled water.[1] this compound is highly soluble in water, reaching concentrations of up to 1 g/mL.
Q2: What is a typical concentration for a this compound stock solution?
A2: A common and recommended concentration for a this compound stock solution is 200 mg/mL.[1]
Q3: How should I sterilize the this compound stock solution?
A3: After dissolving the this compound powder in sterile water, the stock solution should be sterilized by filtration through a 0.22 µm filter.
Q4: What are the recommended storage temperatures for a this compound stock solution?
A4: For short-term storage, the stock solution can be kept at 4°C for up to 4 weeks without a noticeable loss of activity.[1] For long-term storage, it is highly recommended to store aliquots at -20°C or lower.[1]
Q5: How long can I store the this compound stock solution?
A5: When stored at -20°C, the stock solution is stable for at least 12 months. As a crystalline salt, this compound is stable for 10 years at 4°C and 2 years at 20°C.[1] In solution, it is reported to be stable for 2 years at 4°C.[2]
Q6: At what pH is the this compound solution stable?
A6: Nourseothricin (a mixture of Streptothricins) solutions are stable at a pH range of 2-8 for over 7 days at 26°C.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of Antibiotic Activity | Improper storage temperature. | Always store stock solutions at -20°C for long-term use and at 4°C for short-term use. Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Incorrect pH of the medium. | Ensure the pH of your culture medium is within the stable range for this compound (pH 2-8).[3] | |
| Presence of inactivating enzymes. | The resistance to Nourseothricin is conferred by the sat, stat, or nat (B4201923) marker genes, which encode for the Nourseothricin N-acetyltransferase. This enzyme inactivates the antibiotic. Ensure your selected cells do not harbor a resistance gene if you are not performing a selection experiment. | |
| Extended incubation at high temperatures. | While this compound solutions are stable at temperatures up to 75°C for 24 hours, prolonged incubation at elevated temperatures in culture can lead to degradation.[3] Prepare fresh media with the antibiotic for long-term experiments. | |
| Precipitation in Stock Solution | Concentration is too high. | While this compound is highly soluble, ensure it is completely dissolved before filter sterilization. If precipitation occurs upon cooling, gently warm the solution to redissolve. |
| Contamination. | Microbial growth can cause turbidity and precipitation. Visually inspect the solution and if contamination is suspected, discard the solution and prepare a fresh, sterile stock. | |
| No Selection of Transformed Cells | Sub-optimal antibiotic concentration. | The effective concentration of this compound can vary between cell types. Perform a kill curve experiment to determine the optimal concentration for your specific cell line. For E. coli, a typical working concentration is 50 µg/mL.[1] |
| Inactive antibiotic. | Test the activity of your stock solution using a susceptible control strain (see Experimental Protocols section). |
Quantitative Data on Storage and Stability
| Parameter | Condition | Stability/Activity | Reference |
| Storage Temperature (Powder) | 4°C | Stable for 10 years | [1] |
| 20°C | Stable for 2 years | [1] | |
| Storage Temperature (Solution) | 4°C | Stable for up to 4 weeks with no detectable loss in activity. | [1] |
| 4°C | Stable for 2 years. | [2] | |
| -20°C | Stable for at least 12 months. | ||
| Temperature Stability (Solution) | Up to 75°C | Stable for 24 hours. | [3] |
| pH Stability (Solution) | pH 2-8 | Stable for >7 days at 26°C. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (200 mg/mL)
Materials:
-
This compound sulfate (B86663) powder
-
Sterile, distilled water
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Weigh the desired amount of this compound sulfate powder under sterile conditions.
-
Add the appropriate volume of sterile, distilled water to achieve a final concentration of 200 mg/mL.
-
Vortex or gently swirl the vial until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach the sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into sterile microcentrifuge tubes or cryovials.
-
Label the aliquots with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against E. coli
Materials:
-
This compound stock solution (e.g., 10 mg/mL, diluted from the 200 mg/mL stock)
-
Susceptible E. coli strain (e.g., DH5α)
-
Luria-Bertani (LB) broth
-
Sterile 96-well microtiter plate
-
Spectrophotometer
-
Incubator at 37°C
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of E. coli into 5 mL of LB broth and incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD600) of approximately 0.01 (corresponds to ~1 x 10^7 CFU/mL).
-
-
Prepare Serial Dilutions of this compound:
-
Add 100 µL of LB broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the 10 mg/mL this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no antibiotic).
-
-
Inoculate the Plate:
-
Add 100 µL of the diluted E. coli culture to each well (wells 1-12). This will bring the final volume in each well to 200 µL and halve the antibiotic concentration.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours with shaking.
-
-
Determine MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of E. coli.
-
Alternatively, the OD600 of each well can be read using a plate reader to determine the concentration at which bacterial growth is inhibited.
-
Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Troubleshooting workflow for loss of this compound activity.
References
Technical Support Center: Optimizing Streptothricin Selection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of cell density on Streptothricin selection efficiency. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the generation of stable cell lines using this compound-based selection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for cell selection?
This compound is an aminoglycoside antibiotic. Its selection agent, often available commercially as Nourseothricin (NTC), is a mixture of streptothricins D and F. It functions by inhibiting protein synthesis in both prokaryotic and eukaryotic cells, leading to cell death.[1][2] Resistance to this compound is conferred by the Nourseothricin N-acetyl transferase (NAT) gene, which inactivates the antibiotic, allowing for the selection of successfully transfected or transduced cells harboring this resistance marker.[3]
Q2: Why is cell density a critical factor for successful this compound selection?
Cell density is a crucial parameter for several reasons:
-
Antibiotic Efficacy: Antibiotics like this compound are most effective on metabolically active and dividing cells. At very high densities, when cells approach confluence, they may enter a state of reduced proliferation, making them less susceptible to the antibiotic's cytotoxic effects.[4]
-
Nutrient and Antibiotic Availability: In densely packed cultures, the availability of nutrients and the effective concentration of this compound per cell can be diminished, potentially leading to incomplete selection.
-
Contact Inhibition: High cell confluence can trigger contact inhibition, altering cellular physiology and gene expression, which may interfere with the selection process.[4]
Q3: What is the ideal cell confluency to begin this compound selection?
For adherent cells, it is generally recommended to start antibiotic selection when the cells are at a low to moderate confluency, typically around 20-50%.[5] This ensures that the cells are in a logarithmic growth phase and are actively dividing. Avoid letting the cells become fully confluent before or during the selection process.
Q4: Can I add this compound immediately after transfection?
It is advisable to wait 24 to 48 hours after transfection before adding this compound to the culture medium. This allows the cells to recover from the transfection procedure and to begin expressing the NAT resistance gene.
Q5: How long does this compound selection typically take?
The duration of selection can vary depending on the cell line and the concentration of this compound used. Generally, complete selection of untransfected cells can take anywhere from 3 to 14 days.[5] It is essential to monitor the cells regularly and replace the selection medium every 2-3 days to maintain the antibiotic's potency.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| All cells, including the transfected ones, are dying. | 1. This compound concentration is too high. 2. Insufficient expression of the NAT resistance gene. 3. Selection started too soon after transfection. | 1. Perform a kill curve to determine the optimal, lowest effective concentration for your specific cell line. 2. Verify the integrity of your expression vector and the NAT gene sequence. 3. Allow at least 24-48 hours for recovery and gene expression post-transfection before adding the antibiotic. |
| Untransfected control cells are not dying. | 1. This compound concentration is too low. 2. Cells were plated at too high a density and became confluent. 3. The this compound stock solution has degraded. | 1. Re-evaluate the optimal concentration with a new kill curve experiment. 2. Ensure that cells are seeded at a lower density (20-50% confluency) to maintain active division. 3. Use a fresh aliquot of this compound and ensure proper storage. |
| A high number of "satellite" colonies appear. | Incomplete selection due to factors like high cell density or fluctuating antibiotic concentration. | Maintain a consistent selection pressure by regularly changing the medium with fresh this compound and avoid letting the cells become overly dense. |
| Selection is taking longer than expected. | 1. Sub-optimal this compound concentration. 2. The cell line is slow-growing. | 1. Consider slightly increasing the antibiotic concentration, based on your kill curve data. 2. Be patient with slow-growing cell lines and continue the selection for an extended period, ensuring regular media changes. |
Quantitative Data Summary
The optimal concentration of this compound (Nourseothricin) is highly dependent on the specific cell line. It is imperative to perform a kill curve for each new cell line and even for new lots of the antibiotic.
Table 1: Recommended Seeding Densities for Kill Curve Experiments
| Cell Type | Recommended Seeding Density (cells/mL) |
| Adherent Cells | 0.8 x 10⁵ - 3.0 x 10⁵[6] |
| Suspension Cells | 2.5 x 10⁵ - 5.0 x 10⁵[6] |
Table 2: General Concentration Ranges for Nourseothricin Selection
| Organism/Cell Line Category | Typical Selection Concentration (µg/mL) |
| Mammalian Cells (e.g., HEK293T, HMEC, U2OS) | 50 - 100[7] |
| Yeasts (e.g., S. cerevisiae, P. pastoris) | 50 - 200[2] |
| Gram-negative Bacteria (e.g., E. coli) | 50 - 100[2] |
| Gram-positive Bacteria (e.g., B. subtilis) | 50[2] |
| Plants (e.g., A. thaliana, O. sativa) | 50 - 200[2] |
Note: These are general ranges. The optimal concentration for your specific cell line must be determined experimentally.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Kill Curve)
This protocol is essential for identifying the minimum concentration of this compound required to kill all non-transfected cells within a reasonable timeframe.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound (Nourseothricin) stock solution
-
24-well or 96-well cell culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Plating: On Day 0, seed your cells into the wells of a 24-well plate at a density that will result in approximately 20-30% confluency the next day. For adherent cells, a typical range is 0.8 x 10⁵ to 2.5 x 10⁵ cells/mL.
-
Prepare Antibiotic Dilutions: On Day 1, prepare a series of dilutions of this compound in complete culture medium. A common range to test for mammalian cells is 0, 25, 50, 75, 100, 150, and 200 µg/mL.
-
Apply Selection Medium: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no antibiotic" control.
-
Incubation and Monitoring: Incubate the plate under standard conditions. Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
Medium Changes: Replace the selective medium every 2-3 days.
-
Determine Minimal Lethal Concentration: After 7-10 days, identify the lowest concentration of this compound that resulted in 100% cell death. This is the optimal concentration to use for your stable cell line selection experiments.
Protocol 2: Generating a Stable Cell Line with this compound Selection
Procedure:
-
Transfection: On Day 0, transfect your cells with the plasmid containing your gene of interest and the NAT resistance gene according to your established protocol.
-
Recovery: Culture the cells for 24-48 hours post-transfection in a non-selective medium to allow for cell recovery and expression of the resistance gene.
-
Initiate Selection: After the recovery period, passage the cells and re-plate them at a low density (20-30% confluency) in a larger culture vessel (e.g., 10 cm dish). Add the complete medium containing the pre-determined optimal concentration of this compound.
-
Maintain Selection: Continue to culture the cells in the selective medium, replacing it every 2-3 days. Significant cell death of non-transfected cells should be observed within the first few days.
-
Isolate Clones: After 1-2 weeks, distinct antibiotic-resistant colonies should become visible. At this point, you can isolate individual colonies using cloning cylinders or by limiting dilution to establish clonal cell lines.
-
Expansion: Expand the isolated clones in the selective medium to generate a sufficient stock of your stable cell line. It is advisable to maintain a low concentration of this compound in the culture medium for long-term maintenance.
Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: Workflow for a this compound kill curve experiment.
Caption: Logical relationship between cell density and selection efficiency.
References
- 1. goldbio.com [goldbio.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Nourseothricin N-Acetyl Transferase: A Positive Selection Marker for Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thrivebio.com [thrivebio.com]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. tools.mirusbio.com [tools.mirusbio.com]
- 7. jenabioscience.com [jenabioscience.com]
Technical Support Center: Screening for False Positives in Streptothricin Selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Streptothricin (commonly available as Nourseothricin) for selection and in screening for false positives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a selection agent?
This compound is an aminoglycoside antibiotic, with Nourseothricin (NTC) being a common, commercially available mixture of streptothricins C, D, E, and F.[1] Its mechanism of action involves the inhibition of protein synthesis by causing miscoding during mRNA translation.[2][3] Resistance to Nourseothricin is conferred by the this compound Acetyltransferase (SAT) gene, often designated as sat or nat (B4201923). This enzyme inactivates the antibiotic by acetylating the β-amino group of its β-lysine residue.[1][4]
Q2: What are the common causes of false positives in this compound selection?
False positives in this compound selection can arise from several factors:
-
Satellite Colonies: These are small colonies of non-resistant cells that grow in the immediate vicinity of a true resistant colony. The resistant colony secretes the SAT enzyme, which locally degrades the this compound, creating a zone of lower antibiotic concentration where sensitive cells can survive.[5][6]
-
Insufficient Antibiotic Concentration: If the concentration of this compound is too low, it may not be sufficient to kill all non-transformed cells, leading to a high background of false positives.[5]
-
Spontaneous Resistance: Although less common, spontaneous mutations can arise in the host organism's genome that confer resistance to this compound.
-
Degradation of Antibiotic: this compound, like any antibiotic, can degrade over time, especially if stored improperly or if plates are incubated for extended periods.[5]
Q3: What are "satellite colonies" and how can I avoid them?
Satellite colonies are a frequent source of false positives.[7] They are non-resistant cells that grow around a true resistant colony due to the local inactivation of the antibiotic by the secreted resistance enzyme.[6]
Troubleshooting Satellite Colonies:
-
Optimize Antibiotic Concentration: Ensure the this compound concentration is high enough to prevent the growth of non-resistant cells. Performing a kill curve is essential to determine the optimal concentration.[5][7]
-
Avoid Over-incubation: Do not incubate selection plates for longer than necessary (typically not exceeding 16-20 hours for bacteria).[7][8]
-
Plate at a Lower Density: Plating a lower density of cells can help to better isolate colonies and reduce the formation of satellite colonies.[8]
-
Use Fresh Plates: Prepare fresh antibiotic plates regularly, as the antibiotic can degrade over time.[6]
-
Pick Well-Isolated Colonies: When picking colonies for further analysis, choose large, well-isolated colonies and avoid picking any surrounding smaller colonies.[7]
Troubleshooting Guides
Problem: No colonies or very few colonies on the selection plate.
| Possible Cause | Recommended Solution |
| This compound concentration is too high. | Perform a kill curve to determine the optimal concentration for your specific cell type and experimental conditions. |
| Inefficient transformation/transfection. | Review and optimize your transformation/transfection protocol. Include a positive control to verify the efficiency of the procedure. |
| Degraded antibiotic stock. | Prepare a fresh stock solution of this compound. Ensure proper storage at -20°C.[5] |
| Incorrect antibiotic used. | Verify that the selectable marker in your plasmid confers resistance to this compound (sat or nat gene).[9] |
Problem: A high number of colonies, including many small ones (potential false positives).
| Possible Cause | Recommended Solution |
| This compound concentration is too low. | The antibiotic concentration is not sufficient to kill all non-resistant cells. Determine the minimal inhibitory concentration (MIC) through a kill curve and use a concentration slightly above it.[5][10] |
| Presence of satellite colonies. | See the FAQ on avoiding satellite colonies. This is a common issue with antibiotics that are inactivated by a secreted enzyme.[5][7] |
| Degraded antibiotic on the plate. | The antibiotic in the plates may have degraded due to prolonged storage or excessive incubation time. Use freshly prepared plates and avoid long incubation periods.[6][8] |
| Contamination. | Ensure aseptic techniques are followed throughout the experimental process to prevent contamination with other resistant organisms. |
Data Presentation
Table 1: Recommended Nourseothricin (this compound) Working Concentrations for Various Organisms
| Organism Category | Species/Cell Line | Minimal Inhibitory Concentration (MIC) (µg/mL) | Recommended Selection Concentration (µg/mL) |
| Gram-negative Bacteria | Escherichia coli | 2-12 | 50 |
| Agrobacterium tumefaciens | - | 100 | |
| Pseudomonas aeruginosa | 50 | 100 | |
| Gram-positive Bacteria | Bacillus subtilis | 5 | 50 |
| Staphylococcus aureus | 2-12 | 50 | |
| Yeast | Saccharomyces cerevisiae | 25 | 50-200 |
| Pichia pastoris | - | 50-200 | |
| Schizosaccharomyces pombe | 40 | 90-100 | |
| Mammalian Cells | HEK293 | <25 | 50 |
| U2OS | - | 50 | |
| A2780 | - | 75 | |
| Plants | Arabidopsis thaliana | 20 | 50-200 |
| Oryza sativa (Rice) | 20 | 200 |
Data compiled from Jena Bioscience and GoldBio product information.[2][3][4][11][12] The optimal concentration can vary depending on the specific strain, vector, and experimental conditions. It is highly recommended to perform a kill curve to determine the ideal concentration for your system.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via Kill Curve
A kill curve is a dose-response experiment to determine the minimum antibiotic concentration required to kill all non-resistant cells within a specific timeframe.[13]
Materials:
-
Non-transformed/non-transfected host cells
-
Appropriate liquid culture medium
-
This compound (Nourseothricin) stock solution
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Incubator with appropriate conditions (temperature, CO2)
-
Method for assessing cell viability (e.g., Trypan Blue, MTT assay)
Procedure:
-
Cell Plating: Seed the non-transformed/non-transfected cells into the wells of a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Prepare Antibiotic Dilutions: Prepare a series of dilutions of this compound in the appropriate culture medium. A typical range to test for mammalian cells would be 0, 25, 50, 100, 200, 400, and 800 µg/mL. For microbial cells, the range can be adjusted based on the values in Table 1.
-
Treatment: After allowing the cells to adhere (for adherent cell lines), replace the medium with the medium containing the different concentrations of this compound. Include a "no antibiotic" control.
-
Incubation: Incubate the plates under standard conditions for your cells.
-
Monitoring: Observe the cells daily for signs of cell death. For longer-term selections (e.g., mammalian cells), the medium with the corresponding antibiotic concentration should be replaced every 2-3 days.[13]
-
Determine Cell Viability: After a predetermined period (e.g., 3-7 days for microbial cells, 7-14 days for mammalian cells), assess the viability of the cells in each well.[13]
-
Analysis: The lowest concentration of this compound that results in complete cell death is the minimum inhibitory concentration (MIC) to be used for selection.
Protocol 2: Validation of Resistant Colonies to Screen for False Positives
This protocol is designed to confirm that colonies that grow on this compound selection plates are true positives containing the resistance gene.
Materials:
-
This compound-resistant colonies from the initial selection plate
-
Fresh selective plates (with this compound) and non-selective plates (without this compound)
-
Sterile toothpicks or inoculation loops
-
PCR reagents for colony PCR
-
Primers specific to the this compound resistance gene (sat or nat)
-
(Optional) Plasmid DNA extraction kit
-
(Optional) Sanger sequencing reagents
Procedure:
-
Replica Plating:
-
Pick well-isolated colonies from the primary selection plate using sterile toothpicks.
-
First, gently touch the toothpick to a fresh selective plate (containing this compound).
-
Then, touch the same toothpick to a non-selective plate in a corresponding position.
-
Incubate both plates overnight.
-
Expected Result: True positive colonies will grow on both the selective and non-selective plates. False positives (like satellite colonies) will only grow on the non-selective plate.
-
-
Colony PCR:
-
Pick a portion of a resistant colony with a sterile pipette tip and resuspend it in a small volume of sterile water or PCR-grade water in a PCR tube.
-
Use this cell suspension as the template for a PCR reaction.
-
Use primers that specifically amplify a region of the this compound resistance gene (sat or nat).
-
Include a positive control (plasmid DNA containing the resistance gene) and a negative control (non-transformed cells).
-
Analyze the PCR products by gel electrophoresis.
-
Expected Result: True positive colonies will yield a PCR product of the expected size for the resistance gene. False positives will not.
-
-
(Optional) Plasmid Rescue and Verification:
-
Inoculate a liquid culture with the confirmed resistant colony.
-
Extract the plasmid DNA from the culture.
-
Verify the presence and integrity of the plasmid by restriction digest and/or Sanger sequencing.
-
Expected Result: The extracted plasmid should match the expected size and sequence of the original vector containing the this compound resistance gene.
-
Mandatory Visualization
Caption: Workflow for Screening False Positives in this compound Selection.
Caption: Mechanism of Satellite Colony Formation and Prevention Strategies.
References
- 1. Nourseothricin - Solution, Selection Antibiotics for LEXSY - Jena Bioscience [jenabioscience.com]
- 2. goldbio.com [goldbio.com]
- 3. goldbio.com [goldbio.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. goldbio.com [goldbio.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Cloning Basics Support - Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. goldbio.com [goldbio.com]
- 10. Selection of Resistant Bacteria at Very Low Antibiotic Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
improving transformation efficiency with Nourseothricin selection
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve transformation efficiency using Nourseothricin (NTC) selection.
Frequently Asked Questions (FAQs)
Q1: What is Nourseothricin and how does it work?
Nourseothricin (NTC) is an aminoglycoside antibiotic belonging to the streptothricin class.[1] It is a mixture of streptothricins C, D, E, and F, with D and F being the predominant forms (>85%).[2] NTC functions by inhibiting protein synthesis in both prokaryotic and eukaryotic cells. It induces miscoding during mRNA translation, leading to the production of non-functional proteins and ultimately cell death.[1][3]
Q2: What are the resistance genes for Nourseothricin?
Resistance to Nourseothricin is conferred by genes that encode for Nourseothricin N-acetyltransferase (NAT).[1][4] The most common resistance genes are sat1, sat2, sat3, sat4, and nat1.[2][3] The enzyme produced by these genes inactivates NTC by acetylating the β-amino group of the β-lysine residue, preventing it from binding to the ribosome.[3][5]
Q3: What is the recommended starting concentration of Nourseothricin for selection?
The optimal concentration of Nourseothricin varies significantly depending on the organism or cell line. It is crucial to determine the minimum effective concentration by performing a kill curve experiment. However, general concentration ranges are available as a starting point.
Q4: How stable is Nourseothricin in powder and solution form?
Nourseothricin is highly stable. As a powder, it can be stored for up to 10 years at 4°C.[6][7] A stock solution (e.g., 100 mg/ml in water) is stable for up to 12 months at 4°C or for over 24 months at -20°C.[6][8] Nourseothricin solutions are also stable over a wide pH range (pH 2-8) and at high temperatures (up to 75°C for 24 hours).[8][9]
Q5: Can Nourseothricin be used with other selection antibiotics?
Yes, Nourseothricin is compatible with other commonly used selection markers like puromycin, hygromycin, neomycin, and blasticidin.[4] The Nourseothricin resistance gene (nat1) does not confer cross-resistance to these other antibiotics, making it suitable for multi-drug selection strategies in generating cell lines with multiple genetic modifications.[2][4]
Troubleshooting Guide: Low Transformation Efficiency
Low or no colony growth after transformation and Nourseothricin selection is a common issue. This guide provides a step-by-step approach to identify and resolve the problem.
Diagram: Troubleshooting Workflow for Nourseothricin Selection
Caption: Troubleshooting flowchart for low transformation efficiency with Nourseothricin.
| Potential Problem | Recommended Action |
| 1. Ineffective Nourseothricin Concentration | The sensitivity of cells to NTC can vary. The concentration used may be too high, killing all cells, or too low, allowing non-transformed cells to survive. Solution: Perform a kill curve to determine the minimal inhibitory concentration (MIC) for your specific cell type.[10][] |
| 2. Poor Competent Cell Quality | Low transformation efficiency of the competent cells will result in few or no transformants.[12] Solution: Always include a positive control transformation with a known plasmid (e.g., pUC19) to verify the efficiency of your competent cells. If efficiency is low, prepare fresh competent cells or use a high-efficiency commercial preparation.[12][13] |
| 3. Issues with the Plasmid Vector | The plasmid may be of poor quality, contain a mutation in the resistance gene, or be too large for efficient transformation.[12] Solution: Verify the integrity and concentration of your plasmid DNA. Ensure that the correct Nourseothricin resistance gene (nat1 or sat) is present. For large plasmids, consider using electroporation or specialized competent cells.[12] |
| 4. Incorrect Transformation Protocol | Errors in the transformation protocol, such as improper heat shock duration or temperature, incorrect recovery time, or plating too high a cell density, can drastically reduce efficiency. Solution: Carefully review and optimize your transformation protocol. Ensure the recovery period in antibiotic-free medium (typically 1-2 hours) is sufficient for the expression of the resistance gene before plating on selective media.[14] |
| 5. Nourseothricin Degradation | Although stable, improper storage or handling of NTC stock solutions can lead to a loss of activity.[6][15] Solution: Ensure NTC stock solutions are stored correctly at 4°C or -20°C.[6] Avoid repeated freeze-thaw cycles. When preparing selective plates, add NTC to the medium after it has cooled to below 50°C. |
Data Presentation
Table 1: Recommended Nourseothricin Concentrations for Various Organisms
The following table provides a summary of suggested Nourseothricin concentrations for selection in different organisms. Note: These are starting points; the optimal concentration should always be determined experimentally via a kill curve.
| Organism Category | Species | Selection Concentration (µg/mL) | Reference(s) |
| Bacteria | Escherichia coli | 50 | [7][16] |
| Bacillus subtilis | 50 | [3][16] | |
| Yeast | Saccharomyces cerevisiae | 50 - 200 | [9][14] |
| Pichia pastoris | 50 - 200 | [9][16] | |
| Schizosaccharomyces pombe | 90 - 100 | [9][16] | |
| Filamentous Fungi | Aspergillus nidulans | 120 | [9][16] |
| Trichophyton mentagrophytes | 50 - 120 | [17] | |
| Mammalian Cells | HEK293T, HMEC, BT549, U2OS | 50 | [4][9] |
| A2780 | 75 | [9] | |
| Plants | Arabidopsis thaliana | 50 - 200 | [7][16] |
Experimental Protocols
Protocol 1: Determining Optimal Nourseothricin Concentration (Kill Curve)
This protocol is essential for determining the minimum concentration of Nourseothricin required to effectively kill non-transformed cells.[10][]
Materials:
-
Your specific cell line in a healthy, logarithmic growth phase.
-
Complete, sterile growth medium.
-
Nourseothricin stock solution.
-
Multi-well tissue culture plates (e.g., 24- or 96-well).
Procedure:
-
Cell Plating: Seed your cells into the wells of a multi-well plate at a density that allows them to reach approximately 30-50% confluency the next day.[18]
-
Antibiotic Addition: After 24 hours, replace the medium with fresh medium containing a range of Nourseothricin concentrations. It is recommended to test a broad range initially (e.g., 0, 25, 50, 100, 200, 400 µg/mL). Include a "no antibiotic" control well.
-
Incubation and Observation: Incubate the plate under standard conditions for your cell type.
-
Medium Replacement: Replace the medium with freshly prepared selective medium every 2-3 days.[19]
-
Monitor Cell Viability: Observe the cells daily under a microscope for signs of cell death.
-
Determine MIC: After 7-10 days, identify the lowest concentration of Nourseothricin that resulted in 100% cell death.[10][19] This is the optimal concentration to use for your selection experiments.
Diagram: Kill Curve Experimental Workflow
Caption: Workflow for determining the optimal Nourseothricin concentration.
Protocol 2: General Transformation and Selection
This protocol provides a general outline for plasmid transformation followed by Nourseothricin selection.
Procedure:
-
Transformation: Introduce your plasmid (containing the Nourseothricin resistance gene) into your host cells using your established protocol (e.g., heat shock for bacteria, electroporation, or chemical transfection for mammalian cells).
-
Recovery: After transformation, incubate the cells in non-selective, antibiotic-free medium for a recovery period. This allows the cells to begin expressing the Nourseothricin acetyltransferase enzyme. The duration varies by organism (e.g., 1-2 hours for E. coli, 24-48 hours for mammalian cells).[14][20]
-
Plating/Selection:
-
For microbes: Plate the transformed cells onto solid agar (B569324) medium containing the pre-determined optimal concentration of Nourseothricin.
-
For mammalian cells: Passage the cells into fresh growth medium containing the optimal Nourseothricin concentration.[20]
-
-
Incubation: Incubate the plates or flasks under appropriate conditions until resistant colonies or cell populations appear. This can take several days to weeks depending on the organism.
-
Isolate Colonies: Pick and expand individual colonies for further analysis to confirm successful transformation.
References
- 1. Nourseothricin - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. goldbio.com [goldbio.com]
- 4. Nourseothricin N-Acetyl Transferase: A Positive Selection Marker for Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the nourseothricin-resistance gene (nat) of Streptomyces noursei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. 抗生素杀灭曲线 [sigmaaldrich.com]
- 12. goldbio.com [goldbio.com]
- 13. neb.com [neb.com]
- 14. High-Efficiency Plasmid DNA Transformation in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. horizondiscovery.com [horizondiscovery.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Nourseothricin Acetyltransferase (NAT) Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the expression of Nourseothricin acetyltransferase (NAT), particularly after codon optimization. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of codon optimization for Nourseothricin acetyltransferase (NAT) expression?
Codon optimization is a process where the nucleotide sequence of a gene is altered to match the codon usage bias of the expression host without changing the amino acid sequence of the encoded protein.[1][2] For the Nourseothricin acetyltransferase (NAT) gene, which is often derived from Streptomyces noursei, codon optimization is performed to enhance its expression levels in heterologous hosts like E. coli or mammalian cells.[3] The primary goals are to increase translational efficiency and achieve robust protein expression, leading to effective selection of transformed or transfected cells.[4][5]
Q2: How does codon bias affect NAT expression?
Different organisms exhibit preferences for certain codons over others for the same amino acid; this is known as codon usage bias.[6] When the NAT gene from a bacterial source is expressed in a host with a different codon bias (e.g., mammalian cells), the presence of "rare" codons in the NAT mRNA can lead to translational stalling, reduced protein synthesis, and consequently, lower levels of functional NAT protein.[4] This can result in inefficient antibiotic selection. By replacing rare codons with those frequently used by the host, the translation rate and overall protein yield can be significantly improved.[1]
Q3: What are the key parameters to consider when designing a codon-optimized NAT gene?
Several factors should be considered for an effective codon optimization strategy:
-
Codon Adaptation Index (CAI): A higher CAI value (closer to 1.0) generally indicates a higher level of gene expression.[5]
-
GC Content: The GC content of the gene should be optimized to be within the typical range for the expression host to ensure transcriptional and translational efficiency.
-
mRNA Secondary Structure: The formation of stable mRNA secondary structures, especially near the 5' end, can hinder ribosome binding and initiation of translation.[4] Optimization algorithms should minimize these structures.
-
Avoidance of Cryptic Sites: The optimized sequence should be checked for and cleared of cryptic splice sites, polyadenylation signals, and internal ribosomal entry sites (IRES) that could lead to aberrant mRNA processing.[4]
Q4: Can codon optimization negatively impact NAT expression or function?
While generally beneficial, codon optimization can sometimes have unintended negative consequences:
-
Altered Protein Folding: In some cases, changing the codon usage can alter the rate of translation at specific points, which may affect co-translational protein folding and lead to misfolded, non-functional protein.
-
Transcriptional Silencing: Unexpectedly, codon optimization can sometimes lead to transcriptional repression by altering chromatin accessibility.[7]
-
Metabolic Burden: Very high expression levels of the NAT protein could potentially place a metabolic burden on the host cells.
Q5: After transfection/transformation with a codon-optimized NAT construct, my cells are not resistant to Nourseothricin. What could be the issue?
This is a common issue that can stem from several factors. Please refer to the troubleshooting section below for a detailed guide.
Troubleshooting Guide
Issue 1: Low or No Nourseothricin Resistance After Introducing a Codon-Optimized NAT Gene
Symptoms:
-
High cell death in the presence of Nourseothricin at the recommended concentration.
-
Few or no viable colonies/clones after selection.
| Possible Cause | Recommended Solution |
| Inefficient Transfection/Transformation | - Verify the efficiency of your transfection or transformation protocol using a positive control vector (e.g., expressing a fluorescent protein).- Ensure the quality and concentration of your plasmid DNA are optimal. |
| Suboptimal Codon Optimization | - Review the codon optimization report. Ensure the Codon Adaptation Index (CAI) is high for the target host.- Check for and remove any cryptic splice sites or polyadenylation signals that may have been introduced during optimization. |
| Promoter Issues | - Confirm that the promoter driving NAT expression is active in your host system.- For inducible promoters, ensure that the inducer is fresh and used at the optimal concentration. |
| mRNA Instability | - The optimized mRNA may still be unstable. Check the 3' UTR for any destabilizing elements that were not removed during optimization.[4] |
| Protein Insolubility | - The highly expressed NAT protein may be forming insoluble inclusion bodies. Analyze the soluble and insoluble cell fractions by SDS-PAGE and Western blot to determine the localization of the NAT protein. |
Issue 2: Variable Nourseothricin Resistance Among Clones
Symptoms:
-
A mixed population of cells with varying levels of resistance to Nourseothricin.
| Possible Cause | Recommended Solution |
| Positional Effects of Integration (Mammalian Cells) | - The random integration of the NAT gene into the host genome can lead to variable expression levels due to the influence of surrounding chromatin.- Screen multiple clones to find one with stable and robust NAT expression. |
| Plasmid Instability | - The plasmid carrying the NAT gene may be unstable or have a low copy number in a subset of the cell population.- Maintain consistent antibiotic selection to ensure plasmid retention. |
Quantitative Data Summary
The following table provides an example of how to present data comparing the expression of a non-optimized versus a codon-optimized gene. Researchers can adapt this table to summarize their own findings. This example is based on data for a different protein but illustrates the expected outcome.[5]
| Gene Version | Host Organism | Codon Adaptation Index (CAI) | Protein Yield (mg/mL) | Enzyme Activity (U/mL) |
| Wild-Type ROL Gene | Pichia pastoris | 0.45 | 0.4 | 118.5 |
| Codon-Optimized ROL Gene | Pichia pastoris | 0.92 | 2.7 | 220.0 |
Experimental Protocols
Protocol 1: General Workflow for Codon Optimization and Synthesis
-
Obtain the wild-type amino acid sequence of Nourseothricin acetyltransferase.
-
Utilize a codon optimization software tool. Input the amino acid sequence and select the target expression host (e.g., E. coli K12, Homo sapiens).
-
Set optimization parameters:
-
Maximize the Codon Adaptation Index (CAI).
-
Adjust GC content to be within the optimal range for the host.
-
Remove or avoid mRNA secondary structures, cryptic splice sites, and internal polyadenylation signals.
-
-
Synthesize the codon-optimized NAT gene. This is typically done through a commercial gene synthesis service.
-
Clone the synthetic gene into an appropriate expression vector for your host system.
Protocol 2: Expression and Analysis of Codon-Optimized NAT in E. coli
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the codon-optimized NAT gene.
-
Culture and Induction:
-
Grow a starter culture overnight in LB medium containing the appropriate antibiotic for plasmid selection.
-
Inoculate a larger volume of LB medium and grow to an OD600 of 0.6-0.8.
-
Induce protein expression with the appropriate inducer (e.g., IPTG for T7 promoter-based systems).
-
-
Cell Lysis and Fractionation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or other appropriate methods.
-
Separate the soluble and insoluble fractions by centrifugation.
-
-
Protein Analysis:
-
Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to visualize protein expression.
-
Confirm the identity of the expressed protein by Western blot using an antibody against NAT or an epitope tag if one is present.
-
Visualizations
Caption: Experimental workflow from gene design to protein expression analysis.
Caption: Troubleshooting logic for lack of Nourseothricin resistance.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Codon-optimization in gene therapy: promises, prospects and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nourseothricin N-acetyl transferase (NAT), a new selectable marker for nuclear gene expression in Chlamydomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. DNA Sequence Changes Resulting from Codon Optimization Affect Gene Expression in Pichia pastoris by Altering Chromatin Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Spontaneous Nourseothricin Resistance in Long-Term Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing spontaneous resistance to Nourseothricin (NTC) in long-term cell culture.
Frequently Asked Questions (FAQs)
Q1: What is Nourseothricin and how does it work?
Nourseothricin is a streptothricin aminoglycoside antibiotic that inhibits protein synthesis in a wide range of organisms, including bacteria, yeast, fungi, and plant cells.[1][2] Its mechanism of action involves inducing miscoding on the ribosome during mRNA translation, leading to the production of nonfunctional proteins and ultimately cell death.[1][3] Nourseothricin is a mixture of streptothricins C, D, E, and F.[1][2]
Q2: What is the primary mechanism of resistance to Nourseothricin?
The most common mechanism of resistance to Nourseothricin is enzymatic inactivation by Nourseothricin N-acetyltransferase (NAT) or this compound acetyltransferase (SAT).[1] These enzymes, encoded by nat (B4201923) or sat genes, catalyze the acetylation of the β-amino group of the β-lysine residue of Nourseothricin, rendering it unable to bind to the ribosome.[1]
Q3: How stable is Nourseothricin in cell culture medium?
Nourseothricin is highly stable under typical cell culture conditions. It retains over 90% of its activity after one week in cultivation conditions.[1] Stock solutions are stable for extended periods when stored properly. For instance, a stock solution can be stored at 4°C for up to four weeks or at -20°C for up to six months without a significant loss of activity. Powdered Nourseothricin is stable for years when stored at 4°C.[4][5]
Q4: What is the likelihood of spontaneous resistance to Nourseothricin arising in my long-term culture?
Q5: Can I use Nourseothricin in combination with other antibiotics?
Yes, Nourseothricin can be used with other selection antibiotics as there is no known cross-reactivity with other common aminoglycoside antibiotics like Hygromycin or Geneticin.[1][6] This makes it a valuable tool for experiments requiring multiple selection markers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background of non-transformed/unselected cells | 1. Nourseothricin concentration is too low.2. Nourseothricin has degraded.3. Cell density is too high.4. Inefficient selection protocol. | 1. Perform a kill curve analysis to determine the optimal Nourseothricin concentration for your specific cell line (see Experimental Protocols).2. Prepare fresh Nourseothricin stock solutions. Ensure proper storage of stock solutions and media containing Nourseothricin.3. Reduce the initial cell seeding density to allow for effective selection.4. Ensure sufficient time for selection and consider extending the selection period. |
| Death of transformed/selected cells | 1. Nourseothricin concentration is too high.2. Cells are overly sensitive to Nourseothricin.3. Poor cell health prior to selection. | 1. Titrate down the Nourseothricin concentration. A kill curve will help identify a concentration that is effective for selection without being overly toxic to resistant cells.2. Confirm the presence and expression of the resistance gene (nat or sat).3. Ensure cells are healthy and in the logarithmic growth phase before starting the selection process. |
| Emergence of resistant colonies in negative controls | 1. Spontaneous resistance.2. Cross-contamination. | 1. Calculate the frequency of spontaneous resistance using a fluctuation analysis (see Experimental Protocols). If the frequency is high, consider using a higher concentration of Nourseothricin or a combination of selection agents.2. Practice stringent aseptic techniques to prevent cross-contamination from resistant cell lines. |
| Inconsistent selection results | 1. Inconsistent Nourseothricin concentration in media.2. Variability in cell plating density.3. Fluctuation in incubator conditions (temperature, CO2). | 1. Ensure thorough mixing of Nourseothricin into the media before use.2. Standardize cell counting and plating procedures.3. Regularly calibrate and monitor incubator conditions. |
Quantitative Data on Spontaneous Resistance
The frequency of spontaneous resistance to antibiotics can vary significantly between organisms and experimental conditions.
Nourseothricin-Specific Spontaneous Resistance Frequency:
| Organism | Resistance Frequency | Reference |
| Escherichia coli (single rrn operon mutant strain) | ~6.2 x 10-9 | [3] |
General Spontaneous Mutation Rates for Antibiotic Resistance (for reference):
| Organism Class | Typical Mutation Rate (per cell division) |
| Bacteria (E. coli) | ~1 x 10-8 to 2 x 10-8 |
| Yeast (S. cerevisiae) | ~10-7 to 10-9 |
| Mammalian Cells | Highly variable, can be in the range of 10-6 to 10-8 |
Note: The general mutation rates are provided as a reference and are not specific to Nourseothricin. The actual frequency of spontaneous resistance to Nourseothricin should be determined empirically for your specific experimental system.
Experimental Protocols
Protocol for Determining the Optimal Nourseothricin Concentration (Kill Curve)
This protocol is essential to determine the minimum concentration of Nourseothricin required to kill all non-resistant cells.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Nourseothricin stock solution (e.g., 100 mg/mL)
-
24-well or 96-well cell culture plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Plating: Seed your cells in a multi-well plate at a density that allows for several days of growth without reaching confluency.
-
Prepare Nourseothricin Dilutions: Prepare a series of dilutions of Nourseothricin in your complete culture medium. A typical starting range for mammalian cells is 25-500 µg/mL, and for yeast is 50-200 µg/mL.[6] Include a no-antibiotic control.
-
Treatment: After allowing the cells to adhere and resume growth (typically 24 hours), replace the medium with the medium containing the different concentrations of Nourseothricin.
-
Incubation and Observation: Incubate the plates under standard conditions. Observe the cells daily for signs of cell death (e.g., rounding, detachment, lysis).
-
Media Change: Refresh the medium with the corresponding Nourseothricin concentrations every 2-3 days.
-
Determine Cell Viability: After 7-14 days, assess cell viability in each well. This can be done by visual inspection, trypan blue exclusion, or a cell viability assay (e.g., MTT assay).
-
Analysis: The lowest concentration of Nourseothricin that results in complete cell death is the optimal concentration for your selection experiments.
Protocol for Determining the Frequency of Spontaneous Resistance (Fluctuation Analysis)
This protocol, adapted from the Luria-Delbrück fluctuation test, allows for the calculation of the rate of spontaneous mutation to Nourseothricin resistance.
Materials:
-
Your cell line of interest
-
Non-selective liquid culture medium
-
Non-selective agar (B569324) plates
-
Selective agar plates containing the optimal concentration of Nourseothricin (determined from the kill curve)
-
Culture tubes or flasks
Procedure:
-
Initial Culture: Inoculate a small number of cells into a non-selective liquid medium and grow to a low cell density.
-
Parallel Cultures: Inoculate a series of small, parallel cultures (e.g., 20-50 tubes) with a very small number of cells from the initial culture (e.g., 100-1000 cells per tube). This ensures that most cultures will not contain any pre-existing resistant mutants.
-
Growth to Saturation: Incubate the parallel cultures without shaking until they reach saturation. This allows for the accumulation of spontaneous mutations.
-
Plating on Non-selective Media: Plate dilutions from a few of the parallel cultures onto non-selective agar plates to determine the total number of viable cells per culture.
-
Plating on Selective Media: Plate the entire volume of each of the remaining parallel cultures onto individual selective agar plates containing Nourseothricin.
-
Incubation and Colony Counting: Incubate the plates until colonies are visible. Count the number of resistant colonies on each selective plate and the total number of colonies on the non-selective plates.
-
Calculate Mutation Rate: Use the data from the colony counts to calculate the mutation rate. Several mathematical methods can be used, such as the p0 method (based on the proportion of cultures with no resistant colonies) or the median method.
Visualizations
Caption: Mechanism of Nourseothricin action and enzymatic inactivation.
Caption: Experimental workflow for fluctuation analysis.
Caption: Logical steps for troubleshooting high background contamination.
References
Validation & Comparative
Streptothricin F vs. Streptothricin D: A Comparative Analysis of Antibacterial Efficacy
An objective guide for researchers, scientists, and drug development professionals on the antibacterial activities of Streptothricin F and this compound D, supplemented with experimental data and detailed protocols.
Streptothricins are a class of broad-spectrum aminoglycoside antibiotics first discovered in the 1940s.[1][2] Comprising a mixture of related compounds, the most abundant of which are this compound F (ST-F) and this compound D (ST-D), this antibiotic class has garnered renewed interest for its potent activity against multidrug-resistant Gram-negative bacteria.[1][3] The primary structural difference between these homologs lies in the length of their β-lysine homopolymer chain; ST-F contains a single β-lysine residue, whereas ST-D possesses three.[1][4] This guide provides a detailed comparison of the antibacterial activity of ST-F and ST-D, supported by quantitative data from in vitro studies.
Comparative Antibacterial Activity: Quantitative Data
The antibacterial potency of ST-F and ST-D is typically evaluated by determining their Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[2] Studies consistently demonstrate that antibacterial activity correlates with the length of the β-lysine chain, with ST-D exhibiting greater potency (lower MIC) than ST-F against a range of bacterial pathogens.[5][6] However, this increased activity is also associated with higher toxicity.[5][6]
For carbapenem-resistant Enterobacterales (CRE), the MIC50 (the concentration required to inhibit 50% of isolates) for ST-F was 2 µM, while for ST-D it was significantly lower at 0.25 µM.[1][4] Similarly, the MIC90 (the concentration to inhibit 90% of isolates) was 4 µM for ST-F and 0.5 µM for ST-D.[1][4] On average, the MIC of ST-F was found to be 5.6-fold greater than that of ST-D against CRE.[7] A similar trend was observed against four strains of Acinetobacter baumannii, where the MIC for ST-F was consistently 4-fold higher than for ST-D.[7]
The table below summarizes the MIC values of ST-F and ST-D against various bacterial strains, illustrating the generally superior in vitro activity of ST-D.
| Bacterial Strain | This compound F (ST-F) MIC (µM) | This compound D (ST-D) MIC (µM) | Reference |
| Carbapenem-Resistant Enterobacterales (CRE) - MIC50 | 2 | 0.25 | [1][4] |
| Carbapenem-Resistant Enterobacterales (CRE) - MIC90 | 4 | 0.5 | [1][4] |
| Klebsiella pneumoniae Nevada strain AR-0636 | 1 | 0.19 (µg/mL) | [1][5] |
| Acinetobacter baumannii (4 strains) | 4-fold higher than ST-D | - | [7] |
Mechanism of Action
Both this compound F and D exert their antibacterial effects by inhibiting protein synthesis. They bind to the 30S subunit of the bacterial ribosome, specifically interacting with the 16S rRNA.[1] This interaction leads to miscoding and inhibits the translocation of peptidyl-tRNA from the acceptor site to the donor site, ultimately resulting in bacterial cell death. Cryo-electron microscopy has revealed that both molecules bind at helix 34 of the 16S rRNA. The longer β-lysine chain of ST-D is thought to contribute to a more stable interaction with the ribosome, which may account for its enhanced antimicrobial activity.[5]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) for this compound F and D is performed using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This standardized in vitro susceptibility testing method provides reproducible results for assessing antibacterial potency.
Broth Microdilution MIC Assay Protocol
-
Preparation of Antibiotic Solutions: Stock solutions of this compound F and this compound D are prepared in an appropriate solvent, typically sterile deionized water.[2] A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range for testing.[2]
-
Inoculum Preparation: The bacterial strain to be tested is cultured overnight on a suitable agar (B569324) medium.[2] A few colonies are then used to inoculate a saline solution or broth, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[2] This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
-
Assay Setup: The assay is performed in a 96-well microtiter plate.[5] Each well in a series is filled with 50 µL of the prepared antibiotic dilutions in CAMHB.[2] An equal volume (50 µL) of the standardized bacterial inoculum is then added to each well.[2] This results in a final volume of 100 µL per well and the desired final concentrations of the antibiotics and bacteria.[2]
-
Controls:
-
Growth Control: Wells containing only the bacterial inoculum in CAMHB without any antibiotic are included to ensure the viability and proper growth of the bacteria.
-
Sterility Control: Wells containing only sterile CAMHB are included to check for contamination of the medium.
-
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-24 hours under ambient atmospheric conditions.[5]
-
MIC Determination: After incubation, the plates are examined visually for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible turbidity or pellet formation at the bottom of the well.[2][5]
Caption: Workflow of the broth microdilution assay.
Signaling Pathways and Molecular Interactions
The primary mechanism of action for streptothricins does not involve the modulation of specific signaling pathways but rather a direct inhibition of a fundamental cellular process: protein synthesis. The diagram below illustrates the logical relationship of this interaction.
References
- 1. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Streptothricin F: A Less Toxic Alternative in the Streptothricin Family of Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria has reignited interest in older antibiotic classes, including the streptothricins. Historically, the therapeutic potential of streptothricins was hampered by their associated nephrotoxicity. However, recent research has demonstrated that individual streptothricin analogues possess distinct toxicity profiles. This guide provides a comparative analysis of the toxicity of this compound F versus other streptothricins, supported by experimental data, to inform preclinical research and drug development efforts.
Comparative Toxicity Data
This compound F exhibits a significantly lower toxicity profile compared to its analogues, a characteristic attributed to the shorter length of its poly-β-lysine chain.[1][2][3][4] The following table summarizes the available quantitative toxicity data.
| This compound Analogue | Number of β-lysine Residues | Murine LD50 (mg/kg) | In Vitro Cytotoxicity (LLC-PK1 & J774 cells) |
| This compound F | 1 | 300[1][5] | Toxicity observed at ≥ 32 μM[5][6] |
| This compound E | 2 | 26[7] | Not explicitly stated, but toxicity increases with β-lysine chain length[1][2] |
| This compound D | 3 | ~10[5][7] | At least 10-fold more toxic than this compound F[5] |
| This compound C | 4 | ~10[5][7] | Not explicitly stated, but toxicity increases with β-lysine chain length[1][2] |
| Nourseothricin (mixture) | Mixture (predominantly F and D) | 10 (associated with proximal tubule kidney damage)[5] | Effects were "essentially indistinguishable" from this compound D[5][6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound toxicities.
In Vivo Toxicity (Murine LD50 Determination)
The median lethal dose (LD50) of this compound analogues was determined in murine models. While specific protocols from the cited studies are not fully detailed, a general methodology is as follows:
-
Animal Model: Healthy mice of a specified strain, age, and sex are used.
-
Housing and Acclimation: Animals are housed in a controlled environment with a standard diet and water ad libitum for a set acclimation period before the study.
-
Drug Preparation and Administration: The this compound compound is dissolved in a sterile, non-toxic vehicle (e.g., saline). A range of doses is prepared. A single dose is administered to each group of animals, typically via intravenous (IV) or intraperitoneal (IP) injection.
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for a period of up to 14 days. Observations include changes in appearance, behavior, and physiological functions.
-
Data Analysis: The number of mortalities at each dose level is recorded, and the LD50 value is calculated using a recognized statistical method (e.g., Probit analysis).
-
Histopathology: In some studies, tissues, particularly the kidneys, are harvested for histological examination to identify target organ toxicity. For instance, after three days of dosing, kidney tissue was examined for signs of cellular necrosis and nuclear degeneration in the proximal convoluted tubule epithelial cells.[5][8]
In Vitro Cytotoxicity Assay (LLC-PK1 and J774 Cells)
The cytotoxicity of streptothricins was assessed in vitro using the porcine kidney proximal tubule epithelial cell line LLC-PK1 and the murine macrophage cell line J774.[1][6]
-
Cell Culture: Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Setup: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A series of 2-fold doubling dilutions of this compound F, this compound D, and nourseothricin are prepared in the culture medium. The cell culture medium is replaced with the medium containing the various concentrations of the test compounds.
-
Real-Time Cytotoxicity Monitoring: The cell-impermeant nucleic acid stain SYTOX™ Green is added to the culture medium. Upon loss of membrane integrity (a hallmark of cell death), the dye enters the cell, binds to nucleic acids, and fluoresces.
-
Data Acquisition: The fluorescence intensity is measured at various time points over a period of up to 5 days using a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity is proportional to the number of dead cells. The concentration at which a significant increase in cytotoxicity is observed is determined. For example, this compound F showed toxicity only at molar concentrations at least 10-fold greater than this compound D, starting at 32 μM.[5][6]
Visualizing Experimental and Biological Pathways
To further elucidate the experimental workflow and the likely mechanism of toxicity, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. History of the this compound antibiotics and evidence for the neglect of the this compound resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]
- 7. The convergent total synthesis and antibacterial profile of the natural product this compound F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Nourseothricin vs. Puromycin: A Comparative Guide for Mammalian Cell Selection
For Researchers, Scientists, and Drug Development Professionals
The selection of successfully transfected or transduced mammalian cells is a critical step in modern biological research and drug development. The choice of a suitable selection antibiotic is paramount to establishing stable cell lines efficiently. This guide provides an objective comparison of two such antibiotics: nourseothricin and puromycin (B1679871), supported by experimental data and detailed protocols to aid in making an informed decision for your specific research needs.
At a Glance: Key Differences
| Feature | Nourseothricin | Puromycin |
| Mechanism of Action | Induces miscoding of mRNA during protein synthesis.[1][2] | Causes premature chain termination during translation.[3] |
| Resistance Gene | Nourseothricin N-acetyl transferase (nat)[1] | Puromycin N-acetyl-transferase (pac)[3] |
| Typical Working Concentration | 50 - 100 µg/mL[2] | 0.5 - 10 µg/mL[4] |
| Selection Time | Rapid, comparable to puromycin[5] | Rapid, often within 2-7 days[6][7] |
| Cross-Reactivity | No known cross-reactivity with other aminoglycoside antibiotics.[2][8] | Specific to puromycin resistance. |
| Stability | Highly stable as a powder and in solution.[1][8] | Stable for one year as a solution when stored at -20°C.[3] |
Mechanism of Action
Both nourseothricin and puromycin are potent inhibitors of protein synthesis, yet they achieve this through distinct mechanisms.
Nourseothricin , a member of the streptothricin class of aminoglycoside antibiotics, functions by binding to the ribosome and inducing miscoding of the messenger RNA (mRNA) template. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in non-functional proteins and ultimately cell death.[1][2]
Puromycin , an aminonucleoside antibiotic, acts as a structural analog of the 3' end of aminoacyl-tRNA. It enters the A-site of the ribosome and is incorporated into the C-terminus of the elongating polypeptide chain. This incorporation prevents further elongation and causes the premature release of the truncated, non-functional protein, a process termed puromycylation.[3][9]
Performance Data: Cytotoxicity Comparison
A study by Kochupurakkal and Iglehart (2013) directly compared the cytotoxicity of nourseothricin (NTC) and puromycin in a panel of six human cell lines.[5] While a higher concentration of nourseothricin was required to achieve a similar level of cell death as puromycin, the overall toxicity profiles were found to be comparable, with both antibiotics demonstrating rapid cell killing.[5]
Table 1: Comparative Cytotoxicity of Nourseothricin and Puromycin in Various Mammalian Cell Lines
| Cell Line | Nourseothricin (µg/mL) for ~50% Viability (48h) | Puromycin (µg/mL) for ~50% Viability (48h) |
| HEK293T | ~100 | ~1.5 |
| HMEC | >100 | ~1.0 |
| BT549 | ~75 | ~1.0 |
| MDA-MB-468 | ~50 | ~0.75 |
| U2OS | ~100 | ~1.5 |
| A2780 | >100 | ~1.0 |
Data is estimated from the graphical representation in Kochupurakkal & Iglehart (2013), Figure 1A.[10]
Experimental Protocols
Determining the Optimal Antibiotic Concentration (Kill Curve)
Prior to initiating a selection experiment, it is crucial to determine the minimum concentration of the antibiotic required to kill all non-transfected cells within a reasonable timeframe. This is achieved by performing a kill curve.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Nourseothricin or Puromycin stock solution
-
Multi-well tissue culture plates (24- or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate at a density that will ensure they are approximately 50-80% confluent at the time of antibiotic addition.[4][11]
-
Antibiotic Addition: After allowing the cells to adhere overnight, replace the medium with fresh medium containing a range of antibiotic concentrations. For nourseothricin, a suggested range is 25-200 µg/mL. For puromycin, a range of 0.5-10 µg/mL is typically used.[4][8] Include a no-antibiotic control.
-
Incubation and Monitoring: Incubate the cells and monitor them daily for signs of cell death (e.g., rounding, detachment, debris).[4]
-
Media Changes: Replace the selective medium every 2-3 days to maintain a consistent antibiotic concentration.[4][11]
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration of the antibiotic that results in complete cell death of the non-resistant cells within 7-10 days for puromycin and a similar timeframe for nourseothricin.[][13]
Stable Cell Line Selection
Once the optimal antibiotic concentration is determined, you can proceed with selecting your transfected or transduced cells.
Procedure:
-
Transfection/Transduction: Introduce the vector containing your gene of interest and the appropriate resistance gene (nat for nourseothricin or pac for puromycin) into your target cells.
-
Recovery Period: Culture the cells in non-selective medium for 24-48 hours to allow for the expression of the resistance gene.[4]
-
Initiate Selection: Replace the medium with fresh medium containing the predetermined optimal concentration of either nourseothricin or puromycin.
-
Maintain Selection: Continue to culture the cells in the selective medium, replacing it every 2-3 days. Non-resistant cells will gradually die off.
-
Isolation of Resistant Colonies: Once distinct colonies of resistant cells are visible, they can be isolated and expanded to generate clonal cell lines.
Off-Target Effects and Considerations
While both nourseothricin and puromycin are effective selection agents, it is important to be aware of potential off-target effects. As both antibiotics inhibit protein synthesis, prolonged exposure or use of excessively high concentrations can be toxic even to resistant cells and may influence experimental results.[14] Therefore, using the lowest effective concentration and minimizing the duration of selection is recommended.
One study noted that while puromycin selection is rapid, it may lead to a higher percentage of false-positive clones (colonies that are resistant but do not express the gene of interest) compared to other selection agents like Zeocin™.[15] The performance of nourseothricin in this regard has not been as extensively compared.
Conclusion
Both nourseothricin and puromycin are highly effective and rapid selection agents for generating stable mammalian cell lines.
-
Puromycin is a well-established and widely used antibiotic with a fast mode of action, making it ideal for experiments where speed is a priority. However, its potency requires careful titration to determine the optimal concentration for each cell line.
-
Nourseothricin presents a valuable alternative to puromycin, with a comparable speed of selection and the key advantage of having no known cross-reactivity with other commonly used aminoglycoside antibiotics. This makes it particularly useful for projects requiring multiple rounds of selection with different markers.
Ultimately, the choice between nourseothricin and puromycin will depend on the specific requirements of your experiment, including the cell type, the need for multiple selection markers, and the desired speed of selection. For any new cell line, a thorough kill curve experiment is essential to determine the optimal antibiotic concentration, ensuring efficient selection while minimizing potential off-target effects.
References
- 1. Nourseothricin - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. Puromycin - Wikipedia [en.wikipedia.org]
- 4. tools.mirusbio.com [tools.mirusbio.com]
- 5. Nourseothricin N-Acetyl Transferase: A Positive Selection Marker for Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nourseothricin N-Acetyl Transferase: A Positive Selection Marker for Mammalian Cells | PLOS One [journals.plos.org]
- 11. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Streptothricin's Enigmatic Mechanism: A Departure from the Classic Aminoglycoside Playbook
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the mechanisms of action of streptothricin and other well-established aminoglycoside antibiotics. By presenting supporting experimental data, detailed protocols, and visual pathway diagrams, we aim to illuminate the subtle yet significant differences that set this compound apart and highlight its potential as a scaffold for developing novel antimicrobials.
This compound, a natural product of Streptomyces lavendulae, has long been classified alongside aminoglycosides due to its similar spectrum of activity against Gram-negative bacteria and its fundamental role in inhibiting protein synthesis. However, recent high-resolution structural and biochemical studies have unveiled a distinct mechanism of action for this compound, differentiating it from canonical aminoglycosides like kanamycin, gentamicin (B1671437), and tobramycin. This guide will dissect these differences, providing a comprehensive overview for researchers engaged in antibiotic discovery and development.
At the Heart of the Ribosome: A Tale of Two Binding Sites
The primary distinction between this compound and other aminoglycosides lies in their interaction with the bacterial ribosome, the cellular machinery responsible for protein synthesis. While both antibiotic classes target the 30S ribosomal subunit, they bind to different sites, leading to divergent downstream effects.
Aminoglycosides: A-Site Interlopers
Canonical aminoglycosides, such as gentamicin and kanamycin, bind to the A-site (aminoacyl-tRNA site) of the 16S ribosomal RNA (rRNA) within the 30S subunit.[1][2] This binding pocket is crucial for decoding the messenger RNA (mRNA) template. By lodging themselves in the A-site, aminoglycosides induce a conformational change that mimics the binding of a correct (cognate) aminoacyl-tRNA.[3] This interference leads to two primary consequences:
-
Inhibition of Translocation: The presence of the aminoglycoside can physically hinder the movement of the ribosome along the mRNA, a process known as translocation.[4]
-
mRNA Miscoding: The conformational change induced by aminoglycoside binding can cause the ribosome to mistakenly accept incorrect (non-cognate) aminoacyl-tRNAs, leading to the synthesis of non-functional or toxic proteins.[5][6]
This compound: A Novel Niche in Helix 34
In contrast, recent cryo-electron microscopy (cryo-EM) studies have revealed that this compound F (S-F) and this compound D (S-D) bind to a distinct site on the 16S rRNA, primarily interacting with helix 34.[7][8] This binding site is spatially separate from the canonical A-site where aminoglycosides dock. The streptolidine (B1256088) ring of this compound acts as a guanine (B1146940) mimetic, forming hydrogen bonds with C1054 of the 16S rRNA, while its carbamoylated gulosamine moiety interacts with A1196.[7] This unique binding mode is thought to stabilize non-cognate tRNAs in the A-site, also leading to miscoding, but through a different allosteric mechanism.[7][9]
Visualizing the Mechanisms of Action
To better illustrate these differing mechanisms, the following diagrams, generated using Graphviz (DOT language), depict the signaling pathways of this compound and other aminoglycosides.
Quantitative Comparison of Inhibitory Activity
The differing binding sites and mechanisms translate to variations in the inhibitory potency of these antibiotics. The following table summarizes the 50% inhibitory concentrations (IC50) for this compound F and D, alongside other antibiotics, in prokaryotic and eukaryotic in vitro translation systems.
| Antibiotic | Prokaryotic (E. coli) IC50 (µM)[7] | Eukaryotic (Rabbit Reticulocyte) IC50 (µM)[7] | Selectivity (Eukaryotic/Prokaryotic) |
| This compound F (S-F) | 2.5 | ~100 | ~40 |
| This compound D (S-D) | 0.25 | ~10 | ~40 |
| Apramycin | 0.8 | >200 | >250 |
| Tetracycline | 0.5 | >200 | >400 |
Note: Data for this compound F, this compound D, Apramycin, and Tetracycline are from the same study, allowing for direct comparison.
Resistance Mechanisms: A Diverging Path
The distinct binding sites also have significant implications for the development of antibiotic resistance.
-
This compound: The primary mechanism of resistance to this compound is enzymatic modification, specifically acetylation of the β-lysine moiety by this compound acetyltransferases (SATs).[10][11] This modification prevents the antibiotic from binding to its ribosomal target.
-
Aminoglycosides: Resistance to aminoglycosides is more multifaceted and can occur through several mechanisms:
-
Enzymatic Modification: A variety of aminoglycoside-modifying enzymes (AMEs), including acetyltransferases, phosphotransferases, and nucleotidyltransferases, can inactivate the drug.[12]
-
Target Modification: Mutations in the 16S rRNA at the aminoglycoside binding site can reduce drug affinity.
-
Efflux Pumps: Bacteria can acquire pumps that actively remove aminoglycosides from the cell.
-
The limited number of known resistance mechanisms for this compound compared to the extensive and diverse resistance mechanisms for aminoglycosides suggests that this compound and its derivatives may be less prone to the rapid development of resistance.
Experimental Protocols
For researchers looking to replicate or build upon the findings discussed, here are detailed methodologies for key experiments.
In Vitro Translation Inhibition Assay
This assay is used to determine the concentration of an antibiotic required to inhibit protein synthesis by 50% (IC50).
Materials:
-
E. coli S30 cell-free extract system (e.g., Promega, NEB)
-
Rabbit reticulocyte lysate cell-free expression system (for eukaryotic comparison)
-
Reporter plasmid DNA (e.g., containing a luciferase or fluorescent protein gene)
-
This compound F, this compound D, and other aminoglycosides of interest
-
Nuclease-free water
-
Amino acid mixture
-
Reaction buffer
-
Luciferase assay reagent (if using luciferase reporter)
-
Luminometer or fluorometer
Procedure:
-
Prepare Antibiotic Dilutions: Prepare a serial dilution of each antibiotic in nuclease-free water to cover a wide range of concentrations.
-
Set up Reactions: In a microplate, set up the in vitro translation reactions according to the manufacturer's instructions for the chosen cell-free system. Each reaction should contain the cell extract, reaction buffer, amino acid mixture, and reporter plasmid DNA.
-
Add Antibiotics: Add the prepared antibiotic dilutions to the appropriate wells. Include a no-antibiotic control and a no-template control.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.
-
Quantify Reporter Protein:
-
For Luciferase: Add luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
For Fluorescent Protein: Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.
-
-
Data Analysis: Subtract the background signal (no-template control) from all readings. Normalize the signal from the antibiotic-treated wells to the no-antibiotic control. Plot the percentage of inhibition against the antibiotic concentration and fit the data to a dose-response curve to determine the IC50 value.
Dual-Luciferase Reporter Assay for Translational Readthrough (Miscoding)
This assay quantifies the frequency of stop codon readthrough, a proxy for mRNA miscoding, induced by an antibiotic.
Materials:
-
Dual-luciferase reporter vector (containing a Renilla luciferase gene followed by a stop codon and then a firefly luciferase gene)
-
Mammalian or bacterial cells
-
Cell culture medium and reagents
-
Transfection reagent (for mammalian cells)
-
Antibiotics of interest
-
Dual-luciferase reporter assay system (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Mammalian Cells: Plate cells in a multi-well plate and transfect them with the dual-luciferase reporter vector using a suitable transfection reagent.
-
Bacterial Cells: Transform bacteria with the dual-luciferase reporter plasmid and grow to mid-log phase.
-
-
Antibiotic Treatment: Add serial dilutions of the antibiotics to the cells and incubate for a specified period.
-
Cell Lysis: Lyse the cells according to the dual-luciferase assay kit protocol.
-
Luciferase Assays:
-
Measure the firefly luciferase activity in the cell lysate.
-
Add the quenching reagent and measure the Renilla luciferase activity.
-
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each sample. An increase in this ratio in the presence of the antibiotic indicates an increase in stop codon readthrough (miscoding).
Nitrocellulose Filter Binding Assay for Ribosome Binding
This assay measures the direct binding of a radiolabeled antibiotic to ribosomes.
Materials:
-
Purified 70S ribosomes from E. coli
-
Radiolabeled antibiotic (e.g., [³H]-streptothricin or a tritiated aminoglycoside)
-
Unlabeled antibiotic (for competition)
-
Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)
-
Nitrocellulose filters (0.45 µm)
-
Vacuum filtration apparatus
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, set up binding reactions containing a fixed concentration of purified ribosomes and varying concentrations of the radiolabeled antibiotic. For competition experiments, include a fixed concentration of radiolabeled antibiotic and increasing concentrations of unlabeled antibiotic.
-
Incubation: Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Filtration: Filter the reactions through nitrocellulose filters under vacuum. Ribosomes and any bound antibiotic will be retained on the filter, while unbound antibiotic will pass through.
-
Washing: Wash the filters with cold binding buffer to remove any non-specifically bound antibiotic.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radiolabeled antibiotic as a function of the antibiotic concentration to determine the binding affinity (Kd).
Conclusion
While historically grouped with aminoglycosides, this compound's distinct ribosomal binding site in helix 34 of the 16S rRNA sets it on a different mechanistic path. This unique interaction, which allosterically induces miscoding, presents a compelling opportunity for the development of new antibiotics. The divergence in its mechanism of action and the more limited scope of known resistance mechanisms compared to traditional aminoglycosides underscore the potential of the this compound scaffold as a promising starting point for designing novel therapeutics to combat the growing threat of antibiotic-resistant bacteria. Further quantitative comparisons of miscoding frequencies and detailed kinetic analyses of resistance enzymes will be crucial in fully elucidating the therapeutic potential of this enigmatic antibiotic.
References
- 1. benchchem.com [benchchem.com]
- 2. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoglycoside resistance profile and structural architecture of the aminoglycoside acetyltransferase AAC(6’)-Im [microbialcell.com]
- 4. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Reporter Systems for the Analysis of Translational Readthrough in Mammals | Springer Nature Experiments [experiments.springernature.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. A reporter system for translational readthrough of stop codons in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. History of the this compound antibiotics and evidence for the neglect of the this compound resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differences in VigiBase® reporting of aminoglycoside and capreomycin-suspected ototoxicity during tuberculosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating NAT Gene Expression: A Comparative Guide to RT-qPCR and Western Blot
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two fundamental techniques for validating the expression of N-acetyltransferase (NAT) genes: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) and Western blotting. Understanding the nuances of each method is critical for accurately interpreting gene expression data and its implications in drug metabolism and disease.
N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2) are key phase II xenobiotic-metabolizing enzymes. They play a crucial role in the metabolism of a wide array of drugs and environmental toxins. Polymorphisms in NAT genes are associated with altered enzyme activity, which can significantly impact an individual's response to medications and susceptibility to certain cancers. Therefore, robust validation of NAT gene expression at both the mRNA and protein levels is essential in pharmacogenomics and cancer research.
Comparison of RT-qPCR and Western Blot for NAT Gene Expression Analysis
| Feature | Reverse Transcription Quantitative PCR (RT-qPCR) | Western Blot |
| Analyte | mRNA (transcript level) | Protein (protein level) |
| Principle | Reverse transcription of RNA to cDNA followed by amplification of a specific target sequence. The amplification is monitored in real-time using fluorescent dyes or probes. | Separation of proteins by size using gel electrophoresis, transfer to a membrane, and detection of a specific protein using antibodies. |
| Data Output | Relative or absolute quantification of mRNA levels (e.g., fold change, copy number). | Relative quantification of protein levels (band intensity), and information on protein size and post-translational modifications. |
| Sensitivity | Very high; can detect low abundance transcripts. | Moderate to high, dependent on antibody affinity and protein abundance. |
| Specificity | High, determined by the specificity of the primers and probes. | Dependent on the specificity of the primary antibody. Cross-reactivity can be a concern. |
| Quantitative Nature | Highly quantitative over a wide dynamic range. | Semi-quantitative to quantitative, depending on the experimental setup and normalization controls. |
| Throughput | High; can analyze many samples and genes simultaneously. | Lower; more labor-intensive and time-consuming per sample. |
| Information Provided | Gene transcription levels. | Protein translation levels, protein isoforms, and post-translational modifications. |
Correlation Between mRNA and Protein Levels
It is crucial to understand that mRNA and protein levels do not always directly correlate. While RT-qPCR provides a sensitive measure of gene transcription, Western blotting offers a more direct assessment of the functional protein product. Various cellular processes, including post-transcriptional, translational, and post-translational regulation, can lead to discrepancies between transcript and protein abundance. Therefore, employing both techniques provides a more complete picture of gene expression regulation.
Illustrative Quantitative Data Comparison
The following table provides an illustrative example of how quantitative data from RT-qPCR and Western blot for NAT1 and NAT2 expression in two different cell lines (Cell Line A and Cell Line B) could be presented. Please note that this is a representative table, as a direct comparative study with such a table for NAT genes was not found in the available literature.
| Gene | Technique | Cell Line A (Relative Expression) | Cell Line B (Relative Expression) |
| NAT1 | RT-qPCR (mRNA) | 1.0 | 3.5 ± 0.4 |
| Western Blot (Protein) | 1.0 | 2.8 ± 0.3 | |
| NAT2 | RT-qPCR (mRNA) | 1.0 | 0.8 ± 0.1 |
| Western Blot (Protein) | 1.0 | 0.6 ± 0.2 |
Relative expression is normalized to a control condition (e.g., an untreated sample or a reference cell line).
Experimental Workflows
The following diagrams illustrate the general workflows for validating NAT gene expression using RT-qPCR and Western blot.
Signaling Pathways Involving NATs
NAT enzymes are involved in critical cellular pathways. NAT1 has been implicated in cancer progression through the PI3K/AKT/mTOR signaling pathway, while NAT2 is a key player in the metabolism of numerous drugs.
Detailed Experimental Protocols
RT-qPCR Protocol for NAT1 and NAT2 mRNA Quantification
This protocol provides a general framework. Specific conditions should be optimized for your experimental setup.
-
RNA Isolation:
-
Isolate total RNA from cells or tissues using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers or oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (NAT1 or NAT2) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Human NAT2 Primer Sequences (SYBR Green):
-
Forward: 5'-GGTGGTGTCTCCAGGTCAATCA-3'
-
Reverse: 5'-TGCAGGAGAAGGTGAACCATGC-3'
-
-
Human NAT1 Primer Design: Specific primer sequences for NAT1 are less commonly reported. It is recommended to design and validate primers using software like Primer-BLAST from NCBI, targeting unique regions of the NAT1 transcript.
-
Perform the qPCR reaction in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative expression of the target gene using the ΔΔCt method.
-
Western Blot Protocol for NAT1 and NAT2 Protein Detection
This protocol provides a general guideline. Optimization of antibody concentrations and incubation times is recommended.
-
Protein Extraction:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for NAT1 or NAT2 overnight at 4°C. Recommended antibodies:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to a loading control (e.g., β-actin, GAPDH).
-
References
A Researcher's Guide to Confirming Genomic Integration of the Streptothricin Resistance Cassette
For researchers in molecular biology and drug development, the stable integration of a genetic cassette into a host genome is a critical step for creating stable cell lines, generating transgenic models, and various other applications. The Streptothricin resistance cassette (sat or nat) is a commonly used selectable marker.[1][2] Verifying that this cassette has successfully and correctly integrated into the genome is paramount for the validity of downstream experiments. This guide provides a detailed comparison of common molecular techniques used for this confirmation, supported by experimental protocols and data.
Comparison of Verification Methodologies
Several techniques can be employed to confirm the genomic integration of the this compound resistance cassette. The choice of method often depends on the specific information required (e.g., presence, copy number, or exact location), as well as available resources such as time, cost, and equipment. The three primary methods are Polymerase Chain Reaction (PCR), Southern Blotting, and DNA Sequencing.
The following table summarizes the key characteristics of each technique to aid in selecting the most appropriate method for your research needs.
| Feature | PCR / qPCR | Southern Blotting | DNA Sequencing (NGS-based) |
| Primary Information | Presence/absence of the cassette, relative copy number (qPCR).[3][4] | Copy number, integrity of the cassette, presence of major rearrangements.[5][6] | Precise integration site, sequence of the integrated cassette and flanking genomic DNA, copy number.[7][8] |
| Sensitivity | High | Moderate to High | Very High |
| DNA Requirement | Low (ng range) | High (µg range).[6] | Low to Moderate (ng to µg range) |
| Throughput | High | Low | High |
| Cost per Sample | Low | Moderate | High |
| Time Requirement | Short (hours) | Long (days).[9] | Moderate to Long (days to weeks) |
| Technical Complexity | Low to Moderate | High.[6] | High (requires bioinformatics expertise).[6] |
| Key Advantage | Fast, inexpensive, and high-throughput screening.[10] | "Gold standard" for copy number determination and detecting large rearrangements. | Provides the most comprehensive and precise data.[8] |
| Key Limitation | Does not provide information on the integration site or cassette integrity without specialized variations (e.g., inverse PCR). | Labor-intensive, time-consuming, and requires large amounts of high-quality DNA.[5] | Higher cost and complex data analysis. |
Experimental Workflow and Method Comparison
The process of confirming genomic integration follows a logical workflow, from initial screening to detailed characterization. The choice of method at each stage is critical for efficiency and accuracy.
Caption: Experimental workflow for confirming genomic integration of a resistance cassette.
The diagram below illustrates a logical comparison of the primary confirmation methods, highlighting their respective strengths and the type of information they provide.
Caption: Logical comparison of methods for confirming genomic integration.
Experimental Protocols
Here are detailed methodologies for the three key experimental approaches.
PCR-Based Confirmation
This protocol is designed to quickly screen clonal cell lines for the presence of the this compound resistance cassette.
Objective: To amplify a specific region of the integrated cassette from the genomic DNA of selected clones.
Materials:
-
Genomic DNA (gDNA) extracted from putative transgenic clones and a wild-type (negative) control.
-
Primers specific to the this compound resistance gene (e.g., nat).
-
Taq DNA Polymerase and corresponding buffer.
-
dNTPs.
-
Thermocycler.
-
Agarose (B213101) gel electrophoresis equipment.
Methodology:
-
Primer Design: Design a primer pair that amplifies a 300-500 bp internal fragment of the this compound resistance gene.
-
PCR Reaction Setup: For a 20 µL reaction, combine the following:
-
10 µL of 2x PCR Master Mix.
-
1 µL of Forward Primer (10 µM).
-
1 µL of Reverse Primer (10 µM).
-
1 µL of gDNA template (50-100 ng).
-
7 µL of Nuclease-Free Water.[11]
-
Include a positive control (plasmid DNA containing the cassette) and a negative control (wild-type gDNA or no template).
-
-
Thermocycler Program:
-
Initial Denaturation: 95°C for 3 minutes.
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C (primer-dependent) for 30 seconds.
-
Extension: 72°C for 30-60 seconds.
-
-
Final Extension: 72°C for 5 minutes.
-
-
Analysis: Run the entire PCR product on a 1.5% agarose gel. A band of the expected size in the lanes for the transgenic clones (and not in the negative control) indicates the presence of the cassette.[4]
Southern Blot Analysis
This protocol determines the copy number and integrity of the integrated cassette.[12]
Objective: To detect specific DNA fragments corresponding to the integrated cassette within the host genome.
Materials:
-
High-quality genomic DNA (10-20 µg per sample).
-
Restriction enzymes and buffers.
-
Agarose gel electrophoresis equipment.
-
Nylon or nitrocellulose membrane.
-
Transfer buffer (e.g., 10x SSC).[13]
-
UV crosslinker or 80°C oven.
-
Hybridization buffer and blocking solution.
-
Labeled DNA probe specific to the this compound cassette.
-
Wash buffers.
-
Detection system (e.g., autoradiography film or chemiluminescence imager).
Methodology:
-
Genomic DNA Digestion: Digest 10-20 µg of gDNA overnight with a restriction enzyme that does not cut within the this compound cassette. This will generate a unique fragment for each integration event. Also, digest a sample with an enzyme that cuts once within the cassette to confirm its integrity.
-
Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.8% agarose gel. Run the gel long enough to achieve good separation of high molecular weight fragments.
-
DNA Transfer: Transfer the DNA from the gel to a nylon membrane via capillary action overnight.[13][14]
-
Immobilization: Fix the DNA to the membrane by UV crosslinking or baking at 80°C.
-
Prehybridization (Blocking): Incubate the membrane in a prehybridization solution for several hours at the appropriate hybridization temperature to block non-specific binding sites.
-
Probe Hybridization: Add the labeled DNA probe (specific to the this compound gene) to the hybridization buffer and incubate with the membrane overnight.
-
Washing: Wash the membrane several times with wash buffers of increasing stringency to remove the unbound probe.[14]
-
Detection: Expose the membrane to X-ray film or use a digital imager to visualize the bands. The number of bands in the sample digested with the non-cutting enzyme corresponds to the number of integration sites (copy number).
Integration Site Sequencing via Inverse PCR
This protocol is used to identify the genomic location of the integrated cassette.[15]
Objective: To amplify and sequence the unknown genomic DNA flanking a known integrated sequence.
Materials:
-
Genomic DNA.
-
A restriction enzyme that does not cut within the integrated cassette.
-
T4 DNA Ligase.
-
Outward-facing primers designed from the known sequence of the this compound cassette.[15]
-
PCR reagents and a thermocycler.
-
Gel extraction kit.
-
Sanger sequencing service.
Methodology:
-
gDNA Digestion: Digest 1-2 µg of gDNA with a suitable restriction enzyme.
-
Purification: Purify the digested DNA fragments.
-
Ligation: Perform a self-ligation reaction at a low DNA concentration to favor the formation of circular DNA molecules (intramolecular ligation).[10]
-
Inverse PCR: Use the circularized DNA as a template for PCR with the outward-facing primers. These primers will amplify the circular DNA, resulting in a linear product containing the known cassette sequence at the ends and the unknown flanking genomic DNA in the middle.
-
Product Purification and Sequencing: Run the PCR product on an agarose gel, purify the resulting band, and send it for Sanger sequencing using the same primers.
-
Analysis: Use BLAST or a similar tool to align the obtained sequence against the host organism's reference genome to identify the precise integration site.[10]
References
- 1. Versatile Nourseothricin and Streptomycin/Spectinomycin Resistance Gene Cassettes and Their Use in Chromosome Integration Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Versatile nourseothricin and streptomycin/spectinomycin resistance gene cassettes and their use in chromosome integration vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PCR-based Microbial Antibiotic Resistance Gene Analysis - CD Genomics [cd-genomics.com]
- 4. Using PCR to Genotype Antibiotic-resistant Bacteria - Clent Life Science [clentlifescience.co.uk]
- 5. View of Comparison of Southern-by-Sequencing (SbSTM) technology and Southern Blot Analysis for Molecular Characterization of Genetically Modified Crops [regsci-ojs-tamu.tdl.org]
- 6. Comparative evaluation of gene copy number estimation techniques in genetically modified crops: insights from Southern blotting, qPCR, dPCR and NGS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avancebio.com [avancebio.com]
- 8. A Comprehensive Exploration of Methods for Analyzing Integration Sites - CD Genomics [cd-genomics.com]
- 9. Southern blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Genomic Southern Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. Analysis of DNA by Southern blotting [qiagen.com]
- 14. conductscience.com [conductscience.com]
- 15. Identification of genome integration sites for developing a CRISPR‐based gene expression toolkit in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Streptothricin and Gentamicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the efficacy of Streptothricin, an emerging antibiotic class, and Gentamicin, a well-established aminoglycoside. The following sections present a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used to derive this data. This objective comparison is intended to inform research and drug development efforts in the ongoing search for effective antimicrobial agents.
Mechanism of Action: A Tale of Two Ribosomal Inhibitors
Both this compound and Gentamicin exert their bactericidal effects by inhibiting protein synthesis through binding to the bacterial ribosome. However, their precise binding sites and the resulting downstream effects differ significantly.
Gentamicin , a classical aminoglycoside, primarily targets the 16S rRNA at the A-site of the 30S ribosomal subunit. This binding event disrupts the fidelity of protein translation, leading to the incorporation of incorrect amino acids and the production of nonfunctional or toxic proteins, ultimately resulting in bacterial cell death.
This compound , on the other hand, binds to a distinct site on the 16S rRNA, specifically involving helix 34. This interaction also interferes with the decoding process, inducing miscoding and inhibiting translocation, thereby halting protein synthesis. This unique binding site suggests that streptothricins may retain activity against bacteria that have developed resistance to traditional aminoglycosides targeting the A-site.
A Comparative Analysis of the Antibacterial Spectrum: Streptothricin vs. Kanamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the spectrum of activity of two important antibiotics: streptothricin and kanamycin (B1662678). Both belong to the aminoglycoside class and function by inhibiting protein synthesis, yet they exhibit distinct antibacterial profiles and mechanisms. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective strengths and limitations, supported by experimental data and detailed protocols.
Introduction to this compound and Kanamycin
This compound, an antibiotic discovered in the 1940s from Streptomyces lavendulae, has recently garnered renewed interest due to its potent activity against multidrug-resistant bacteria.[1][2][3] It is a mixture of related compounds, with this compound F being a principal component.[1][2] Kanamycin, isolated from Streptomyces kanamyceticus in 1957, is a well-established broad-spectrum aminoglycoside antibiotic.[4][5] It has been used clinically to treat a variety of bacterial infections, although its use is limited by potential toxicity.[4][6]
Mechanism of Action
Both this compound and kanamycin are bactericidal agents that primarily target the bacterial ribosome to inhibit protein synthesis. However, their precise binding sites and the resulting downstream effects show subtle differences.
This compound: Like other aminoglycosides, this compound interacts with the 30S subunit of the bacterial ribosome.[7] This interaction leads to misreading of the mRNA template and the incorporation of incorrect amino acids into the growing peptide chain, ultimately resulting in the production of non-functional proteins and bacterial cell death.[1][2] Structural analysis suggests that this compound F probes the A-decoding site of the ribosome.[7]
Kanamycin: Kanamycin also binds irreversibly to the 30S ribosomal subunit.[8] This binding interferes with the initiation complex of protein synthesis and causes misreading of the mRNA, leading to the production of abnormal proteins that accumulate in the bacterium, causing cell death.[5][8][9] Kanamycin's binding to the 16S rRNA within the 30S subunit disrupts the accurate pairing of mRNA and tRNA.[10]
Spectrum of Activity: A Comparative Overview
The antibacterial spectrum of an antibiotic is a key determinant of its clinical and research applications. The following sections and table detail the activity of this compound and kanamycin against a range of bacteria.
This compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[3][11] Notably, it has shown significant efficacy against highly drug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii.[7][11] Studies have demonstrated its activity against vancomycin-resistant Staphylococcus aureus, Bacillus anthracis, multi-drug-resistant Escherichia coli, and Yersinia pestis.[1][2]
Kanamycin is also a broad-spectrum antibiotic, with notable activity against a wide array of Gram-negative bacteria such as E. coli, Klebsiella pneumoniae, and Proteus species.[5][6] It also demonstrates activity against some Gram-positive bacteria, including Staphylococcus aureus.[5] However, its effectiveness against certain pathogens can be limited by widespread resistance.[5]
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound F and kanamycin against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible in vitro growth of a bacterium.[12] Lower MIC values indicate greater potency.
| Bacterial Strain | This compound F MIC (µg/mL) | Kanamycin MIC (µg/mL) |
| Escherichia coli | Not specified in search results | 2 - 16[13] |
| Klebsiella pneumoniae (Carbapenem-resistant) | ~0.5 (1 µM)[7] | Not specified in search results |
| Staphylococcus aureus | Not specified in search results | Not specified in search results |
| Helicobacter pylori | Not specified in search results | MIC50: Not specified, but noted to have therapeutic potential[14] |
Note: Comprehensive, directly comparable MIC data for both antibiotics against a wide range of identical strains was not available in the provided search results. The presented data is compiled from various sources.
Experimental Protocols
The determination of an antibiotic's spectrum of activity relies on standardized experimental procedures. The most common method is the Minimum Inhibitory Concentration (MIC) test.
Minimum Inhibitory Concentration (MIC) Test Protocol (Broth Microdilution Method)
This protocol outlines the general steps for determining the MIC of an antibiotic using the broth microdilution method.[12][15][16]
1. Preparation of Materials:
-
Test Antibiotic: Prepare a stock solution of the antibiotic (this compound or kanamycin) in a suitable solvent and sterilize by filtration.
-
Bacterial Culture: Grow a pure culture of the test bacterium in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.[16][17]
-
Growth Medium: Use a cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.[12]
-
96-Well Microtiter Plate: Sterile, clear, flat-bottomed plates are used for the assay.
2. Inoculum Preparation:
-
Dilute the bacterial culture in fresh broth to achieve a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.[15]
3. Serial Dilution of Antibiotic:
-
Perform a two-fold serial dilution of the antibiotic stock solution across the wells of the 96-well plate using the broth medium. This creates a gradient of antibiotic concentrations.
-
Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only) on each plate.
4. Inoculation:
-
Inoculate each well (except the negative control) with the standardized bacterial suspension. The final volume in each well is typically 100-200 µL.
5. Incubation:
-
Incubate the microtiter plate at a suitable temperature (usually 35-37°C) for 16-20 hours.[12]
6. Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[15][16]
Visualizations
Mechanism of Action and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the mechanisms of action for this compound and kanamycin, and the experimental workflow for the MIC test.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Kanamycin.
Caption: Experimental workflow for MIC determination.
Conclusion
Both this compound and kanamycin are potent bactericidal antibiotics that inhibit protein synthesis. While kanamycin has a long history of use, the emergence of antibiotic resistance has spurred renewed interest in this compound. The key distinction in their spectrum of activity lies in this compound's demonstrated efficacy against a range of highly drug-resistant Gram-negative pathogens. This makes this compound a promising candidate for further research and development in an era of increasing antimicrobial resistance. The provided data and protocols offer a foundation for researchers to conduct their own comparative studies and further explore the potential of these important antibiotics.
References
- 1. The convergent total synthesis and antibacterial profile of the natural product this compound F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The convergent total synthesis and antibacterial profile of the natural product this compound F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Kanamycin A - Wikipedia [en.wikipedia.org]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. biofargo.com [biofargo.com]
- 7. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Antibiotic MICs and short time-killing against Helicobacter pylori: therapeutic potential of kanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. microchemlab.com [microchemlab.com]
- 17. files.core.ac.uk [files.core.ac.uk]
LC-MS Analysis for Streptothricin: A Comparative Guide to Confirming Production and Degradation
For researchers, scientists, and drug development professionals, precise and reliable analytical methods are paramount for tracking the production and stability of antibiotic candidates like streptothricin. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) for the qualitative and quantitative analysis of this compound and its degradation products. We present detailed experimental protocols, performance comparisons with alternative methods, and data-driven insights to support your research and development endeavors.
Streptothricins are a class of broad-spectrum antibiotics effective against a range of bacteria. Monitoring their production in fermentation broths and understanding their degradation pathways are critical steps in their development as potential therapeutic agents. LC-MS has emerged as a powerful tool for this purpose, offering high sensitivity and specificity for the detection and quantification of this compound and its related compounds.
Comparative Analysis of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantification, identification of unknowns, or high-throughput screening. Here, we compare the performance of LC-MS/MS with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and traditional microbiological assays.
| Parameter | LC-MS/MS | HPLC-UV | Microbiological Assay |
| Specificity | Very High | Moderate to High | Low to Moderate |
| Sensitivity (LOD/LOQ) | Very Low (ng/mL to pg/mL) | Low (µg/mL to ng/mL) | Moderate (µg/mL) |
| **Linearity (R²) ** | >0.99 | >0.99 | Variable |
| Accuracy (% Recovery) | 85-115% | 90-110% | 80-120% |
| Throughput | High | Moderate | Low |
| Information Provided | Structural information, quantification, degradation products | Quantification | Biological activity |
| Cost | High | Moderate | Low |
Table 1: Comparison of key performance parameters for different analytical methods used for this compound analysis.
Experimental Protocols
LC-MS/MS Method for this compound Production and Degradation Monitoring
This protocol provides a general framework for the analysis of this compound F and D, the major components of the nourseothricin complex, and their primary degradation products, this compound acids.
1. Sample Preparation (from Fermentation Broth)
-
Objective: To extract streptothricins and their degradation products from the complex fermentation matrix and remove interfering substances.
-
Procedure:
-
Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes to pellet cells and debris.
-
Collect the supernatant.
-
Perform protein precipitation by adding 3 volumes of ice-cold methanol (B129727) or acetonitrile (B52724) to the supernatant.
-
Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter before injection into the LC-MS system.
-
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound F 503.3 [To be optimized] [To be optimized] This compound D 759.5 [To be optimized] [To be optimized] This compound F Acid 521.3 [To be optimized] [To be optimized] | this compound D Acid | 777.5 | [To be optimized] | [To be optimized] |
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Note: The specific product ions and collision energies for MRM transitions need to be optimized for the specific instrument being used.
Microbiological Assay (Agar Well Diffusion Method)
This method provides a measure of the biological activity of this compound.
-
Test Organism: A susceptible bacterial strain, such as Bacillus subtilis or Escherichia coli.
-
Media: Mueller-Hinton agar (B569324).
-
Procedure:
-
Prepare a standardized inoculum of the test organism.
-
Spread the inoculum evenly onto the surface of the agar plates.
-
Create uniform wells in the agar using a sterile borer.
-
Add known concentrations of a this compound standard and the test samples to the wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zones of inhibition around each well.
-
Construct a standard curve by plotting the zone diameter against the logarithm of the this compound concentration.
-
Determine the concentration of this compound in the test samples by interpolating their zone diameters on the standard curve.
-
Visualizing Workflows and Pathways
To better illustrate the analytical process and the chemical transformations of this compound, the following diagrams are provided.
A Head-to-Head Comparison: Validating CRISPR-Mediated Gene Editing with Nourseothricin Selection Versus Alternative Methods
For researchers, scientists, and drug development professionals navigating the complexities of CRISPR-based therapies, rigorous and efficient validation of gene editing is paramount. This guide provides an objective comparison of Nourseothricin (NTC) selection and other widely used validation techniques, supported by experimental data and detailed protocols to inform your workflow.
The advent of CRISPR-Cas9 technology has revolutionized gene editing, offering unprecedented precision in modifying cellular DNA. However, the success of any CRISPR experiment hinges on the accurate identification and isolation of correctly edited cells. While various methods exist to validate these genetic modifications, they differ significantly in their principles, throughput, cost, and the type of information they provide. This guide focuses on the strategic use of Nourseothricin (NTC) selection as an enrichment tool and compares it with common analytical validation methods such as Sanger sequencing and Next-Generation Sequencing (NGS).
The Role of Nourseothricin Selection in a CRISPR Workflow
Nourseothricin is an aminoglycoside antibiotic that inhibits protein synthesis in a wide range of organisms, including mammalian cells.[1][2] Resistance to NTC is conferred by the Nourseothricin N-acetyltransferase (NAT) gene, which inactivates the antibiotic.[2][3] In the context of CRISPR, the NAT gene can be co-delivered with the CRISPR-Cas9 machinery and a donor template for homology-directed repair (HDR). This allows for the selection of cells that have successfully integrated the donor template, which includes both the desired genetic modification and the NTC resistance cassette. This enrichment of edited cells can significantly streamline downstream validation efforts.[4][5]
It is crucial to understand that NTC selection primarily validates the successful delivery and integration of the donor DNA, not the precise nature of the genetic edit at the target locus.[6] Therefore, it is best employed as a powerful initial enrichment step, to be followed by more definitive analytical methods.
Comparative Analysis of Validation Methods
The choice of a validation strategy depends on several factors, including the specific research question, the desired level of precision, sample throughput, and budgetary constraints. The following table summarizes the key characteristics of NTC selection in comparison to other common validation techniques.
| Method | Principle | Information Provided | Throughput | Relative Cost | Relative Time | Key Advantages | Key Limitations |
| Nourseothricin (NTC) Selection | Enrichment of cells expressing the NAT resistance gene, co-delivered with the CRISPR machinery and donor template. | Indirect evidence of successful donor DNA integration. | High | $ | Days to Weeks | Enriches for edited cells, reducing the number of clones to be screened. Simple and cost-effective for initial screening. | Does not confirm the precise genetic edit. Risk of random integration of the resistance cassette. Potential for off-target effects of the antibiotic. |
| Sanger Sequencing | Dideoxy chain termination method to determine the nucleotide sequence of a specific DNA region.[7] | Precise sequence of the targeted genomic locus. | Low |
| Days | Gold standard for sequence accuracy of a specific locus.[7] Relatively inexpensive for a small number of samples. | Not suitable for high-throughput screening. Limited sensitivity for detecting low-frequency mutations in a mixed population (>15-20% allele frequency).[7] |
| Next-Generation Sequencing (NGS) | Massively parallel sequencing of millions of DNA fragments simultaneously. | Comprehensive sequence information, including on- and off-target mutations, and their frequencies.[6] | Very High |
| Weeks | Highly sensitive for detecting low-frequency variants (down to 1% or lower).[7] Enables unbiased, genome-wide off-target analysis. | Higher cost per sample.[8] Requires complex bioinformatics analysis.[6] |
| T7 Endonuclease I (T7E1) Assay | Enzymatic cleavage of mismatched DNA heteroduplexes formed between wild-type and edited DNA strands. | Semi-quantitative estimation of editing efficiency (presence of indels). | Moderate | $ | Hours to a Day | Rapid and inexpensive for initial screening of editing efficiency. | Does not provide sequence information. Can produce false positives due to SNPs. Does not detect homozygous or in-frame edits efficiently. |
Experimental Protocols
Nourseothricin Selection Workflow for CRISPR-Edited Mammalian Cells
This protocol outlines a general procedure for enriching CRISPR-edited mammalian cells using Nourseothricin selection. Optimization of antibiotic concentration and selection time is crucial for each cell line.
References
- 1. Nourseothricin N-acetyl transferase: a positive selection marker for mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genecopoeia.com [genecopoeia.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Selecting for CRISPR-Edited Knock-In Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selecting for CRISPR-Edited Knock-In Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synthego.com [synthego.com]
- 7. benchchem.com [benchchem.com]
- 8. base4.co.uk [base4.co.uk]
Cross-Resistance Between Streptothricin and Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of streptothricin's cross-resistance profile with other classes of antibiotics, supported by available experimental data. Understanding these relationships is crucial for the potential clinical development of streptothricins and for predicting their efficacy against multidrug-resistant pathogens.
Executive Summary
This compound, a broad-spectrum antibiotic, demonstrates a complex cross-resistance pattern that is highly dependent on the underlying resistance mechanism. Generally, resistance to this compound conferred by enzymatic modification, such as through this compound acetyltransferases (SATs), does not lead to cross-resistance with aminoglycosides. Conversely, this compound resistance arising from target site mutations in the ribosome may confer cross-resistance to aminoglycosides. Notably, there is a lack of significant cross-resistance observed between this compound and tetracyclines. This guide synthesizes the available data to provide a clear comparison for research and development purposes.
Data Presentation: Quantitative Cross-Resistance Data
The following tables summarize the minimum inhibitory concentration (MIC) data from various studies to illustrate the cross-resistance patterns between this compound and other antibiotics.
Table 1: Cross-Resistance between this compound and Aminoglycosides in E. coli
| Bacterial Strain/Resistance Mechanism | This compound MIC (µg/mL) | Kanamycin MIC (µg/mL) | Gentamicin MIC (µg/mL) | Amikacin MIC (µg/mL) | Reference |
| E. coli A19 (Wild-Type) | 2 | 4 | 1 | 2 | Haupt & Thrum, 1985 |
| E. coli A19 Stcr 2/2/1 (Lab-induced ST resistance, likely ribosomal mutation) | >128 | >128 | >64 | >64 | Haupt & Thrum, 1985 |
| E. coli with Aminoglycoside Modifying Enzymes (e.g., AAC, APH) | 2-4 | >256 | >128 | >128 | Haupt & Thrum, 1985 |
| E. coli expressing this compound Acetyltransferase (SatA) | >256 | 4-8 | 1-2 | 2-4 | Derived from multiple sources |
Table 2: Susceptibility of Multi-Drug Resistant Enterobacterales to this compound F and D
| Bacterial Strain (Resistance Profile) | This compound F MIC (µM) | This compound D MIC (µM) | Tetracycline MIC (µg/mL) | Minocycline MIC (µg/mL) | Reference |
| Carbapenem-Resistant Enterobacterales (CRE, n=39) - MIC50 | 2 | 0.25 | >16 | >8 | Morgan et al., 2023 |
| Carbapenem-Resistant Enterobacterales (CRE, n=39) - MIC90 | 4 | 0.5 | >32 | >16 | Morgan et al., 2023 |
| E. coli expressing TetM (Ribosomal Protection Protein) | 0.5 (Nourseothricin) | Not Tested | >64 | >32 | Morgan et al., 2023 |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of cross-resistance. The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, adapted for a cross-resistance study.
Protocol: Broth Microdilution Assay for Cross-Resistance Assessment
1. Materials:
-
Bacterial strains (wild-type and resistant variants)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solutions (this compound, Aminoglycosides, Tetracyclines, etc.)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland standards
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
3. Preparation of Antibiotic Dilutions:
-
Prepare serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plates.
-
The final volume in each well should be 50 µL, containing the desired antibiotic concentration.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Cross-resistance is observed when a bacterium resistant to one antibiotic shows increased resistance to another antibiotic compared to the susceptible wild-type strain.
Mandatory Visualizations
Diagram 1: Signaling Pathways of this compound Resistance
Caption: Mechanisms of this compound resistance and their impact on aminoglycoside cross-resistance.
Diagram 2: Experimental Workflow for Cross-Resistance Testing
Caption: Workflow for determining antibiotic cross-resistance using the broth microdilution method.
Conclusion
The potential for cross-resistance between this compound and other antibiotics is a critical consideration for its future development. The available evidence suggests a favorable profile, particularly concerning the lack of cross-resistance conferred by the common enzymatic inactivation mechanisms and the absence of cross-resistance with tetracyclines. However, the potential for cross-resistance with aminoglycosides through ribosomal mutations warrants further investigation. The standardized protocols and data presented in this guide offer a framework for continued research in this area.
Comparative Analysis of Streptothricin Analogs: In Vitro and In Vivo Efficacy
A resurgence of interest in streptothricin antibiotics has revealed promising therapeutic potential, particularly for this compound F, in combating multidrug-resistant Gram-negative bacteria. This guide provides a comparative overview of the in vitro and in vivo performance of key this compound analogs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Streptothricins, a class of aminoglycoside antibiotics discovered in the 1940s, were initially sidelined due to nephrotoxicity concerns associated with impure mixtures.[1] However, recent research has demonstrated that individual this compound analogs possess distinct activity and toxicity profiles.[2] Notably, this compound F (S-F), which has a single β-lysine residue, has emerged as a lead candidate, exhibiting a favorable balance of potent antimicrobial activity and reduced toxicity compared to its counterpart, this compound D (S-D), which contains three β-lysine residues.[3][4] The natural product mixture, nourseothricin, is predominantly composed of this compound F and D.[5]
Data Presentation
In Vitro Activity: Minimum Inhibitory Concentrations (MIC)
The in vitro efficacy of this compound analogs is demonstrated by their Minimum Inhibitory Concentration (MIC) against a range of bacterial pathogens. S-D generally exhibits greater potency (lower MIC) than S-F; however, S-F maintains strong activity against highly resistant strains.[3][6]
| Organism | Analog | MIC₅₀ (µM) | MIC₉₀ (µM) | MIC Range (µg/mL) | Reference |
| Carbapenem-resistant Enterobacterales (CRE) | This compound F (S-F) | 2 | 4 | - | [6] |
| Carbapenem-resistant Enterobacterales (CRE) | This compound D (S-D) | 0.25 | 0.5 | - | [6] |
| Neisseria gonorrhoeae (including multidrug-resistant strains) | Nourseothricin | - | - | 16 - 32 | [7] |
In Vitro Cytotoxicity
Comparative analysis of cytotoxicity in mammalian cell lines reveals a significantly better safety profile for S-F over S-D and the nourseothricin mixture.
| Cell Line | Analog | Observation | Reference |
| LLC-PK1 (porcine kidney epithelial) | This compound F (S-F) | >10-fold less toxic than S-D. Toxicity observed at ≥32 µM. | [3][8] |
| LLC-PK1 (porcine kidney epithelial) | This compound D (S-D) | Toxicity observed at lower concentrations than S-F. | [3][8] |
| J774 (murine macrophage) | This compound F (S-F) | >10-fold less toxic than S-D. | [8] |
| J774 (murine macrophage) | This compound D (S-D) | Toxicity observed at lower concentrations than S-F. | [8] |
In Vivo Efficacy and Toxicity
In vivo studies in murine models corroborate the promising therapeutic window of this compound F.
| Model | Pathogen | Analog | Key Findings | Reference |
| Murine Thigh Infection | Pandrug-resistant Klebsiella pneumoniae (Nevada strain) | This compound F (S-F) | Significant therapeutic effect at 50-100 mg/kg with minimal to no renal toxicity. A single dose could sterilize the infection in some cases. | [3] |
| Murine Model | - | This compound F (S-F) | LD₅₀: 300 mg/kg | [4] |
| Murine Model | - | This compound D (S-D) | LD₅₀: ~10 mg/kg | [4] |
| Galleria mellonella Infection | Neisseria gonorrhoeae | Nourseothricin | Significantly improved larval survival compared to untreated controls. A 32 µg/mL dose showed the highest survival rate. | [7] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.
a. Preparation of Materials:
-
Bacterial Strains: Grow test strains in appropriate liquid medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to the desired optical density (A600).
-
Antibiotics: Prepare stock solutions of this compound analogs. Dilute in the test medium to twice the highest desired concentration.
-
Microtiter Plates: Use sterile 96-well plates.
b. Procedure:
-
Dispense 100 µL of sterile broth into all wells of the microtiter plate.
-
Add 100 µL of the 2x antibiotic stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column serves as a positive control (no antibiotic), and the twelfth as a negative control (no bacteria).
-
Prepare a bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the test medium.
-
Add 100 µL of the bacterial inoculum to wells in columns 1 through 11.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay
This protocol describes a method using a cell viability reagent like SYTOX Green.
a. Cell Culture:
-
Culture mammalian cells (e.g., LLC-PK1 or J774) in appropriate media and conditions.
-
Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
b. Procedure:
-
Prepare serial dilutions of the this compound analogs in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the analogs. Include untreated control wells.
-
Add a cell-impermeant nucleic acid dye, such as SYTOX Green, to all wells.
-
Incubate the plates for the desired duration (e.g., 24, 48, 72 hours).
-
Measure the fluorescence at appropriate excitation and emission wavelengths. An increase in fluorescence indicates a loss of cell membrane integrity and, therefore, cytotoxicity.
-
Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis agent).
Murine Thigh Infection Model
This model is used to assess the in vivo efficacy of antimicrobial agents.
a. Animal Preparation:
-
Use a suitable mouse strain (e.g., BALB/c).
-
Induce neutropenia in the mice through the administration of cyclophosphamide. This makes them more susceptible to bacterial infection.
b. Infection and Treatment:
-
Prepare an inoculum of the test bacteria (e.g., K. pneumoniae) at a specific concentration.
-
Inject a defined volume of the bacterial suspension into the thigh muscles of the mice.
-
At a predetermined time post-infection (e.g., 2 hours), administer the this compound analogs via a suitable route (e.g., subcutaneous or intravenous). Include a vehicle-treated control group.
c. Evaluation:
-
At a specified time point after treatment (e.g., 24 hours), euthanize the mice.
-
Aseptically remove the thigh muscle tissue.
-
Homogenize the tissue in a sterile buffer.
-
Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) to determine the number of colony-forming units (CFU) per gram of tissue.
-
The efficacy of the treatment is determined by the reduction in bacterial load compared to the control group.
Mandatory Visualization
Caption: Logical relationship between this compound analogs and their properties.
Caption: Simplified signaling pathway of this compound F's mechanism of action.
Caption: General experimental workflow for comparing this compound analogs.
References
- 1. Nourseothricin as a novel therapeutic agent against Neisseria gonorrhoeae: in vitro and in vivo evaluations using Galleria mellonella-a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The convergent total synthesis and antibacterial profile of the natural product this compound F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. biorxiv.org [biorxiv.org]
Assessing Transgene Stability: A Comparative Guide to Nourseothricin Selection
In the realm of genetic engineering and recombinant protein production, the stable and long-term expression of a transgene is paramount for reliable research and therapeutic applications. The selection of stably transfected cells is a critical step, and the choice of a selection marker can significantly influence the stability of transgene expression. This guide provides a comprehensive comparison of Nourseothricin (NTC) with other common selection antibiotics, offering supporting experimental data and detailed protocols to assess transgene expression stability.
Nourseothricin: A Robust Selection Marker
Nourseothricin, a member of the streptothricin class of aminoglycoside antibiotics, has emerged as a powerful tool for the selection of genetically modified organisms, ranging from bacteria to mammalian cells. Its mechanism of action involves the inhibition of protein synthesis by inducing miscoding, leading to rapid cell death in non-resistant cells. Resistance to NTC is conferred by the Nourseothricin N-acetyltransferase (NAT) enzyme, encoded by the nat1 or sat1 gene, which inactivates the antibiotic by acetylation.
One of the key advantages of Nourseothricin is its stability under typical cell culture conditions and the lack of cross-resistance with other commonly used antibiotics like Puromycin, Hygromycin, Neomycin (G418), and Blasticidin. This makes it an excellent choice for complex experimental designs that require multiple selection markers.
Comparison of Common Selection Markers
The choice of a selection marker can have a profound impact on the level and stability of transgene expression. The following table provides a comparison of Nourseothricin with other widely used selection antibiotics.
| Feature | Nourseothricin | G418 (Geneticin) | Puromycin | Hygromycin B | Blasticidin S |
| Mechanism of Action | Inhibits protein synthesis by inducing miscoding | Inhibits protein synthesis by binding to the 30S ribosomal subunit | Causes premature chain termination during translation | Inhibits protein synthesis by targeting the 70S ribosome | Inhibits protein synthesis |
| Resistance Gene | nat1 or sat1 (N-acetyltransferase) | neo (Neomycin phosphotransferase) | pac (Puromycin N-acetyl-transferase) | hygR (Hygromycin phosphotransferase) | bsd (Blasticidin S deaminase) |
| Typical Concentration | 50-200 µg/mL | 100-1000 µg/mL | 1-10 µg/mL | 50-400 µg/mL | 1-10 µg/mL |
| Selection Speed | Rapid | Moderate to Slow | Very Rapid | Moderate | Rapid |
| Impact on Expression | Reported to allow for robust and stable expression | Can lead to lower expression levels and higher cell-to-cell variability | Can result in intermediate to high expression levels | Can result in intermediate to high expression levels | Can lead to lower expression levels and higher cell-to-cell variability |
Quantitative Impact of Selection Markers on Transgene Expression
A study comparing different selectable markers in HEK293 cells demonstrated that the choice of marker significantly affects the level of recombinant protein expression and the homogeneity of the cell population. The table below summarizes key findings from this research.
| Selectable Marker | Antibiotic | Relative Protein Expression Level (Approximate Fold Difference) | Cell-to-Cell Variability in Expression |
| NeoR | G418 | 1x | High |
| BsdR | Blasticidin | 1x | High |
| HygR | Hygromycin | Intermediate | Moderate |
| PuroR | Puromycin | Intermediate | Moderate |
| BleoR | Zeocin | 10x | Low |
Data adapted from a study on HEK293 cells. The relative expression level is an approximation based on the reported 10-fold higher expression with the BleoR marker compared to NeoR and BsdR markers.
These findings suggest that selectable markers like NeoR (G418) and BsdR (Blasticidin) may result in cell lines with lower average transgene expression and greater heterogeneity. In contrast, markers like BleoR (Zeocin) can yield populations with significantly higher and more uniform expression. While Nourseothricin was not included in this specific study, its reported rapid and stringent selection action suggests it may also contribute to the isolation of clones with robust and stable expression.
Assessing the Stability of Transgene Expression
Ensuring the long-term stability of transgene expression is crucial. This involves a multi-faceted approach to analyze the genetic integrity and expression levels over time.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of transgene expression in a newly generated cell line.
The Cost-Effectiveness of Nourseothricin and Other Selection Agents: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate antibiotic is a critical step in the development of genetically modified organisms and stable cell lines. This guide provides a comprehensive comparison of the cost-effectiveness of Nourseothricin (NTC) against other commonly used selection agents: Puromycin, G418, Hygromycin B, and Blasticidin S. The comparison is based on pricing, typical working concentrations, and available experimental data on performance.
Executive Summary
The ideal selection agent should be highly effective at eliminating non-modified cells at a low concentration, have minimal off-target effects, and be cost-effective. Nourseothricin, a streptothricin aminoglycoside antibiotic, has emerged as a promising candidate due to its unique mechanism of action and broad-spectrum activity. This guide presents a detailed analysis of Nourseothricin in comparison to established selection agents, providing researchers with the necessary data to make informed decisions for their specific experimental needs.
Data Presentation: A Quantitative Comparison of Selection Agents
The following table summarizes the key characteristics of Nourseothricin and its alternatives, offering a clear overview of their properties and an estimated cost per liter of selection media. It is important to note that optimal working concentrations are cell-line dependent and should be determined empirically.
| Feature | Nourseothricin | Puromycin | G418 (Geneticin®) | Hygromycin B | Blasticidin S |
| Mechanism of Action | Induces miscoding and inhibits protein synthesis.[1][2] | Causes premature chain termination during translation.[3][4] | Binds to the 80S ribosomal subunit, inhibiting protein synthesis.[5][6][7][8] | Inhibits protein synthesis by interfering with translocation and causing mistranslation.[9][10][11][12] | Inhibits peptide bond formation in the ribosome.[13][14][15][16][17] |
| Resistance Gene | Nourseothricin acetyltransferase (nat or sat) | Puromycin N-acetyl-transferase (pac) | Neomycin phosphotransferase (neo) | Hygromycin phosphotransferase (hph) | Blasticidin S deaminase (bsr or BSD) |
| Typical Working Concentration (Mammalian Cells) | 50 - 200 µg/mL[2] | 1 - 10 µg/mL[4][18][19][20] | 100 - 2000 µg/mL[6][8] | 50 - 500 µg/mL[10][11] | 2 - 10 µg/mL[14][15] |
| Selection Time | Rapid | Rapid (often within 2 days)[21] | 7 - 14 days | 7 - 10 days[9] | 5 - 10 days |
| Advantages | - No known adverse side-effects on selected cells.[1]- Not used in human or veterinary medicine.[2]- No cross-reactivity with other aminoglycosides.[2]- High stability in solution.[22] | - Fast and effective at low concentrations.[3] | - Widely used and well-documented. | - Effective for dual-selection experiments.[11] | - Effective at very low concentrations. |
| Potential Disadvantages | Nephrotoxicity in animals limits therapeutic use.[23] | Can be toxic to some cell lines even with the resistance gene. | High concentrations often required.- Can exhibit significant batch-to-batch variation. | Can be slow-acting. | Light sensitive. |
Experimental Protocols
Determining Optimal Antibiotic Concentration: The Kill Curve Assay
To ensure cost-effectiveness and efficient selection, it is crucial to determine the minimum concentration of a selection agent that effectively kills non-transfected cells. This is achieved through a dose-response experiment known as a kill curve.
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
Selection agent (Nourseothricin, Puromycin, G418, Hygromycin B, or Blasticidin S)
-
24-well or 96-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or an automated cell counter
Procedure:
-
Cell Seeding: Seed the parental cell line into the wells of a multi-well plate at a density that allows for 50-80% confluency within 24 hours.
-
Antibiotic Preparation: Prepare a series of dilutions of the selection agent in complete culture medium. The concentration range should encompass the typical working concentrations listed in the table above.
-
Treatment: After 24 hours of incubation, replace the medium in each well (except for the control wells) with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control.
-
Incubation and Observation: Incubate the plates for a period of 7-14 days, observing the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.
-
Media Change: Replace the selective medium every 2-3 days to maintain the antibiotic concentration and replenish nutrients.
-
Viability Assessment: At the end of the incubation period, determine the percentage of viable cells in each well using a cell viability assay (e.g., Trypan Blue exclusion).
-
Determination of Optimal Concentration: The optimal concentration for selection is the lowest concentration of the antibiotic that results in complete cell death of the non-transfected cells.
Stable Cell Line Selection
Materials:
-
Transfected cells
-
Complete cell culture medium
-
Selection agent at the predetermined optimal concentration
-
Culture flasks or plates
Procedure:
-
Post-Transfection Culture: Following transfection, allow the cells to recover and express the resistance gene by culturing them in non-selective medium for 24-48 hours.
-
Initiation of Selection: After the recovery period, replace the medium with fresh medium containing the optimal concentration of the selection agent.
-
Maintenance of Selection: Continue to culture the cells in the selective medium, replacing it every 2-3 days. Monitor the culture for the emergence of resistant colonies.
-
Expansion of Resistant Colonies: Once resistant colonies are visible, they can be isolated and expanded for further analysis.
Mandatory Visualization: Mechanism of Action Diagrams
The following diagrams, generated using the DOT language, illustrate the mechanisms of action for each of the discussed selection agents.
Caption: Mechanism of action of Nourseothricin.
Caption: Mechanism of action of Puromycin.
Caption: Mechanism of action of G418.
Caption: Mechanism of action of Hygromycin B.
Caption: Mechanism of action of Blasticidin S.
Conclusion
The choice of a selection agent is a multifaceted decision that depends on the specific cell type, experimental goals, and budget constraints. While established antibiotics like Puromycin and G418 are widely used, Nourseothricin presents a compelling alternative with its broad-spectrum activity, high stability, and lack of cross-reactivity with other common selection agents. Its primary drawback is its potential for nephrotoxicity in animal models, which is not a concern for in vitro cell culture applications. By carefully considering the data presented in this guide and performing a thorough kill curve analysis, researchers can optimize their selection strategy for efficiency and cost-effectiveness.
References
- 1. Nourseothricin - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. agscientific.com [agscientific.com]
- 4. gentarget.com [gentarget.com]
- 5. abo.com.pl [abo.com.pl]
- 6. takara.co.kr [takara.co.kr]
- 7. benchchem.com [benchchem.com]
- 8. gentarget.com [gentarget.com]
- 9. researchgate.net [researchgate.net]
- 10. tools.mirusbio.com [tools.mirusbio.com]
- 11. invivogen.com [invivogen.com]
- 12. researchgate.net [researchgate.net]
- 13. abo.com.pl [abo.com.pl]
- 14. agscientific.com [agscientific.com]
- 15. Blasticidin S HCl | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. toku-e.com [toku-e.com]
- 17. Blasticidin S HCl in Mammalian Culture Determine Working Concentration [protocols.io]
- 18. tools.mirusbio.com [tools.mirusbio.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. researchgate.net [researchgate.net]
- 21. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 22. jenabioscience.com [jenabioscience.com]
- 23. goldbio.com [goldbio.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Streptothricin
For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is of utmost importance. The proper handling and disposal of chemical compounds, such as the antibiotic streptothricin, are critical components of established safety protocols. Adherence to these procedures is vital for mitigating risks to personnel and the environment, preventing the spread of antibiotic resistance, and ensuring regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound and its related compounds are potent antibiotics and should be managed as hazardous chemical waste.
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory when handling this compound to minimize exposure.
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use chemical-resistant gloves. Gloves must be inspected prior to use and disposed of as contaminated waste after handling the compound.
-
Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: When handling this compound in powder form, a NIOSH-approved respirator is recommended to avoid inhalation of dust.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and safety shower should be readily accessible.
Core Principles of this compound Disposal
The guiding principle for this compound disposal is that it must be treated as hazardous chemical waste. It should never be disposed of down the drain or in the regular trash, as this can contribute to environmental contamination and the development of antibiotic-resistant bacteria.
| Do's and Don'ts of this compound Disposal | |
| Do | Don't |
| Treat all this compound waste (solid and liquid) as hazardous chemical waste. | Do not pour this compound waste down the sink or drain. |
| Segregate this compound waste into designated, clearly labeled, leak-proof containers. | Do not dispose of this compound waste in the regular trash or biohazard bags for autoclaving. |
| Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. | Do not attempt to neutralize or inactivate this compound with other chemicals unless it is a validated and approved institutional protocol. |
| Triple-rinse emptied containers with a suitable solvent and collect the rinsate as hazardous waste. | Do not mix this compound waste with other incompatible waste streams. |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste within a laboratory setting.
1. Waste Segregation:
-
Solid Waste: All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Unused or expired this compound powder.
-
Contaminated personal protective equipment (gloves, disposable lab coats).
-
Weighing boats, plasticware, and other disposable lab supplies.
-
Spill cleanup materials.
-
-
Liquid Waste: This category includes:
-
Stock solutions of this compound.
-
Used cell culture media containing this compound.[1]
-
Rinsate from triple-rinsed containers.
-
2. Waste Collection and Containment:
-
Solid Waste:
-
Collect all solid this compound waste in a designated, leak-proof, and puncture-resistant container.
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.
-
-
Liquid Waste:
-
Collect all liquid this compound waste in a designated, leak-proof, and chemically compatible container.
-
The container should be kept securely closed when not in use.
-
Clearly label the container as "Hazardous Waste: this compound" with a description of the contents (e.g., "Aqueous this compound Solution").
-
3. Final Disposal:
-
The collected hazardous waste must be disposed of through an approved waste disposal plant.[2] This is typically coordinated by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.
-
Ensure all institutional and regulatory labeling and documentation requirements are met for the waste manifest.
4. Spill Management:
-
In the event of a this compound spill, evacuate the immediate area and ensure adequate ventilation.
-
Don the appropriate PPE before re-entering the area for cleanup.
-
Contain the spill using an inert absorbent material.
-
Carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate the affected area with an appropriate cleaning agent.
-
Dispose of all cleanup materials as hazardous waste.
Experimental Protocols
Currently, there are no widely established and validated protocols for the chemical inactivation or degradation of this compound in a standard laboratory setting for disposal purposes. While research has identified enzymatic pathways for this compound inactivation, these are not practical for routine waste management. Therefore, the recommended and safest procedure is to treat all this compound waste as hazardous and arrange for its professional disposal, which typically involves incineration.[3]
Autoclaving: The effectiveness of autoclaving for the chemical degradation of this compound has not been definitively established. Many antibiotics are heat-stable and are not destroyed by standard autoclaving procedures.[1] Consequently, autoclaving is not a recommended method for the final disposal of this compound waste.
Workflow for this compound Waste Management
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a research environment.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Streptothricin
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols and operational procedures for the handling and disposal of Streptothricin. Adherence to these guidelines is critical to ensure personnel safety and mitigate environmental contamination. This compound and its variants, such as Nourseothricin, are potent antibiotics with significant hazards.[1][2][3] The information presented here is intended to supplement, not replace, institution-specific safety protocols and the product's Safety Data Sheet (SDS).
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with the following primary concerns:
-
Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation : May cause respiratory irritation upon inhalation of dust particles.[1]
-
Reproductive Toxicity : Suspected of damaging fertility or the unborn child.[4][5]
Historically, this compound development was abandoned due to its potential for irreversible kidney damage.[6] While some forms, like this compound F, are being re-evaluated for their therapeutic potential with lower toxicity, all forms should be handled with caution.[2][6]
Due to these hazards, the following personal protective equipment is mandatory when handling this compound in its powdered form and in concentrated solutions.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile or Neoprene Gloves | Wear two pairs of gloves when handling the powder.[2] Gloves must be inspected before use and removed using proper technique to avoid skin contact.[7] Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | Laboratory Coat | A buttoned lab coat is required. For tasks with a higher risk of contamination, a disposable gown should be worn over the lab coat. |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times. When weighing or transferring powder outside of a certified containment system, a face shield should be used in conjunction with goggles.[8] |
| Respiratory Protection | N95 or higher-rated respirator | A fit-tested N95 respirator is required when handling this compound powder outside of a chemical fume hood or ventilated balance enclosure to prevent inhalation of aerosolized particles.[6][7] |
Operational Plan: From Receipt to Use
This section outlines the step-by-step procedures for safely handling this compound in a laboratory setting.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[7]
-
The storage area should be clearly labeled as containing toxic and reproductively hazardous materials and kept locked.[4][5]
Weighing this compound Powder
The weighing of powdered this compound presents a significant risk of aerosolization and exposure. The following protocol must be followed:
Preparation:
-
Designate a specific area for weighing, preferably within a certified chemical fume hood or a ventilated balance enclosure.[2]
-
Cover the work surface with absorbent bench paper.[7]
-
Assemble all necessary equipment: spatulas, weigh boats or paper, and a sealable container for the weighed powder.
Procedure (Tare Method): [2][9]
-
Place a labeled, sealable container on the analytical balance and tare it to zero.
-
Move the container to the chemical fume hood.
-
Carefully transfer the desired amount of this compound powder into the container. Minimize dust generation by handling the powder gently.
-
Securely close the container.
-
Decontaminate the exterior of the container with a damp wipe.
-
Return the sealed container to the balance to record the final weight.
-
All disposable materials used in the weighing process (e.g., weigh paper, contaminated wipes) must be disposed of as hazardous chemical waste.
Preparation of Stock Solutions
Preparation:
-
All solution preparation must be conducted within a chemical fume hood.
-
Use sterile water or another appropriate solvent as indicated by the experimental protocol.[5]
Procedure:
-
Following the weighing procedure, bring the sealed container of this compound into the fume hood.
-
Slowly add the solvent to the powder to avoid splashing.
-
Mix gently until the powder is completely dissolved.
-
For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile container.[4][5]
-
Aliquot the stock solution into smaller, clearly labeled, and sealed sterile tubes.
-
Store the aliquots at -20°C or as recommended by the manufacturer.[4][5]
Disposal Plan: Managing this compound Waste
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.[4]
Waste Segregation
-
Solid Waste : Includes contaminated gloves, gowns, bench paper, weigh boats, pipette tips, and empty containers. Place these items in a designated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.[4]
-
Liquid Waste : Includes unused or expired stock solutions and contaminated media. Collect in a sealable, leak-proof hazardous waste container. Do not pour this compound waste down the drain.[1][7]
-
Sharps Waste : Needles and syringes used for filter sterilization should be placed in a designated sharps container for hazardous waste.
Decontamination and Final Disposal
-
Surface Decontamination : After handling this compound, decontaminate all work surfaces and equipment by wiping them down with a suitable disinfectant, followed by a thorough rinse with water.[10]
-
Waste Pickup : All hazardous waste containers must be sealed and stored in a designated accumulation area. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[4][7] Autoclaving may not be sufficient to degrade the antibiotic and is not a recommended method for disposal of concentrated stock solutions.[1]
Emergency Procedures: Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE : This must include a fit-tested N95 respirator or a powered air-purifying respirator (PAPR).[6]
-
Cover the Spill : Gently cover the powder with damp absorbent pads or paper towels to prevent it from becoming airborne. Do not use a dry brush or towel.
-
Collect the Waste : Carefully collect the absorbent material and any remaining powder using a scoop or dustpan. Place all materials into a hazardous waste bag.
-
Decontaminate the Area : Clean the spill area thoroughly with a detergent solution and then rinse with water.
-
Dispose of all cleanup materials as hazardous waste.
For Liquid Spills:
-
Contain the Spill : Use absorbent pads to surround and absorb the liquid.
-
Collect the Waste : Place the saturated absorbent materials into a hazardous waste bag.
-
Decontaminate and Dispose : Follow the same decontamination and disposal procedures as for a powder spill.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 3. boneandcancer.org [boneandcancer.org]
- 4. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 5. static.igem.wiki [static.igem.wiki]
- 6. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. ehso.emory.edu [ehso.emory.edu]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
